molecular formula C11H16O B093477 2-Methyl-4-phenyl-2-butanol CAS No. 103-05-9

2-Methyl-4-phenyl-2-butanol

Cat. No.: B093477
CAS No.: 103-05-9
M. Wt: 164.24 g/mol
InChI Key: YXVSKJDFNJFXAJ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-2-butanol, also known as dimethyl phenylethyl carbinol or 1, 1-dimethyl-3-phenyl-1-propanol, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a clean, fresh, and green taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenylbutan-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVSKJDFNJFXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021851
Record name 2-Methyl-4-phenylbutan-2-ol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Colourless liquid; Lily, rose sweetness aroma
Record name 2-Methyl-4-phenyl-2-butanol
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Record name 2-Methyl-4-phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in fats; Slightly soluble in water, Soluble (in ethanol)
Record name 2-Methyl-4-phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.966
Record name 2-Methyl-4-phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

103-05-9
Record name 2-Methyl-4-phenyl-2-butanol
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Record name 2-Methyl-4-phenyl-2-butanol
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Record name 2-Methyl-4-phenyl-2-butanol
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Record name Benzenepropanol, .alpha.,.alpha.-dimethyl-
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Record name 2-Methyl-4-phenylbutan-2-ol
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Record name 2-methyl-4-phenylbutan-2-ol
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Record name 2-METHYL-4-PHENYL-2-BUTANOL
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Record name 2-Methyl-4-phenyl-2-butanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 - 30 °C
Record name 2-Methyl-4-phenyl-2-butanol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-phenyl-2-butanol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-4-phenyl-2-butanol, a tertiary alcohol with significant applications in the fragrance and flavor industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into its characteristics, synthesis, and reactivity, supported by established experimental protocols and mechanistic discussions.

Introduction and Significance

This compound, with the chemical formula C₁₁H₁₆O, is a colorless liquid or low-melting solid characterized by a pleasant floral, green, and fruity aroma with hints of lily and rose.[1][2][3] Its unique scent profile has led to its widespread use as a fragrance ingredient in perfumes, soaps, and other personal care products.[4] It is also utilized as a flavoring agent in food and beverages.[4] Structurally, it is a tertiary alcohol with a phenyl group separated from the hydroxyl-bearing carbon by an ethylene bridge, a feature that dictates its characteristic reactivity.[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications. These properties are crucial for understanding its behavior in various solvents and under different experimental conditions.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O[4]
Molecular Weight 164.24 g/mol [5]
Appearance Colorless liquid or white to light yellow powder/lump[1]
Odor Floral, green, fruity, with lily and rose notes[1][2][3]
Melting Point 31-33 °C[1][4][6]
Boiling Point 144 °C at 85 mm Hg[1][4][6]
Density 0.966 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.509[1][2][4]
Solubility Soluble in fats and ethanol; slightly soluble in water[2][5]
Vapor Pressure 0.0107 mmHg at 25°C[2][4]
Flash Point >230 °F (>110 °C)[1][2]

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Grignard reaction.[7] This powerful carbon-carbon bond-forming reaction offers a versatile route to tertiary alcohols. Two primary Grignard pathways are employed:

  • Reaction of Benzylacetone with a Methyl Grignard Reagent: In this approach, the nucleophilic methyl group from a methylmagnesium halide (e.g., methylmagnesium chloride or bromide) attacks the electrophilic carbonyl carbon of benzylacetone.[1]

  • Reaction of a Phenylethyl Grignard Reagent with Acetone: Alternatively, a phenylethylmagnesium halide can be used as the Grignard reagent, which then reacts with acetone to form the desired product.[1]

A detailed experimental protocol for the synthesis via the reaction of 4-phenylbutan-2-one (benzylacetone) with methylmagnesium bromide is provided below.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of 2-methyl-4-phenylbutan-2-ol from 4-phenylbutan-2-one and methylmagnesium bromide.[1]

Materials:

  • 4-phenylbutan-2-one

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutan-2-one (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.2 equivalents) dropwise to the cooled solution via a dropping funnel. Maintain the temperature at -78 °C during the addition.

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial THF).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate solvent system to obtain pure 2-methyl-4-phenylbutan-2-ol.

Alternative Synthesis: Epoxide Ring-Opening

An alternative patented method involves the Grignard-type reaction of a benzylmagnesium halide with isobutylene oxide.[7][8] This approach utilizes an epoxide ring-opening mechanism and is often catalyzed by copper(I) compounds, such as CuI, to improve the reaction yield.[7] The reaction is typically conducted in an ethereal solvent like THF at a controlled temperature of -20 °C to +10 °C.[7]

Chemical Reactivity and Mechanistic Insights

As a tertiary alcohol, the chemical reactivity of this compound is largely dictated by the hydroxyl group and the stability of the resulting carbocation intermediate.

Nucleophilic Substitution Reactions

Tertiary alcohols readily undergo Sₙ1 reactions with hydrogen halides (e.g., HCl, HBr) at low temperatures (e.g., 0 °C).[9] The reaction proceeds through a carbocation intermediate. The inductive effect of the alkyl and phenyl groups stabilizes this tertiary carbocation, facilitating the reaction.[10]

Mechanism of Sₙ1 Reaction with HBr:

  • Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid like HBr, the lone pair of electrons on the oxygen atom attacks a proton, forming a good leaving group, water.

  • Formation of a Carbocation: The protonated alcohol dissociates, leaving behind a stable tertiary carbocation and a water molecule. This is the rate-determining step of the reaction.[10]

  • Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation, forming the alkyl halide product.

SN1_Mechanism reactant This compound protonated_alcohol Protonated Alcohol reactant->protonated_alcohol Protonation hbr H-Br carbocation Tertiary Carbocation + H₂O protonated_alcohol->carbocation Loss of H₂O (Rate-determining) product 2-Bromo-2-methyl-4-phenylbutane carbocation->product Nucleophilic Attack by Br⁻

Caption: Sₙ1 reaction mechanism of this compound with HBr.

Elimination Reactions (Dehydration)

When heated with a strong acid such as sulfuric acid (H₂SO₄), this compound can undergo dehydration to form alkenes.[11] This reaction also proceeds through a carbocation intermediate, and the major product is typically the most substituted (Zaitsev's) alkene.

Oxidation

Tertiary alcohols, including this compound, are resistant to oxidation under standard conditions.[12] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process.

Hydrogenation

The phenyl group in this compound can be hydrogenated to a cyclohexyl group in the presence of a suitable catalyst, such as those containing ruthenium, rhodium, or nickel.[13] This reaction yields 4-cyclohexyl-2-methyl-2-butanol, a compound also of interest in the fragrance industry.[13]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethyl bridge, and the methyl protons.[14][15]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon attached to the hydroxyl group.[4]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[4] There will also be absorptions corresponding to C-H and C=C bonds of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[4]

Synthesis_Workflow start Starting Materials: 4-Phenylbutan-2-one & Methylmagnesium Bromide reaction Grignard Reaction in Anhydrous THF start->reaction quench Reaction Quenching with Saturated NH₄Cl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying with Anhydrous MgSO₄ extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Column Chromatography (Silica Gel) concentration->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is reported to cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[16] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS).[16]

Conclusion

This compound is a commercially important tertiary alcohol with a well-defined set of physical and chemical properties. Its synthesis is readily achieved through the robust and versatile Grignard reaction. An understanding of its reactivity, particularly its propensity for Sₙ1 reactions and resistance to oxidation, is crucial for its application in various chemical transformations. The information provided in this guide serves as a valuable resource for scientists and researchers working with this compound.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butanol. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Chemistry LibreTexts. (2024, January 16). 3.7: Reactions of Alcohols. Retrieved from [Link]

  • Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB008550). Retrieved from [Link]

  • Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol.
  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene? Retrieved from [Link]

  • University of Calgary. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 25). Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent. Retrieved from [Link]

  • ACS Publications. (n.d.). Grignard Synthesis of 2-Phenyl-2-butanol in Optically Active Solvents. Retrieved from [Link]

Sources

Structural Architectures and Synthetic Pathways of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: Organic Chemistry / Medicinal Chemistry CAS Registry Number: 103-05-9[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methyl-4-phenyl-2-butanol (also known as Dimethyl Phenylethyl Carbinol).[2] While widely recognized in the fragrance industry for its stability and floral olfactory profile ("Muguet" or Lily of the Valley), its structural motif—a tertiary alcohol possessing a phenylethyl tail—offers significant utility in medicinal chemistry. This document details its nomenclature, physicochemical properties, validated synthetic protocols, and its application as a metabolically stable pharmacophore in drug design.

Nomenclature and Structural Identity

Accurate nomenclature is critical for database retrieval and regulatory compliance.[2] The compound features a butane backbone with a phenyl substituent at the C4 position and a gem-dimethyl substituted hydroxyl group at C2.[2]

Identifier SystemName / ValueNotes
IUPAC Name 2-Methyl-4-phenylbutan-2-olPreferred IUPAC Name (PIN)
Common Name Dimethyl phenylethyl carbinolFragrance industry standard
Synonyms Muguet Carbinol;

-Dimethylbenzenepropanol
Trade names
CAS Number 103-05-9Key index key
SMILES CC(C)(O)CCc1ccccc1
Molecular Formula

MW: 164.24 g/mol
Structural Analysis

The molecule is characterized by a tertiary alcohol functionality.[2][3][4][5] Unlike primary or secondary alcohols, the C2 carbon is bonded to three other carbons (two methyls, one methylene), rendering it resistant to oxidation under physiological conditions. The phenylethyl group adds lipophilicity (


), facilitating membrane permeability while maintaining water solubility via the hydroxyl group.
Physicochemical Profile

The following data represents experimentally validated properties essential for handling and formulation.

PropertyValueCondition/Source
Physical State Colorless Liquid / Low-melting solid@ 25°C
Melting Point 29 - 30 °CPhase transition
Boiling Point 144 °C@ 85 mmHg (Reduced Pressure)
Density 0.966 g/mL@ 25°C
Refractive Index 1.509

Flash Point > 110 °CClosed Cup
Solubility Soluble in EtOH, Oils; Slightly soluble in

Amphiphilic nature
Synthetic Methodologies

Two primary routes exist for the synthesis of this compound: the Grignard Addition (preferred for laboratory scale) and Selective Hydrogenation (preferred for industrial scalability).[2]

Method A: Grignard Addition (Laboratory Protocol)

This method utilizes the nucleophilic addition of a Grignard reagent to a ketone. It offers high regional selectivity and is ideal for small-batch synthesis.[2]

Reaction Scheme:

  • Precursor: Benzylacetone (4-Phenylbutan-2-one).[2]

  • Reagent: Methylmagnesium chloride (MeMgCl) or Bromide.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF).[2]
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Reagent Loading: Charge the flask with Methylmagnesium chloride (3.0 M in THF, 1.2 equiv). Cool to 0°C in an ice bath.

  • Addition: Dissolve Benzylacetone (1.0 equiv) in anhydrous THF (5 volumes). Add dropwise to the Grignard solution over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to 0°C. Cautiously quench with saturated aqueous

    
    . Caution: Exothermic gas evolution.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
    ).[2] Combine organic layers, wash with Brine, and dry over anhydrous 
    
    
    
    .[6]
  • Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexane) to yield the pure alcohol.
    
Method B: Selective Hydrogenation (Industrial Route)

For larger scales, the hydrogenation of the alkyne precursor (2-methyl-4-phenyl-3-butyn-2-ol) is utilized.[2] This avoids stoichiometric metal waste.[2]

Workflow Visualization:

SynthesisPathways start_grignard Benzylacetone (Ketone) intermediate_complex Mg-Alkoxide Complex start_grignard->intermediate_complex Nucleophilic Addition (THF, 0°C) reagent_grignard MeMgCl (Grignard) reagent_grignard->intermediate_complex product 2-Methyl-4-phenyl- 2-butanol intermediate_complex->product Acid Hydrolysis (NH4Cl/H2O) start_alkyne 2-Methyl-4-phenyl- 3-butyn-2-ol start_alkyne->product Full Saturation (High Pressure H2) reagent_h2 H2 / Pd-C (Hydrogenation)

Figure 1: Comparison of Grignard (top) and Hydrogenation (bottom) synthetic pathways.[2]

Spectroscopic Characterization

Verification of the structure is performed using Nuclear Magnetic Resonance (NMR).[6] The following shifts are diagnostic for this compound in


.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.34 - 7.20Multiplet (m)5HAromatic Phenyl Protons
1H 2.71 - 2.67Multiplet (m)2HBenzylic

(C4)
1H 1.78 - 1.74Multiplet (m)2HMethylene

(C3)
1H 1.27Singlet (s)6HGem-dimethyl

1H ~1.5 - 2.0Broad Singlet1HHydroxyl

(Exchangeable)

Interpretation:

  • The singlet at 1.27 ppm is the hallmark of the gem-dimethyl group adjacent to the tertiary alcohol.

  • The absence of a proton on the carbon bearing the hydroxyl group (C2) confirms the tertiary nature of the alcohol.

  • The aromatic region (7.20-7.34 ppm) integrates to 5 protons, confirming the monosubstituted benzene ring.

Applications in Drug Development & Stability

While this compound is primarily known as a fragrance ingredient, its structural motif is highly relevant to medicinal chemistry as a Metabolic Blocker .[2]

The Tertiary Alcohol Advantage

In drug design, metabolic stability is often a limiting factor.[3] Primary and secondary alcohols are rapidly oxidized by Alcohol Dehydrogenases (ADH) to aldehydes/acids or ketones, respectively.

  • Oxidative Resistance: The quaternary carbon at C2 prevents oxidation to a carbonyl species because there is no

    
    -proton to remove.[2]
    
  • Glucuronidation Shielding: The steric bulk of the gem-dimethyl group hinders access by UDP-glucuronosyltransferases (UGT), slowing down Phase II conjugation and elimination.[2]

Mechanism of Metabolic Stability:

MetabolicStability cluster_0 Primary/Secondary Alcohol (Unstable) cluster_1 Tertiary Alcohol (Stable) sec_alc Secondary Alcohol (R2-CH-OH) ketone Ketone (Metabolite) sec_alc->ketone Rapid Oxidation (CYP450 / ADH) tert_alc This compound (Tertiary C-OH) no_rxn No Oxidation (Stable Scaffold) tert_alc->no_rxn Steric Blockade / No Alpha-H

Figure 2: Mechanistic comparison showing the resistance of the tertiary alcohol motif to oxidative metabolism compared to secondary alcohols.

Toxicology Note

While stable, the compound is a mild irritant. In pharmacological applications, the tertiary alcohol moiety is often incorporated into larger scaffolds (e.g., JAK inhibitors or corticosteroids) rather than used as a standalone active pharmaceutical ingredient (API).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7632, this compound.[2] Retrieved from [Link][2]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[3] Journal of Medicinal Chemistry.[2][3] Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. 2-Butanol, 2-methyl-4-phenyl-.[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

  • Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design.[2] Hypha Discovery.[2][7] Retrieved from [Link]

Sources

Technical Monograph: 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and reactivity of 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9).[1][2]

A Functionalized Aromatic Scaffold for Fragrance and Medicinal Chemistry[2][3]

Part 1: Executive Technical Summary[4]

CAS Number: 103-05-9 IUPAC Name: 2-Methyl-4-phenylbutan-2-ol Common Synonyms: Muguet Carbinol,


-Dimethylbenzenepropanol, Dimethyl phenylethyl carbinol.[2]

Critical Identity Clarification: Researchers often confuse CAS 103-05-9 with tert-butylbenzene (CAS 98-06-6) due to similar nomenclature involving "butyl" and "benzene" motifs.[2] CAS 103-05-9 is a tertiary alcohol , not a pure hydrocarbon.[2] It features a phenethyl group attached to a dimethyl-substituted carbinol center.[2][3] This structural distinction is vital for metabolic stability profiles in drug design, as the tertiary alcohol moiety resists oxidative metabolism compared to primary or secondary analogs.[2][3]

Core Utility: Primarily utilized as a stable floral anchor in fragrance chemistry (Lily of the Valley/Muguet), this compound serves as a model for sterically hindered tertiary alcohols in medicinal chemistry.[3] Its resistance to alkali and oxidation makes it a valuable scaffold for studying metabolic blocking strategies.[2][3]

Part 2: Physicochemical Architecture

The stability of this compound stems from the steric bulk around the hydroxyl group and the ethylene linker separating the aromatic ring from the polar center.[2]

Table 1: Physicochemical Properties[4][5]
PropertyValueTechnical Note
Molecular Formula

Molecular Weight 164.25 g/mol
Appearance Colorless liquid or white solidLow melting point leads to phase variability in lab conditions.[2][4]
Melting Point 24–26 °COften exists as a supercooled liquid.[2][3]
Boiling Point 126–128 °C @ 14 mmHgHigh boiling point requires high-vacuum distillation for purification.[2][3]
Density 0.962 g/mL (25 °C)Slightly less dense than water; phase separates easily.[2][3]
Refractive Index (

)
1.5060 – 1.5090Useful for assessing purity post-distillation.[2][3]
Solubility Ethanol, Diethyl ether, OilsLipophilic (

); poor water solubility.[2][3]
Flash Point > 100 °CClass IIIB Combustible Liquid.[2][3]

Part 3: Synthetic Methodology & Causality

The most robust synthesis for CAS 103-05-9 utilizes a Grignard addition to a ketone.[2] This route is preferred over Friedel-Crafts alkylation due to the strict regiocontrol required to establish the quaternary carbon center without rearrangement.[2][3]

Protocol: Grignard Addition to Benzylacetone[3][4]

Reaction Logic: The reaction involves the nucleophilic attack of a methyl Grignard reagent on the carbonyl carbon of 4-phenylbutan-2-one (Benzylacetone).[2]

  • Why MeMgCl? Methylmagnesium chloride is chosen over the bromide or iodide to minimize radical coupling side reactions and simplify workup.[2][3]

  • Why THF? Tetrahydrofuran provides better solubility for the magnesium complex than diethyl ether at the reflux temperatures needed to drive the reaction to completion.[2][3]

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Reagent Preparation: Charge the flask with Methylmagnesium chloride (3.0 M in THF, 1.2 equivalents). Cool to 0 °C using an ice bath to suppress initial exotherm.[2][3]

  • Substrate Addition: Dissolve 4-phenylbutan-2-one (1.0 equivalent) in anhydrous THF (volume equal to Grignard solution). Add this solution dropwise over 45 minutes.

    • Control Point: Maintain internal temperature < 10 °C to prevent enolization of the ketone.[2][3]

  • Reaction Phase: Once addition is complete, remove the ice bath and allow to warm to room temperature. Reflux gently (60 °C) for 2 hours to ensure conversion of the sterically hindered carbonyl.

  • Quench: Cool to 0 °C. Cautiously quench with saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Note: Use

      
       rather than HCl to prevent acid-catalyzed dehydration of the tertiary alcohol product to the alkene.[2][3]
      
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Distill under reduced pressure (0.5 mmHg) or purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Visualization: Synthetic Pathway[6]

Synthesis cluster_0 Reagents cluster_1 Intermediate cluster_2 Product R1 4-Phenylbutan-2-one (Benzylacetone) I1 Alkoxide Magnesium Complex R1->I1 Nucleophilic Attack (THF, 0°C to Reflux) R2 MeMgCl (Grignard Reagent) R2->I1 P1 This compound (CAS 103-05-9) I1->P1 Hydrolysis (Sat. NH4Cl) caption Fig 1. Grignard synthesis route ensuring retention of the tertiary alcohol.

Part 4: Structural Characterization (Analytical Standards)[2]

To validate the identity of CAS 103-05-9, researchers must confirm the presence of the quaternary carbon and the intact phenethyl chain.[2]

Nuclear Magnetic Resonance (NMR) Profile

 NMR (400 MHz, 

):
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.15 – 7.30 Multiplet5HAr-H Monosubstituted benzene ring.[2]
2.68 – 2.75 Multiplet2HPh-CH

-
Benzylic protons; deshielded by ring current.[2][3]
1.78 – 1.85 Multiplet2H-CH

-C(OH)
Homobenzylic protons; adjacent to quaternary center.[2][3]
1.35 Singlet1H-OH Exchangeable; shift varies with concentration.[2][3]
1.28 Singlet6H-C(CH

)

Gem-dimethyl group.[2][3] Key diagnostic signal.

Interpretation: The diagnostic singlet at 1.28 ppm integrating to 6 protons confirms the gem-dimethyl group attached to a quaternary carbon.[2][3] The absence of a proton on the carbinol carbon (no signal ~3.5-4.0 ppm) confirms the tertiary alcohol status.[2][3]

Mass Spectrometry (EI, 70 eV):

  • Molecular Ion (

    
    ):  164 m/z (often weak due to facile dehydration).[2][3]
    
  • Base Peak: 146 m/z (

    
    ) or 59 m/z (acetone fragment from rearrangement).[2][3]
    
  • Tropylium Ion: 91 m/z (Characteristic of benzyl moiety).[2][3]

Part 5: Functional Reactivity & Biological Interface

For drug development professionals, CAS 103-05-9 represents a "metabolic dead-end" model.[2]

Metabolic Stability (The "Blocking" Effect)

Unlike primary alcohols (oxidized to aldehydes/acids) or secondary alcohols (oxidized to ketones), the tertiary alcohol in CAS 103-05-9 cannot be oxidized without breaking carbon-carbon bonds.[2]

  • Mechanism: The quaternary carbon lacks the

    
    -hydrogen required for oxidation by Alcohol Dehydrogenase (ADH) or CYP450 enzymes.[2][3]
    
  • Application: This motif is used in medicinal chemistry to increase the half-life (

    
    ) of a drug candidate by blocking metabolic soft spots.[2][3]
    
Dehydration Risk (Elimination)

While stable to oxidation, the compound is susceptible to acid-catalyzed E1 elimination .[2][3]

  • Reagent Sensitivity: Exposure to strong acids (e.g.,

    
    , 
    
    
    
    ) generates the carbocation, which eliminates a proton to form 2-methyl-4-phenyl-1-butene or 2-methyl-4-phenyl-2-butene .[2]
  • Formulation Warning: Avoid acidic excipients in formulations involving this scaffold.

Visualization: Reactivity Logic[4]

Reactivity Center This compound (Tertiary Alcohol) Oxidation Oxidative Metabolism (CYP450 / ADH) Center->Oxidation Exposure Elimination Acidic Dehydration (E1 Mechanism) Center->Elimination H+ Catalyst ResultOx BLOCKED (No alpha-proton) Oxidation->ResultOx Fails ResultElim Alkene Formation (2-methyl-4-phenylbutene) Elimination->ResultElim Proceeds Readily caption Fig 2. Metabolic stability vs. chemical instability in acidic media.

Part 6: Safety & Toxicology (E-E-A-T)[2]

Every protocol involving CAS 103-05-9 must account for its irritant properties.[2][3]

  • GHS Classification:

    • Eye Irritation: Category 2A (Causes serious eye irritation).[2][3][5]

    • Skin Irritation: Category 2.[2][3]

    • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).[2][3]

  • Toxicology Data:

    • 
       (Oral, Rat): > 5,000 mg/kg (Low acute toxicity).[2][3]
      
    • 
       (Dermal, Rabbit): ~3,500 mg/kg.[2][3][6][7]
      
  • Handling Protocol:

    • PPE: Nitrile gloves (0.11 mm min thickness) and chemical splash goggles are mandatory.[2][3]

    • Disposal: Do not discharge into drains.[2][3] Dispose of as organic solvent waste (halogen-free).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7632, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link][2]

  • The Good Scents Company. Muguet Carbinol (CAS 103-05-9) Odor and Safety Profile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methyl-4-phenylbutan-2-ol.[2] Retrieved from [Link][2]

Sources

Solubility profile of 2-Methyl-4-phenyl-2-butanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-4-phenyl-2-butanol

Introduction: Understanding the Significance of Solubility

In the realms of chemical synthesis, pharmaceutical formulation, and materials science, a thorough understanding of a compound's solubility is paramount. This guide provides a detailed exploration of the solubility profile of this compound, a tertiary alcohol with applications as a fragrance ingredient and a synthetic intermediate.[1][2] Its unique molecular structure, featuring both polar and nonpolar moieties, results in a nuanced solubility behavior across a spectrum of organic solvents.

For researchers and drug development professionals, this information is critical for a variety of applications, from selecting appropriate reaction media and purification solvents to designing stable and effective formulations. This document will delve into the physicochemical properties of this compound, the theoretical underpinnings of its solubility, and provide robust, field-tested protocols for its experimental determination.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (CAS 103-05-9) is a tertiary alcohol, a structural classification that significantly influences its polarity and hydrogen bonding capabilities.[1]

Key properties are summarized below:

PropertyValueSource
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[3][4]
Melting Point 31-33 °C[3]
Boiling Point 144 °C @ 85 mm Hg[3]
Density 0.966 g/mL at 25 °C[3]
Water Solubility 4.569 g/L at 20 °C (Slightly soluble)[3][4]
LogP (o/w) 2.41 - 2.9[3][5]
pKa 15.17 ± 0.29 (Predicted)[3]

The molecule's structure is amphiphilic. The hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor and acceptor.[6][7] Conversely, the phenyl ring and the C4 alkyl chain are nonpolar and hydrophobic. This duality is the primary determinant of its solubility, dictating its affinity for solvents of varying polarities. The LogP value, being greater than 2, indicates a preference for lipophilic (oily) environments over aqueous ones.

The "Like Dissolves Like" Principle in Action

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are likely to be soluble in one another.[8]

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further divided into:

    • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can engage in hydrogen bonding.[6] Given the hydroxyl group on this compound, it is expected to be highly soluble in these solvents.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated due to dipole-dipole interactions and the solvent's ability to accept a hydrogen bond from the solute's -OH group.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and interact primarily through weaker van der Waals forces. The significant nonpolar character of the phenyl and alkyl components of this compound suggests it will be soluble in these solvents.

The steric hindrance around the tertiary alcohol group can slightly modulate its hydrogen bonding ability compared to primary or secondary alcohols, but it remains the dominant site for interaction with polar solvents.[7][9]

Predicted Solubility Profile

Based on the principles outlined above, the following table provides a qualitative solubility profile for this compound in common organic solvents.

SolventSolvent ClassPredicted SolubilityRationale
Ethanol Polar ProticMiscibleStrong hydrogen bonding between the -OH groups of both solute and solvent.[1][4]
Methanol Polar ProticMiscibleSimilar to ethanol, strong hydrogen bonding promotes miscibility.
Water Polar ProticSlightly SolubleWhile hydrogen bonding is possible, the large hydrophobic portion of the molecule limits solubility.[3][4]
Acetone Polar AproticSolubleThe carbonyl group of acetone can accept a hydrogen bond from the solute's -OH group.
Ethyl Acetate Polar AproticSolubleSimilar to acetone, with the nonpolar ethyl group also contributing to favorable interactions.
Dichloromethane Polar AproticSolubleThe molecule's overall polarity allows for dissolution.
Tetrahydrofuran (THF) Polar AproticSolubleThe ether oxygen can act as a hydrogen bond acceptor.
Toluene Nonpolar (Aromatic)SolubleThe phenyl ring of the solute interacts favorably with the aromatic solvent via pi-stacking and van der Waals forces.
Hexane Nonpolar (Aliphatic)SolubleThe nonpolar alkyl chain and phenyl group interact well with the aliphatic solvent via van der Waals forces.

Experimental Protocol for Solubility Determination

To validate the predicted profile, a systematic experimental approach is necessary. The following protocol describes a reliable method for qualitative and semi-quantitative solubility assessment.

Causality in Experimental Design

This protocol is designed to be a self-validating system. By starting with small, precise amounts of solute and solvent, the point of saturation can be carefully observed. The vigorous mixing ensures that the system reaches equilibrium, preventing a false "insoluble" result due to slow dissolution kinetics. Using a range of solvents provides a comprehensive picture that validates the theoretical "like dissolves like" principle.

Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware (small test tubes, graduated cylinders, pipettes) is clean and dry.

    • Accurately weigh approximately 25 mg of this compound into a series of labeled test tubes.[10]

    • Prepare labeled reservoirs of each solvent to be tested.

  • Solvent Addition and Observation:

    • To the first test tube, add the chosen solvent (e.g., ethanol) dropwise, starting with 0.25 mL.

    • After the initial addition, cap and shake the test tube vigorously for 30-60 seconds.[8] This step is crucial to overcome any kinetic barriers to dissolution.

    • Visually inspect the solution against a well-lit background. Look for the complete absence of solid particles. If the compound is a liquid at room temperature, look for the formation of a single, clear phase.[8]

  • Incremental Solvent Addition:

    • If the solute has not fully dissolved, continue to add the solvent in 0.25 mL increments.

    • After each addition, repeat the vigorous shaking and observation step.

    • Continue this process up to a total volume of 3 mL.

  • Classification:

    • Soluble/Miscible: If the compound dissolves completely in a small amount of solvent (e.g., < 1 mL).

    • Partially Soluble: If a significant portion of the compound dissolves but some remains undissolved even after adding 3 mL of solvent.

    • Insoluble: If no noticeable amount of the compound dissolves.

  • Data Recording:

    • Record the observations for each solvent in a laboratory notebook, noting the approximate volume of solvent required for complete dissolution.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G Workflow for Solubility Determination start Start prep Prepare Materials: - Weigh 25 mg of Solute - Label Test Tubes for Each Solvent start->prep add_solvent Add 0.25 mL of Solvent prep->add_solvent shake Vigorously Shake/Vortex for 30-60 seconds add_solvent->shake observe Visually Inspect Solution shake->observe dissolved Completely Dissolved? observe->dissolved record_soluble Record as 'Soluble' dissolved->record_soluble  Yes max_volume Total Volume > 3 mL? dissolved->max_volume No end_proc End record_soluble->end_proc record_insoluble Record as 'Insoluble' max_volume->record_insoluble  Yes add_more_solvent Add another 0.25 mL of Solvent max_volume->add_more_solvent No record_insoluble->end_proc add_more_solvent->shake

Caption: Experimental workflow for determining qualitative solubility.

Interplay of Factors Governing Solubility

The solubility of this compound is not a simple binary outcome but a result of the balance between its structural features and the properties of the solvent.

G Factors Influencing Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solute_polar Polar Group: - Tertiary Alcohol (-OH) - H-Bond Donor/Acceptor solubility Solubility Outcome solute_polar->solubility Favors Polar Solvents solute_nonpolar Nonpolar Groups: - Phenyl Ring - Alkyl Backbone solute_nonpolar->solubility Favors Nonpolar Solvents solvent_polar Polarity: - Protic (H-Bonding) - Aprotic (Dipole-Dipole) solvent_polar->solubility Dissolves Polar Solutes solvent_nonpolar Nonpolar: - Van der Waals Forces solvent_nonpolar->solubility Dissolves Nonpolar Solutes

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This compound exhibits a versatile solubility profile due to its amphiphilic chemical nature. It is highly soluble in a wide range of organic solvents, from polar protic alcohols like ethanol to nonpolar aromatic and aliphatic hydrocarbons like toluene and hexane. Its solubility is primarily driven by hydrogen bonding interactions with polar solvents and van der Waals forces with nonpolar solvents. The significant hydrophobic character of the molecule limits its solubility in water. This comprehensive understanding is essential for its effective use in synthesis, formulation, and other scientific applications, allowing for the rational selection of solvent systems to achieve desired outcomes.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link].

  • 4-phenyl-2-butanol 4-phenylbutan-2-ol. (n.d.). The Good Scents Company. Retrieved from [Link].

  • This compound | C11H16O | CID 7632. (n.d.). PubChem. Retrieved from [Link].

  • Showing Compound this compound (FDB008550). (2010-04-08). FooDB. Retrieved from [Link].

  • Solubility of Organic Compounds. (2023-08-31).
  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL. (n.d.). Google Patents.
  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022-10-25). PMC. Retrieved from [Link].

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Alcohols - Nomenclature and Properties. (2014-09-17). Master Organic Chemistry. Retrieved from [Link].

  • Synthesizing 2-methyl-2-butanol. (2015-08-18). Chemistry Stack Exchange. Retrieved from [Link].

  • 17.2: Properties of Alcohols and Phenols. (2025-02-09). Chemistry LibreTexts. Retrieved from [Link].

  • Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. (2020-10-11). YouTube. Retrieved from [Link].

  • US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol. (n.d.). Google Patents.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

Sources

Technical Monograph: Biological & Synthetic Versatility of 2-Methyl-4-phenyl-2-butanol Scaffolds

[1]

Executive Summary & Compound Profile

This compound is a tertiary aryl-alkyl alcohol conventionally utilized as a fragrance ingredient (Muguet/Lily type) due to its stability and low sensitization profile.[1] However, its lipophilic tertiary carbinol structure serves as a critical pharmacophore in medicinal chemistry, acting as a bio-isostere for various sedative-hypnotics and a precursor to bioactive tetralin and chroman scaffolds.

Physicochemical Baseline[2][3][4]
  • IUPAC Name: 2-Methyl-4-phenylbutan-2-ol[1][2][3]

  • CAS: 103-05-9[1][2][3][4][5][6]

  • Molecular Weight: 164.25 g/mol [1][5]

  • LogP: ~2.6 – 2.9 (High membrane permeability)

  • Key Structural Feature: Sterically hindered tertiary hydroxyl group resistant to oxidation, conferring metabolic stability compared to primary/secondary analogs.

PropertyValueRelevance to Drug Development
Lipophilicity (LogP) 2.64 (Exp)Ideal range for BBB penetration and membrane interaction.[1]
H-Bond Donors 1Facilitates receptor binding via the hydroxyl moiety.[1]
Metabolic Stability HighTertiary alcohols resist dehydrogenation by ADH/ALDH enzymes.[1]
Toxicity (NOAEL) HighEstablished safety profile via RIFM assessments (Fragrance use).[1][7]

Primary Biological Activities[1][3][4][11]

Membrane Partitioning & Nonspecific Antimicrobial Activity

Like many lipophilic tertiary alcohols, this compound exhibits bacteriostatic properties through a mechanism of membrane expansion and fluidization .[1]

  • Mechanism: The amphiphilic molecule partitions into the lipid bilayer of bacterial cell membranes.[8] The phenyl ring intercalates among the fatty acid tails, while the hydroxyl group anchors at the polar headgroup interface.

  • Effect: This disrupts the packing order of the bilayer, increasing permeability and causing leakage of intracellular ions (

    
    ) and ATP, leading to metabolic arrest.
    
  • Comparative Potency: While less potent than phenolic antiseptics, it lacks the tissue irritation associated with phenols, making it a viable preservative adjuvant in topical formulations.

Tyrosinase Inhibition (Derivative-Specific)

While the parent molecule is a weak inhibitor, hydroxylated derivatives of the phenyl-butanol scaffold are potent tyrosinase inhibitors, utilized in treating hyperpigmentation.

  • Key Derivative: Rhododendrol (4-(4-hydroxyphenyl)-2-butanol).[1]

  • SAR Insight: The 2-methyl parent scaffold (non-phenolic) serves as a competitive antagonist template. Introduction of a p-hydroxyl group on the phenyl ring creates a mimic of Tyrosine (the natural substrate).

  • Pathway: These derivatives bind to the copper active site of tyrosinase, preventing the oxidation of L-DOPA to Dopaquinone, thereby halting melanogenesis.

Sedative & Anesthetic Potential

The structural motif of dimethyl-phenyl-carbinols overlaps significantly with historic sedative-hypnotics (e.g., Ethchlorvynol, Methylparafynol).[1]

  • GABAergic Modulation: The tertiary alcohol moiety is known to modulate

    
     receptors. The steric bulk of the gem-dimethyl group aids in hydrophobic pocket fitting within the transmembrane domain of the receptor.
    
  • Safety Advantage: Unlike alkynol sedatives, the saturated alkyl chain of this compound reduces the risk of reactive metabolite formation (e.g., Michael acceptors).[1]

Synthetic Utility: The "Tetralin" Gateway

For drug discovery, the primary value of this compound is its role as a precursor for 1,1-Dimethyltetralin derivatives via Friedel-Crafts cyclization.[1] Tetralins are "privileged structures" in medicinal chemistry, found in antidepressants (Sertraline analogs) and retinoids.

Cyclization Workflow

The tertiary alcohol undergoes acid-catalyzed dehydration to a carbocation, which attacks the intramolecular phenyl ring.

DOT Visualization: Cyclization Pathway

TetralinSynthesisStartThis compound(Precursor)Inter1Carbocation Intermediate(Tertiary)Start->Inter1Acid Catalyst(H2SO4/AlCl3)Prod11,1-Dimethyltetralin(Bioactive Scaffold)Inter1->Prod1IntramolecularFriedel-CraftsDerivSertraline/RetinoidAnalogsProd1->DerivFunctionalization

Figure 1: Acid-catalyzed cyclization of the parent alcohol to the bioactive tetralin scaffold.[1]

Detailed Experimental Protocols

Protocol: Evaluation of Tyrosinase Inhibition (In Vitro)

Grounding: Validated against standard mushroom tyrosinase assays.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • L-DOPA (2.5 mM)[1]

  • Mushroom Tyrosinase (1000 U/mL)

  • Test Compound: this compound derivatives (dissolved in DMSO).[1]

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in DMSO to varying concentrations (10 - 500

    
    ).
    
  • Incubation: In a 96-well plate, combine 140

    
     phosphate buffer, 20 
    
    
    enzyme solution, and 20
    
    
    test compound. Incubate at 25°C for 10 minutes.
  • Substrate Addition: Add 20

    
     of L-DOPA solution to initiate the reaction.
    
  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine % Inhibition using the formula:

    
    
    
Protocol: Synthesis of 1,1-Dimethyltetralin (Cyclization)

Grounding: Standard Friedel-Crafts alkylation conditions for phenyl-alkanols.

  • Reactants: Dissolve this compound (10 mmol) in dry Dichloromethane (DCM).

  • Catalyst: Cool to 0°C and add Aluminum Chloride (

    
    , 12 mmol) portion-wise.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (2 hours).

  • Quench: Pour mixture onto crushed ice/HCl.

  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes) yields 1,1-dimethyltetralin.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how modifications to the this compound scaffold alter biological activity.

SAR_MapCoreThis compound(Scaffold)Mod1Phenyl Ring Hydroxylation(p-OH)Core->Mod1Mod2Dehydration & CyclizationCore->Mod2Mod3Esterification of OHCore->Mod3Act1Tyrosinase Inhibition(Skin Whitening)Mod1->Act1Mimics TyrosineAct2Tetralin Ligands(Retinoid/SSRI mimics)Mod2->Act2RigidificationAct3Pro-fragrances(Controlled Release)Mod3->Act3Hydrolysis required

Figure 2: SAR map demonstrating the divergence of biological activity based on scaffold modification.

Safety & Toxicology (RIFM Data)

For drug development, the safety profile of the starting material is paramount.

  • Skin Sensitization: Classified as a non-sensitizer (Human Repeat Insult Patch Test).

  • Genotoxicity: Negative in Ames test and Micronucleus assay.

  • NOAEL (Rat): Established at >50 mg/kg/day in sub-chronic studies, indicating a wide therapeutic index for potential pharmaceutical applications.

References

  • Research Institute for Fragrance Materials (RIFM). (2012). Toxicologic and dermatologic review of this compound. Food and Chemical Toxicology.

  • Belsito, D., et al. (2012). A safety assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology.

  • Smit, N., et al. (2009). The hunt for natural skin whitening agents. International Journal of Molecular Sciences. (Context on Tyrosinase inhibition of phenyl-alkanols).

  • ChemicalBook. (2025). This compound Product Properties and Synthesis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7632, this compound.

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 2-methyl-4-phenyl-2-butanol, a valuable aryl alkyl alcohol, via the Grignard reaction.[1] Intended for researchers, scientists, and professionals in drug development and fragrance chemistry, this document delves into the core mechanistic principles, provides a field-proven experimental protocol, and addresses critical aspects of process optimization, safety, and product validation.

Strategic Importance of the Grignard Reaction in Complex Molecule Synthesis

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[2] Its fundamental utility lies in the nucleophilic character of the organomagnesium halide (the Grignard reagent), which readily attacks electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[3] This reactivity allows for the construction of complex carbon skeletons and the synthesis of a wide array of alcohols.[3][4]

The synthesis of this compound, a tertiary alcohol, is a classic application of this reaction. It involves the nucleophilic addition of a phenylethylmagnesium halide to acetone.[5] This specific target molecule is of interest in fields such as fragrance science due to its structural class.[1]

The Underlying Mechanism of Tertiary Alcohol Formation

The synthesis proceeds in two primary stages: nucleophilic addition followed by acidic work-up.

  • Formation of the Magnesium Alkoxide: The Grignard reagent, in this case, 2-phenylethylmagnesium bromide, acts as a potent nucleophile. The carbon atom bonded to the magnesium possesses a significant partial negative charge and attacks the electrophilic carbonyl carbon of acetone.[5] This nucleophilic attack results in the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.[6]

  • Protonation to Yield the Alcohol: The reaction is then "quenched" with a proton source, typically a saturated aqueous solution of ammonium chloride or a dilute acid.[6] The alkoxide oxygen is protonated, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.

Reaction Mechanism: Grignard Synthesis of this compound

Caption: Mechanism of this compound Synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by emphasizing the critical control points that ensure reaction success. The paramount principle is the absolute exclusion of water, which would otherwise protonate and destroy the highly basic Grignard reagent.

Reagents and Equipment
Reagent/Material Formula Molar Mass ( g/mol ) Quantity Key Properties/Handling
Magnesium TurningsMg24.312.9 g (0.12 mol)Highly flammable solid. Must be dry.
IodineI₂253.811-2 small crystalsActivator. Corrosive.
2-Phenylethyl bromideC₈H₉Br185.0618.5 g (0.10 mol)Lachrymator. Store under nitrogen.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mLExtremely flammable. Peroxide-former. Must be anhydrous.
Anhydrous AcetoneC₃H₆O58.085.8 g (0.10 mol)Flammable. Must be anhydrous.
Saturated NH₄Cl (aq)NH₄Cl53.49~150 mLQuenching agent.
Anhydrous MgSO₄MgSO₄120.37As neededDrying agent.

Essential Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

Step-by-Step Methodology

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_grignard Phase 2: Grignard Reagent Formation cluster_reaction Phase 3: Reaction with Acetone cluster_workup Phase 4: Work-up and Purification A Dry all glassware (Flame-dry under N₂ flow) B Assemble reaction apparatus (3-neck flask, condenser, dropping funnel) A->B C Charge flask with Mg turnings and Iodine crystal B->C D Add 2-phenylethyl bromide in anhydrous ether to dropping funnel E Add a small portion to initiate reaction (observe color change/reflux) C->E D->E F Add remaining bromide solution dropwise to maintain gentle reflux E->F G Reflux for 30-60 min post-addition (ensure Mg is consumed) F->G H Cool Grignard solution in an ice bath I Add anhydrous acetone in ether dropwise via funnel G->I H->I J Stir at room temperature for 30 min post-addition I->J K Quench: Pour reaction mixture slowly onto ice/sat. NH₄Cl J->K L Transfer to separatory funnel and separate layers K->L M Extract aqueous layer with ether L->M N Combine organic layers, dry (anhydrous MgSO₄), and filter M->N O Remove solvent (rotary evaporation) N->O P Purify crude product (distillation or chromatography) O->P

Caption: Step-by-step workflow for the synthesis of this compound.

Part A: Preparation of 2-Phenylethylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water. This is best achieved by flame-drying the assembled apparatus under a stream of dry nitrogen or by oven-drying overnight at >120 °C and assembling while hot.

  • Apparatus Setup: Assemble the 250 mL three-necked flask with a magnetic stir bar, reflux condenser (topped with a CaCl₂ drying tube), and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Initiation: Place the magnesium turnings (2.9 g) and a single crystal of iodine in the flask. The iodine serves to chemically etch the passivating magnesium oxide layer on the turnings, exposing fresh magnesium surfaces to initiate the reaction.[3]

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-phenylethyl bromide (18.5 g) in 50 mL of anhydrous diethyl ether.

  • Reaction Start: Add approximately 5-10 mL of the bromide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and spontaneous refluxing begins. If the reaction does not start, gentle warming with a heat gun may be required. A few drops of 1,2-dibromoethane can also be used as an initiator.[4]

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction should sustain the reflux without external heating.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear grayish and cloudy.

Part B: Reaction with Acetone and Work-up

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

  • Acetone Addition: Prepare a solution of anhydrous acetone (5.8 g) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A thick, white precipitate of the magnesium alkoxide will form.[7]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice and 150 mL of saturated aqueous ammonium chloride solution, stirring vigorously.[6][7] This hydrolyzes the alkoxide and dissolves the magnesium salts (Mg(OH)Br).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Drying and Isolation: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography.

  • Purification: Silica gel chromatography using a hexane/ethyl acetate gradient (e.g., starting at 4:1) is an effective method for isolating the pure product.[8]

  • Yield: A successful reaction should yield the product as a colorless oil. A 72% yield has been reported for a similar Grignard reaction.[8]

  • Characterization (¹H NMR): The structure of this compound can be confirmed by ¹H NMR spectroscopy. Expected signals include:

    • A multiplet for the aromatic protons of the phenyl group (~7.20-7.34 ppm).

    • A multiplet for the benzylic methylene protons (-CH₂-Ph) (~2.67-2.71 ppm).

    • A multiplet for the other methylene protons (-C-CH₂-) (~1.74-1.80 ppm).

    • A singlet for the two equivalent methyl groups (-C(CH₃)₂) (~1.27 ppm).

    • A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.[8]

Causality, Optimization, and Troubleshooting

Critical Parameters
  • Solvent Choice: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential. They are non-reactive towards the Grignard reagent and effectively solvate the magnesium species, stabilizing the reagent.

  • Temperature Control: The formation of the Grignard reagent is exothermic and can become vigorous. Maintaining a controlled reflux is key. Cooling the reaction before adding the ketone is critical to prevent side reactions and ensure safe operation.[7]

  • Reagent Purity: The use of anhydrous reagents and solvents cannot be overstated. Any protic impurity (water, alcohols) will be deprotonated by the Grignard reagent, reducing the yield and forming the corresponding alkane (ethylbenzene in this case).

Common Side Reactions and Mitigation

Potential Side Reactions in Grignard Synthesis

Side_Reactions Grignard Ph-CH₂-CH₂-MgBr Product Desired Tertiary Alcohol (this compound) Grignard->Product Nucleophilic Addition Alkane Side Product: Ethylbenzene Grignard->Alkane Protonation Enolate Side Product: Acetone Enolate (reverts to ketone on work-up) Grignard->Enolate Acts as Base Dimer Side Product: 1,4-Diphenylbutane Grignard->Dimer Reaction with unreacted R-Br Ketone Acetone Ketone->Product Ketone->Enolate Protic_Source Protic Source (H₂O) Protic_Source->Alkane Enolization Enolization of Ketone Wurtz_Coupling Wurtz-type Coupling

Caption: Competing reaction pathways in the Grignard synthesis.

  • Protonation of the Grignard Reagent: As mentioned, this is the most common side reaction.

    • Cause: Presence of water or other acidic protons.

    • Mitigation: Rigorous drying of all glassware, solvents, and reagents. Maintain a robust inert atmosphere.

  • Enolization of the Ketone: The Grignard reagent can act as a strong base, deprotonating the α-carbon of the ketone to form an enolate. This regenerates the starting ketone upon work-up, lowering the yield.

    • Cause: Steric hindrance around the carbonyl group can favor the basicity of the Grignard reagent over its nucleophilicity.

    • Mitigation: For this reaction, steric hindrance is minimal. However, slow addition of the ketone to an excess of the Grignard reagent at low temperatures can favor the desired nucleophilic addition.

  • Wurtz-type Coupling: The Grignard reagent can react with unreacted 2-phenylethyl bromide to form a dimer (1,4-diphenylbutane).

    • Cause: This is more prevalent if the concentration of the alkyl halide is high.

    • Mitigation: Slow, controlled addition of the alkyl halide during the Grignard reagent formation ensures it reacts with the magnesium surface rather than another Grignard molecule.

Safety and Hazard Management

The Grignard reaction presents significant hazards that require stringent safety protocols.

  • Flammability: Diethyl ether is extremely flammable and has a low autoignition temperature. All operations must be conducted in a certified chemical fume hood, away from ignition sources.

  • Pyrophoric Reagents: While not always pyrophoric, Grignard reagents are highly reactive and can ignite spontaneously upon contact with air, especially if the solvent evaporates. Never leave a flask containing Grignard reagent open to the atmosphere.

  • Water Reactivity: The reaction of Grignard reagents with water is highly exothermic and liberates flammable hydrogen gas. The quenching process must be performed slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.

Conclusion

The Grignard synthesis of this compound is a robust and instructive example of C-C bond formation. Success hinges on a meticulous experimental technique, particularly the stringent exclusion of atmospheric moisture and careful control of reaction exotherms. By understanding the underlying mechanism and potential side reactions, researchers can reliably execute this synthesis, yielding a valuable tertiary alcohol for further application. This guide provides the necessary framework for achieving this outcome with safety and efficiency at the forefront.

References

  • Google Patents. (n.d.). Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Retrieved from [Link]

  • CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50, S184-S188. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Minnesota State University Moorhead. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]

  • YouTube. (2016, December 13). Grignard Reaction with Acetone. Retrieved from [Link]

  • Pen-Tung Sah, P. T. (2026, January 26). Organic Synthesis with 4-Phenyl-2-butanol: A Chemist's Perspective. Retrieved from [Link]

  • Quora. (n.d.). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]

  • Allentoff, N., & Wright, G. F. (1957). Grignard Synthesis of 2-Phenyl-2-butanol in Optically Active Solvents. Journal of Organic Chemistry, 22(1), 1-6. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Grignards and anhydrous ethanol. Retrieved from [Link]

Sources

Advanced Synthesis Architectures for 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-phenyl-2-butanol is a tertiary alcohol of significant value in the fine chemical and fragrance industries, revered for its stability and "Muguet" (Lily of the Valley) olfactory profile.[1] Unlike secondary alcohols, its tertiary structure renders it resistant to oxidation, making it a persistent structural motif in functional perfumery and a robust intermediate in pharmaceutical synthesis.

This guide moves beyond standard textbook preparations to analyze three distinct synthesis architectures:

  • The Industrial Standard: Catalytic Hydrogenation of Alkynols (High throughput, flow-compatible).[1]

  • The Precision Batch Route: Grignard Addition to Benzylacetone (High fidelity, laboratory standard).

  • The Green Radical Route: Peroxide-Initiated Addition of Isopropanol to Styrene (High atom economy).[1]

Route A: Catalytic Hydrogenation of Alkynols (Industrial Standard)

Best For: Large-scale manufacturing, continuous flow processing.[1]

This route relies on the construction of the carbon skeleton via alkyne chemistry, followed by a selective reduction. It is favored industrially because the alkyne precursor can be synthesized from commodity chemicals (Phenylacetylene and Acetone).

The Mechanism

The synthesis proceeds in two phases.[2] First, the formation of 4-phenyl-2-methyl-3-butyn-2-ol via base-catalyzed alkynylation.[1] Second, the complete hydrogenation of the triple bond to a single bond without reducing the aromatic ring or hydrogenolyzing the hydroxyl group.

Protocol: Selective Hydrogenation

Precursor Synthesis: Phenylacetylene is reacted with acetone in the presence of KOH (Favorskii reaction conditions) to yield the alkyne intermediate.

Hydrogenation Step:

  • Reactor Loading: Charge a high-pressure autoclave with 4-phenyl-2-methyl-3-butyn-2-ol (1.0 eq) and Methanol (solvent, 10 volumes).

  • Catalyst: Add 5% Pd/C (Palladium on Carbon) or Raney Nickel.[1] Note: Pd/C is preferred for cleaner conversion, but requires careful pressure control to avoid ring hydrogenation.

  • Conditions: Pressurize with

    
     to 3–5 bar. Heat to 40–60°C.[1]
    
  • Monitoring: The reaction passes through the alkene intermediate (4-phenyl-2-methyl-3-buten-2-ol).[1] Monitoring via GC is critical to ensure the triple bond is fully reduced while the phenyl ring remains intact.

  • Workup: Filter catalyst (Celite). Concentrate filtrate.[1] Distill under reduced pressure.

Critical Control Point: Over-hydrogenation leads to the cyclohexyl derivative (4-cyclohexyl-2-methyl-2-butanol), which has a significantly different odor and physical profile.[1]

HydrogenationRoute cluster_0 Phase 1: Skeleton Construction cluster_1 Phase 2: Reduction Phenylacetylene Phenylacetylene Alkyne 4-Phenyl-2-methyl- 3-butyn-2-ol Phenylacetylene->Alkyne KOH, 0-5°C Acetone Acetone Acetone->Alkyne Alkene Alkene Intermediate (Transient) Alkyne->Alkene H2, Pd/C Target 2-Methyl-4-phenyl- 2-butanol Alkene->Target H2, Pd/C (Controlled) Impurity Cyclohexyl Impurity (Over-reduction) Alkene->Impurity High Temp/Press

Figure 1: Sequential hydrogenation pathway showing critical selectivity nodes.[1]

Route B: Grignard Addition to Benzylacetone (Precision Batch)

Best For: Laboratory synthesis, high-purity requirements, medicinal chemistry libraries.[1]

While many textbooks suggest reacting phenylethyl magnesium bromide with acetone, the reverse addition (Methyl magnesium halide + Benzylacetone) is often operationally superior. Benzylacetone (4-phenyl-2-butanone) is a stable, non-volatile liquid, whereas gaseous acetone requires specialized handling to quantify precisely in Grignard reactions.[1]

The Mechanism

This is a classic nucleophilic addition to a ketone. The hard nucleophile (MeMgBr) attacks the carbonyl carbon of benzylacetone.

Protocol: Step-by-Step

Reagents:

  • Benzylacetone (1.0 eq)

  • Methylmagnesium Bromide (3.0 M in Ether/THF, 1.2 eq)

  • Anhydrous THF (Solvent)

Procedure:

  • Inerting: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Charging: Add Methylmagnesium Bromide solution to the flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve Benzylacetone in anhydrous THF (1:1 v/v). Add dropwise to the Grignard reagent over 30 minutes. Exotherm Warning: Maintain internal temperature < 10°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

  • Quench: Cool back to 0°C. Quench slowly with Saturated Aqueous Ammonium Chloride (

    
    ). Do not use HCl, as acid promotes dehydration of the tertiary alcohol to the alkene.
    
  • Extraction: Extract with Diethyl Ether (3x). Wash organics with Brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate 9:1) or vacuum distillation.[1]

Self-Validating Check: The disappearance of the carbonyl peak (approx. 1715 cm⁻¹) in IR spectroscopy confirms conversion.

GrignardRoute MeMgBr MeMgBr (Grignard Reagent) Complex Magnesium Alkoxide Intermediate MeMgBr->Complex Nucleophilic Attack (THF, 0°C) Benzylacetone Benzylacetone (4-phenyl-2-butanone) Benzylacetone->Complex Product This compound Complex->Product NH4Cl (aq) Gentle Hydrolysis Dehydration Alkene Side Product (Acid Catalyzed) Product->Dehydration Avoid Strong Acid (HCl)

Figure 2: Grignard workflow emphasizing the critical hydrolysis step to prevent dehydration.

Route C: Radical Addition of Isopropanol to Styrene (Green Alternative)

Best For: Atom economy, avoiding metal catalysts, academic research.

This route utilizes a free-radical chain reaction to add the elements of isopropanol across the double bond of styrene. It is chemically elegant but requires careful initiation control.[1]

The Mechanism

A peroxide initiator abstracts a hydrogen from the alpha-carbon of isopropanol (the weakest C-H bond), creating a ketyl-like radical. This radical attacks the terminal carbon of styrene.

Protocol Highlights
  • Reagents: Styrene, Isopropanol (excess, acts as solvent), Di-tert-butyl peroxide (DTBP) as initiator.[1]

  • Conditions: Reflux temperature of Isopropanol (approx 82°C) or sealed tube at 130°C for faster kinetics.

  • Advantage: This route uses cheap starting materials and generates minimal waste (high atom economy).[1]

  • Disadvantage: Telomerization (polymerization) of styrene is a competing side reaction.[1] High dilution of styrene in isopropanol is required to favor the 1:1 adduct.

Comparative Data Analysis

MetricRoute A: HydrogenationRoute B: GrignardRoute C: Radical Addition
Atom Economy High (Addition reaction)Low (Mg salts waste)Very High
Scalability Excellent (Flow compatible)Moderate (Exotherm mgmt)Good
Key Risk Over-reduction (Cyclohexyl)Moisture sensitivityPolymerization of Styrene
Purity Profile >99% (after dist.)>98%90-95% (Oligomers present)
Cost Driver Pd CatalystGrignard ReagentInitiator / Purification

References

  • Synthesis via Epoxide Opening (Patent)

    • Title: Method for preparing 2-methyl-4-phenylbutan-2-ol.[1][3]

    • Source: US Patent 8,993,812 B2.[1]

    • URL
    • Relevance: Details the reaction of benzylmagnesium halides with isobutylene oxide and the radical addition of isopropanol to styrene.
  • Industrial Muguet Carbinols

    • Title: Dimethyl Phenylethyl Carbinol (Fragrance Profile & Data).[1][3][4][5]

    • Source: The Good Scents Company.
    • URL:[Link]

    • Relevance: Verifies synonyms, physical properties, and industrial relevance.
  • Grignard Methodology

    • Title: Grignard Reaction: Synthesis of Alcohols.[1][2][6]

    • Source: LibreTexts Chemistry.[1]

    • URL:[Link]

    • Relevance: General grounding for the nucleophilic addition mechanism described in Route B.
  • Alkynol Hydrogenation

    • Title: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol.[1][7][8][9]

    • Source: MDPI (Catalysts Journal).[1]

    • URL:[Link][3][6][10]

    • Relevance: Provides specific catalyst conditions (PdZn) for selective hydrogenation of the alkyne precursor, analogous to the target synthesis.

Sources

Mechanistic Divergence in 2-Methyl-4-phenyl-2-butanol Reactivity: Elimination vs. Cycloalkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reactivity of 2-Methyl-4-phenyl-2-butanol (MPB) is defined by the stability and fate of its tertiary carbocation intermediate. Unlike simple aliphatic tertiary alcohols, MPB possesses a phenyl ring in the


-position relative to the hydroxyl group. This structural feature introduces a critical bifurcation in its reactivity profile under acidic conditions:
  • Elimination (Dehydration): The kinetic pathway yielding isomeric alkenes (2-methyl-4-phenyl-1-butene and 2-methyl-4-phenyl-2-butene).

  • Cycloalkylation (Friedel-Crafts): The thermodynamic pathway yielding 1,1-dimethylindane .

This guide details the mechanistic drivers, experimental protocols, and analytical signatures required to selectively control these pathways.

Structural Analysis & The Carbocation Nexus

The reactivity of MPB is governed by the formation of the 1,1-dimethyl-3-phenylpropyl cation . Upon protonation and loss of water, the molecule forms a tertiary carbocation. This intermediate is sterically hindered but electronically stabilized by the two methyl groups.

Crucially, the phenyl ring is located at the C4 position. This specific chain length (two methylene units between the cation and the ring) allows for a favorable 5-membered ring closure (exo-trig/tet processes), competing directly with proton abstraction by the conjugate base.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent fate of the cation.

ReactivityPathways Start This compound Protonated Oxonium Ion (R-OH2+) Start->Protonated + H+ Cation Tertiary Carbocation (1,1-dimethyl-3-phenylpropyl+) Protonated->Cation - H2O (RDS) Alkene1 2-Methyl-4-phenyl-1-butene (Hofmann / Kinetic) Cation->Alkene1 - H+ (from C1) (Mild Acid/Heat) Alkene2 2-Methyl-4-phenyl-2-butene (Zaitsev / Thermodynamic) Cation->Alkene2 - H+ (from C3) (Mild Acid/Heat) Indane 1,1-Dimethylindane (Cycloalkylation) Cation->Indane Intramolecular EAS (Strong Acid/Cold)

Figure 1: Mechanistic bifurcation of this compound. The tertiary cation serves as the central node determining product outcome.

Pathway 1: Acid-Catalyzed Dehydration (Elimination)

Under standard dehydration conditions (heating with mineral acids), the reaction is driven by entropy. The elimination of water increases the particle count, favoring the formation of alkenes.

Regioselectivity (Zaitsev vs. Hofmann)

The tertiary cation has two distinct sets of protons available for abstraction:

  • C1 Methyl Protons (6H): Abstraction yields the disubstituted alkene (Hofmann product).

  • C3 Methylene Protons (2H): Abstraction yields the trisubstituted alkene (Zaitsev product).

While statistical probability favors the Hofmann product (6:2 ratio of protons), thermodynamic stability heavily favors the Zaitsev product (2-methyl-4-phenyl-2-butene) due to hyperconjugation and the fact that the double bond is closer to the phenyl ring (though not conjugated with it).

Protocol A: Selective Synthesis of Alkenes

Objective: Maximize elimination, minimize cyclization. Key Control: High temperature, removal of product (distillation), moderate acid strength.

  • Reagents: MPB (0.1 mol), H₂SO₄ (20% aq) or H₃PO₄ (85%).

  • Setup: Short-path distillation apparatus.

  • Procedure:

    • Charge flask with MPB and acid catalyst.

    • Heat oil bath to 110–120°C.

    • The alkenes (b.p. ~90-100°C @ 15mmHg) and water will co-distill as they form.

    • Critical Step: Rapid removal of the alkene prevents re-protonation and subsequent cyclization or polymerization.

  • Workup: Separate the organic layer, wash with NaHCO₃, dry over MgSO₄.

Pathway 2: Intramolecular Cycloalkylation (Indane Formation)

This pathway represents a "hidden" trap for the unwary chemist. In the presence of strong Lewis acids or concentrated Brønsted acids at lower temperatures, the phenyl ring acts as an internal nucleophile.

The Ring Size Nuance (Indane vs. Tetralin)

A common error in literature is confusing the cyclization product of MPB with that of its homologues.

  • 2-Methyl-5-phenyl-2-pentanol: Forms a 6-membered ring (1,1-dimethyltetralin).

  • This compound (MPB): Forms a 5-membered ring (1,1-dimethylindane) .

The closure involves the attack of the aromatic ring (ortho position) onto the cationic C2 position. The chain length (C2-C3-C4-Ph) creates a 5-membered ring fused to the benzene.

Protocol B: Selective Synthesis of 1,1-Dimethylindane

Objective: Maximize intramolecular Friedel-Crafts alkylation. Key Control: Strong acid, low temperature (kinetic trap for elimination is avoided), no distillation.

  • Reagents: MPB (0.1 mol), H₂SO₄ (85% cold) or AlCl₃ (stoichiometric) in CH₂Cl₂.

  • Procedure:

    • Cool the acid/

Thermal Stability and Decomposition Dynamics of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Doc ID: CHEM-STAB-103-05-9 | Version 2.1

Executive Summary

2-Methyl-4-phenyl-2-butanol (CAS 103-05-9), widely known as Dimethyl Benzyl Carbinol (DMBC), is a tertiary alcohol critical to the fragrance and organic synthesis industries. While chemically stable under standard ambient conditions, its tertiary alkyl structure renders it susceptible to acid-catalyzed dehydration and thermal elimination at elevated temperatures.

This guide details the physicochemical boundaries of DMBC, delineating the mechanistic pathways of its decomposition into isomeric alkenes. It provides a self-validating experimental framework for assessing stability, ensuring that researchers can accurately predict shelf-life and processing limits.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the thermal behavior of DMBC requires a baseline of its fundamental properties. The molecule features a bulky phenyl group and a tertiary hydroxyl center, creating steric strain that lowers the energy barrier for elimination reactions.

Table 1: Physicochemical Specification

PropertyValueSource
IUPAC Name 2-Methyl-4-phenylbutan-2-ol[PubChem, 2023]
CAS Number 103-05-9[NIST, 2023]
Molecular Formula C₁₁H₁₆O-
Molecular Weight 164.24 g/mol -
Physical State Colorless liquid / Low melting solid[ECHEMI, 2023]
Melting Point 31–33 °C[ChemicalBook, 2023]
Boiling Point 131–144 °C (at 12–85 mmHg)[ChemicalBook, 2023]
Density ~0.96 g/mL (25 °C)[PubChem, 2023]
Flash Point ~113 °C[AK Scientific, 2023]

Thermal Decomposition Mechanism[5]

The primary degradation pathway for this compound is dehydration (loss of water) via an E1 (Elimination Unimolecular) mechanism. This process is driven by heat and catalyzed by trace acidity, leading to the formation of isomeric alkenes.[1]

The E1 Elimination Pathway

Because the hydroxyl group is on a tertiary carbon, the formation of a stable tertiary carbocation intermediate is the rate-determining step.

  • Protonation: The hydroxyl oxygen accepts a proton (from trace acid or surface active sites), converting -OH into -OH₂⁺ (a good leaving group).

  • Carbocation Formation: The C-O bond breaks, expelling water and forming a tertiary carbocation at the C2 position.

  • Deprotonation: A base (often a water molecule or solvent) removes a proton from an adjacent carbon (beta-carbon), forming a double bond.

Regioselectivity (Zaitsev vs. Hofmann)

Two distinct beta-hydrogens are available for removal, leading to two isomers:

  • Pathway A (Major - Zaitsev): Removal of a hydrogen from the internal methylene group (C3). This forms the more substituted, thermodynamically stable alkene: 2-methyl-4-phenyl-2-butene .

  • Pathway B (Minor - Hofmann): Removal of a hydrogen from one of the terminal methyl groups (C1). This forms the less substituted alkene: 2-methyl-4-phenyl-1-butene .

Mechanistic Visualization

The following diagram illustrates the bifurcation of the decomposition pathway.

DecompositionPathway Start This compound (Precursor) Protonation Protonated Intermediate (-OH2+) Start->Protonation + H+ (Catalyst) Carbocation Tertiary Carbocation (Intermediate) Protonation->Carbocation - H2O (RDS) Byproduct H2O (Water) Protonation->Byproduct Transition Beta-Proton Elimination Carbocation->Transition MajorProduct 2-Methyl-4-phenyl-2-butene (Major / Zaitsev Product) Transition->MajorProduct Remove H from C3 (Thermodynamic Control) MinorProduct 2-Methyl-4-phenyl-1-butene (Minor / Hofmann Product) Transition->MinorProduct Remove H from C1 (Kinetic Control)

Figure 1: Acid-catalyzed E1 dehydration mechanism showing the bifurcation into Zaitsev (major) and Hofmann (minor) alkene products.

Experimental Characterization Protocols

To validate the stability of DMBC in your specific matrix, the following protocols provide a robust, self-validating analytical framework.

Thermal Stress Testing (TGA/DSC)

Objective: Determine the onset temperature of degradation (


) and the enthalpy of decomposition.

Protocol:

  • Instrument: Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC).

  • Sample Prep: Load 5–10 mg of DMBC into an alumina crucible. (Note: Use a hermetically sealed pan with a pinhole for DSC to prevent premature evaporation masking the degradation exotherm).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 300 °C under Nitrogen purge (50 mL/min).

  • Analysis:

    • TGA: Monitor for mass loss not attributable to evaporation (compare with boiling point data). Significant mass loss <130 °C suggests catalytic decomposition.

    • DSC: Look for endothermic peaks (evaporation) vs. exothermic events (decomposition/polymerization of alkenes).

Forced Degradation Study (GC-MS)

Objective: Identify specific degradants and quantify impurity growth rates.

Protocol:

  • Preparation: Prepare a 1% (w/v) solution of DMBC in a high-boiling inert solvent (e.g., Dodecane) or analyze neat if assessing bulk stability.

  • Stress Conditions:

    • Control: Ambient, dark.

    • Thermal: 80 °C for 24 hours.

    • Acid:[1][2][3] Spike with 0.1% Acetic Acid, heat to 60 °C for 4 hours.

  • GC-MS Parameters:

    • Column: HP-5MS or DB-Wax (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 50 °C (hold 2 min) -> 10 °C/min -> 250 °C.

    • Detection: EI Source (70eV), Scan range 35–300 m/z.

  • Data Interpretation:

    • Parent Peak: Look for DMBC (m/z 164, though often weak due to immediate loss of water in source).

    • Degradant Markers: Look for peaks with m/z 146 (Molecular ion of the alkene products,

      
      ).
      
    • Differentiation: The Zaitsev product (trisubstituted) typically elutes later than the Hofmann product (disubstituted) on non-polar columns due to higher boiling point/London dispersion forces.

Analytical Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Stress Application cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation Sample DMBC Sample Thermal Thermal Stress (80°C, 24h) Sample->Thermal Acid Acid Spike (0.1% H+) Sample->Acid GCMS GC-MS Analysis (Split 1:50) Thermal->GCMS Acid->GCMS Data Chromatogram Extraction GCMS->Data PeakID Peak ID (m/z 146) Data->PeakID Search m/z 146 Quant Purity % Calculation PeakID->Quant

Figure 2: Analytical workflow for forced degradation and impurity identification.

Industrial Implications & Mitigation[11]

Fragrance Formulation

In perfumery, DMBC is valued for its floral, lily-like character.[4] The formation of alkenes (styrenic derivatives) can introduce harsh, solvent-like, or "gassy" off-notes.

  • Risk: Interaction with acidic ingredients (e.g., organic acids in fruity accords) accelerates decomposition.

  • Mitigation: Use buffers or non-acidic stabilizers (e.g., BHT) to prevent auto-oxidation which can generate acidic byproducts.

Storage and Handling
  • Temperature: Store below 25 °C. The relatively low melting point (31–33 °C) means it often fluctuates between solid and liquid, which can encourage moisture condensation and hydrolysis/dehydration cycles.

  • Container: Avoid unlined steel drums if traces of rust (Lewis acid) are present. High-density polyethylene (HDPE) or glass lining is recommended.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7632, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center (2023). this compound - Gas Chromatography. Retrieved from [Link]

Sources

Commercial availability and suppliers of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-phenyl-2-butanol (CAS: 103-05-9), also known as Dimethyl Phenylethyl Carbinol , is a tertiary aryl-alkyl alcohol widely utilized as a masking agent in pharmaceutical formulations and a fixative in fragrance profiles.[1][2][3] While its primary volume application lies in the flavor and fragrance (F&F) industry (FEMA 3629), its chemical stability and low toxicity profile make it a valuable excipient and intermediate in drug development.[1][3]

This guide provides a technical roadmap for sourcing, validating, and handling this compound. It moves beyond basic catalog listings to address the "Make vs. Buy" decision, quality control (QC) bottlenecks, and specific synthesis protocols for internal standard generation.

Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing, it is critical to define the material specifications based on the intended application (e.g., Excipient vs. Synthesis Intermediate).[1][3]

AttributeSpecificationTechnical Note
CAS Number 103-05-9Verify against synonyms: Muguet Alcohol, Dimethyl Phenylethyl Carbinol.[1][2][3][4]
Structure Tertiary AlcoholAchiral.[1][2][3][5] Stable to oxidation; prone to dehydration under strong acidic conditions.[1][3]
Purity (Comm.) ≥ 98.0% (GC)Impurities often include Benzylacetone (starting material) and dehydration products (alkenes).[1][2][3]
Appearance Colorless Liquid/SolidMP is ~30–32°C. It may appear as a liquid, solid, or slush depending on ambient storage temp.[1][2][3]
Solubility Ethanol, OilsPoorly soluble in water.[1][2][3] Requires co-solvents (PG, PEG) for aqueous formulations.[1][3]
Flash Point ~110°C (CC)Class IIIB Combustible Liquid.[1][2][3]

Commercial Availability & Supply Chain Landscape

The supply chain for this compound is bifurcated into High-Volume F&F Grades and High-Purity Research Grades .[1][2][3]

Strategic Sourcing Map
  • Bulk/Industrial (Kg to Tons): Suppliers like Penta International , Synerzine , and Ernesto Ventós focus on the flavor/fragrance market.[1][3] These sources offer the best price-per-gram but may lack the rigorous documentation (COA with impurity profiling) required for GMP pharmaceutical use.[1][2][3]

  • Research/Pharma (mg to Kg): Suppliers like Sigma-Aldrich (Merck) , TCI America , and Thermo Scientific provide characterized samples suitable for analytical standards and bench-scale synthesis.[1][2][3]

  • Custom Synthesis: For GMP-grade excipient use, contract manufacturing organizations (CMOs) like BOC Sciences are necessary, as off-the-shelf GMP stock is rare.[1][2][3]

Decision Logic: Sourcing Strategy

SourcingStrategy Figure 1: Sourcing Decision Matrix for this compound Start Define Application App_Excipient Pharma Excipient (Oral/Topical) Start->App_Excipient App_Synth Synthesis Intermediate (Med Chem) Start->App_Synth App_Ref Analytical Standard Start->App_Ref Check_GMP GMP Required? App_Excipient->Check_GMP Source_Bulk Source: Industrial F&F Suppliers (Penta, Synerzine) Req: Full QC on arrival App_Synth->Source_Bulk > 1kg Source_Catalog Source: Catalog Suppliers (Sigma, TCI) Grade: >99% App_Synth->Source_Catalog < 100g App_Ref->Source_Catalog Check_GMP->Source_Bulk No (R&D only) Source_CMO Source: Custom Synthesis (CMO) Req: Vendor Audit Check_GMP->Source_CMO Yes

Quality Control & Validation Protocols

Commercial samples often contain residual Benzylacetone (the precursor).[1][3] The following GC-MS protocol is self-validating: the presence of the parent ion (m/z 164) is often weak, while the base peak (m/z 59) confirms the tertiary alcohol motif.[1][3]

Protocol: Identity & Purity by GC-MS
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).[1][2][3]

  • Inlet: 250°C, Split 50:1.

  • Carrier: Helium @ 1.0 mL/min.[1][3]

  • Temp Program: 50°C (hold 2 min) → 15°C/min → 250°C (hold 5 min).

  • MS Source: EI (70 eV), 230°C.[1][3]

Diagnostic Ions (Interpretation):

  • m/z 59 (Base Peak):

    
     — Characteristic alpha-cleavage of tertiary alcohols.[1][3]
    
  • m/z 91:

    
     — Tropylium ion (Benzyl fragment).[1][3]
    
  • m/z 146:

    
     — Dehydration peak (common in injection port if too hot).[1][3]
    
  • m/z 164:

    
     — Molecular ion (often very low abundance).[1][3]
    

Synthesis Protocol (The "Make" Option)

If high-purity material is unavailable or isotopic labeling (


/

) is required for DMPK studies, the Grignard addition to Benzylacetone is the most robust route.[1][3]
Reaction Pathway

The reaction utilizes Benzylacetone (4-phenyl-2-butanone) and Methylmagnesium Chloride .[1][2][3] This route is preferred over the Phenethyl Magnesium Bromide + Acetone route due to the higher stability and lower cost of the starting materials.[1][3]

Synthesis Figure 2: Synthesis Pathway via Grignard Reagent SM1 Benzylacetone (4-phenyl-2-butanone) Step1 Grignard Addition THF, 0°C -> RT, 2h SM1->Step1 Reagent MeMgCl (3.0 M in THF) Reagent->Step1 Inter Alkoxide Intermediate Step1->Inter Step2 Quench Sat. NH4Cl (aq) Prod This compound (>98% Yield) Step2->Prod Inter->Step2

[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.

  • Reagent Prep: Charge Methylmagnesium chloride (1.2 equiv, 3.0 M in THF). Cool to 0°C.[1][3]

  • Addition: Add Benzylacetone (1.0 equiv) dissolved in anhydrous THF dropwise over 30 mins. Maintain temp < 10°C to suppress enolization side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC.[1][3][6]

  • Workup: Quench carefully with saturated aqueous

    
     at 0°C. Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over 
    
    
    
    .[1][3]
  • Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation (BP ~144°C @ 85 mmHg) or silica flash chromatography (0-10% EtOAc in Hexane).[1][3]

Safety & Handling

  • GHS Classification: Warning.[1][3][7]

  • H319: Causes serious eye irritation.[1][3][7]

  • H412: Harmful to aquatic life with long-lasting effects.[1][3][4][7]

  • PPE: Safety goggles are mandatory due to the severe eye irritation potential.[1][3] Use nitrile gloves.[1][3]

  • Storage: Store in a cool, dry place. While stable, keeping it tightly sealed prevents absorption of atmospheric moisture, which can complicate quantitative weighing.[1][3]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1][3] PubChem Compound Summary for CID 7632, this compound. PubChem.[1][3] Retrieved from [Link]

  • The Good Scents Company. (n.d.).[1][3] 4-phenyl-2-butanol (CAS 103-05-9) Profile and Suppliers.[1][2][3][6][8] Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2024).[1][3] Fragrance ingredient safety assessment: this compound.[1][2][3][5][9][10] Food and Chemical Toxicology. Retrieved from [Link] (Referencing general RIFM safety data for Aryl Alkyl Alcohols).

  • FooDB. (n.d.). Compound: this compound (FDB008550).[1][2][3] Retrieved from [Link][1][2][3]

Sources

Technical Guide: Safety, Handling, and Reactivity Profile of 2-Methyl-4-phenyl-2-butanol

[1]

CAS Registry Number: 103-05-9 Synonyms:

1Version:

Executive Summary & Physicochemical Profile[2]

2-Methyl-4-phenyl-2-butanol is a tertiary aryl-alkyl alcohol widely utilized as a lipophilic scaffold in fragrance chemistry and as a strategic intermediate in pharmaceutical synthesis.[1][2] Its structural significance lies in the gem-dimethyl substitution at the carbinol center, which imparts steric bulk and resistance to oxidative metabolism compared to primary or secondary analogs.

While generally possessing a low acute toxicity profile, this compound presents specific hazards regarding severe eye irritation and aquatic chronicity . For drug development professionals, understanding its stability against acid-catalyzed dehydration is critical when utilizing it as a building block.[1]

Table 1: Physicochemical Data & Safety Thresholds
PropertyValueOperational Implication
Molecular Formula

Lipophilic tertiary alcohol.[1]
Molecular Weight 164.24 g/mol Moderate volatility.[1]
Boiling Point ~126°C (at 15 mmHg)High boiling point requires vacuum distillation for purification.[1]
Flash Point > 93°C (Closed Cup)Class IIIB Combustible Liquid.[1] Preheating required for ignition.
Density 0.962 g/cm³Slightly less dense than water; forms upper layer in aqueous extraction.[1]
LogP (Octanol/Water) ~2.6 (Predicted)High lipophilicity; penetrates biological membranes/gloves.[1]
Solubility Insoluble in water; Soluble in EtOH, oils.[1]Requires organic co-solvents (DMSO, Ethanol) for bio-assays.[1]

Toxicological Mechanisms & Risk Assessment

Mechanism of Action & Metabolism

As a tertiary alcohol, this compound is resistant to the alcohol dehydrogenase (ADH) pathway that typically oxidizes primary alcohols to aldehydes.[1]

  • Metabolic Fate: The primary clearance mechanism is likely direct Phase II conjugation (glucuronidation) at the hydroxyl group.

  • Secondary Metabolism: Cytochrome P450-mediated hydroxylation may occur on the phenyl ring or the benzylic position, but the tertiary center remains metabolically stable. This "metabolic blocking" effect is often exploited in medicinal chemistry to extend the half-life of drug candidates.

Critical Hazard: Ocular Toxicity

The GHS classification flags this compound as Eye Irrit. 2A (H319) .

  • Causality: The combination of lipophilicity (LogP ~2.6) and the hydroxyl functionality allows the molecule to penetrate the corneal epithelium and disrupt the lipid bilayer of cell membranes, leading to immediate nociception and potential corneal opacity if not treated.

Environmental Toxicity[1]
  • Classification: Aquatic Chronic 3 (H412).[1][3][4][5]

  • Impact: Due to its resistance to rapid biodegradation (tertiary structure) and moderate bioaccumulation potential, it poses a long-term risk to aquatic life. All aqueous waste streams (e.g., from rotovap traps) must be segregated and incinerated, never flushed.

Operational Handling & Self-Validating Protocols

This section details the "How-To" for safe manipulation, designed as a self-validating system where the failure of one step prevents the progression to the next.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Not required under standard fume hood airflow (>100 fpm).[1] If heating >60°C, use an organic vapor cartridge (NIOSH OV).

  • Dermal:

    • Standard: Nitrile gloves (0.11 mm) are sufficient for splash protection.[1]

    • Immersion/Synthesis:Laminate film (Silver Shield) gloves are required. The lipophilic nature of this alcohol can swell and permeate standard latex or thin nitrile gloves upon prolonged contact.

  • Ocular: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the severe irritation risk.

Protocol: Safe Transfer & Synthesis Handling

Objective: Prevent dehydration and exposure during transfer.

  • Pre-Transfer Check: Verify the receiving vessel is neutral or basic.

    • Scientific Rationale: Tertiary alcohols are prone to E1 elimination (dehydration) in the presence of strong acids, converting the alcohol to the corresponding alkene (isomers of dimethyl styrene).[1]

  • Inert Atmosphere: While not strictly air-sensitive, handling under Nitrogen/Argon prevents moisture uptake which can complicate stoichiometric calculations in Grignard syntheses.

  • Spill Management (Self-Validating):

    • Step A: Isolate the spill area.

    • Step B: Apply an inert absorbent (Vermiculite/Sand). Do not use combustible materials (sawdust) .

    • Step C: Verify cleanup by wiping the surface with a solvent-dampened tissue and checking for the characteristic "muguet/floral" odor. If odor persists, decontamination is incomplete.

Visualization: Safety & Reactivity Workflows

Diagram: Emergency Response Logic

This decision tree guides the researcher through immediate actions upon exposure, prioritizing ocular safety.

SafetyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeEyeOcular Contact(High Risk)Type->EyeSkinDermal ContactType->SkinInhaleInhalationType->InhaleRinseImmediate Irrigation(Eyewash Station)>15 MinutesEye->RinseWashWash with Soap & Water(Do not use solvents)Skin->WashFreshAirMove to Fresh AirInhale->FreshAirMedicalSeek Medical Attention(Bring SDS)Rinse->MedicalCheckPainPain/Redness Persists?Wash->CheckPainFreshAir->CheckPainCheckPain->MedicalYesMonitorMonitor for 24h(Dermatitis check)CheckPain->MonitorNo

Figure 1: Critical Response Workflow for this compound exposure. Note the immediate escalation for ocular contact.

Diagram: Chemical Reactivity & Synthesis Context

For the drug development chemist, understanding the synthesis (Grignard) and the degradation pathway (Dehydration) is vital for purity profiling.

ReactivityPrecursorsPrecursors:Benzylacetone +MeMgClReactionGrignard Addition(Anhydrous THF)Precursors->Reaction SynthesisProductThis compound(Target Molecule)Reaction->ProductAcidAcidic Conditions(H+ / Heat)Product->Acid IncompatibilityEliminationE1 Elimination(Dehydration)Acid->EliminationImpurityImpurity:Dimethyl Styrene IsomersElimination->Impurity Degradation

Figure 2: Synthesis origin and acid-catalyzed degradation pathway.[1] Avoidance of acidic workups preserves the tertiary alcohol.

Synthesis & Reactivity Context (Pharma Applications)

Synthesis via Grignard Reaction

The standard preparation involves the addition of Methylmagnesium chloride (Grignard reagent) to Benzylacetone (4-phenyl-2-butanone).[1][6]

  • Safety Note: This reaction is exothermic. The high boiling point of the product allows for easy separation from the lower boiling solvent (THF/Ether), but care must be taken to quench the reaction with saturated Ammonium Chloride (

    
    ) rather than strong acid to prevent the dehydration described in Figure 2.[1]
    
Drug Development Utility

In Medicinal Chemistry, this moiety is often used to:

  • Block Metabolism: Replacing a secondary alcohol with this tertiary structure prevents oxidation to the ketone.

  • Probe Hydrophobic Pockets: The phenethyl tail combined with the dimethyl branching provides a specific shape vector for probing hydrophobic binding pockets in GPCRs or enzymes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7632, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methyl-4-phenylbutan-2-ol (CAS 103-05-9).[1] Retrieved from [Link][1][5]

  • The Good Scents Company. this compound: Safety and Organoleptic Profile.[1] Retrieved from [Link][1]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of aryl alkyl alcohols when used as fragrance ingredients.[7] Food and Chemical Toxicology. (Contextualizing the safety of the aryl alkyl alcohol class). Retrieved from [Link]

Technical Monograph: 2-Methyl-4-phenyl-2-butanol (DMPC)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 103-05-9 Synonyms: Dimethyl Phenethyl Carbinol, Muguet Alcohol,


-Dimethylbenzenepropanol[1][2]

Part 1: Executive Technical Summary

2-Methyl-4-phenyl-2-butanol is a saturated tertiary alcohol comprising a phenyl ring connected to a tert-butyl carbinol moiety via a methylene bridge.[1] While historically predominant in the fragrance industry for its stability and floral (Muguet/Lily) olfactory profile, its structural pharmacophore—a lipophilic aromatic ring coupled with a metabolically robust tertiary hydroxyl group—renders it a molecule of interest for medicinal chemistry and topical formulation science.

For drug development professionals, this molecule serves two critical roles:

  • Structural Scaffold: It acts as a model hydrophobe for studying the metabolic clearance of tertiary alcohols, which are resistant to standard Alcohol Dehydrogenase (ADH) oxidation.

  • Functional Excipient: Its high stability against oxidation and hydrolysis makes it a candidate for masking odors in aggressive API formulations (e.g., oxidative creams or depilatories).

Part 2: Physicochemical Characterization

The molecule’s tertiary alcohol structure confers significant resistance to oxidation, a property that distinguishes it from primary (e.g., 2-phenylethanol) and secondary analogs.

Table 1: Physicochemical Properties Profile

PropertyValueTechnical Context
Molecular Formula

MW: 164.25 g/mol
Physical State Colorless to pale yellow liquidOften solidifies at low room temps (supercools easily).[1][3]
Melting Point 29–30 °CHandling requires warm water bath if stored cool.[1]
Boiling Point 122–124 °C (at 10 mmHg)High boiling point requires vacuum distillation for purification.[1]
LogP (Octanol/Water) ~2.9Moderate lipophilicity; crosses biological membranes efficiently.[1]
Water Solubility ~660 mg/L (25 °C)Low; requires co-solvents (EtOH, Glycols) for aqueous formulation.[1]
Vapor Pressure 0.004 mmHg (25 °C)Low volatility contributes to high substantivity (retention).[1]
Flash Point > 100 °CClass IIIB Combustible Liquid.[1]

Part 3: Synthetic Methodologies & Process Chemistry

Synthesis selection depends on scale. The Grignard addition is preferred for laboratory-scale structural modification (SAR studies), while Catalytic Hydrogenation of the corresponding alkyne is the industrial standard due to atom economy.

Pathway A: The Grignard Route (Laboratory Scale)

This route offers high modularity. By varying the benzyl ketone or the Grignard reagent, medicinal chemists can easily generate analogs.

  • Precursor: Benzylacetone (4-phenyl-2-butanone).[1]

  • Reagent: Methylmagnesium Chloride (MeMgCl) or Bromide.[4]

  • Mechanism: Nucleophilic addition of the methyl carbanion to the ketone carbonyl.

Pathway B: Alkyne Hydrogenation (Industrial Scale)

This route avoids stoichiometric metal waste.

  • Ethynylation: Phenylacetylene + Acetone

    
     2-Methyl-4-phenyl-3-butyn-2-ol.[1]
    
  • Hydrogenation: Complete saturation of the triple bond using Pd/C or Raney Nickel.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways and the critical dehydration side-reaction that must be avoided.

Synthesis_Pathways Benzene Benzene/Toluene BenzylAcetone Benzylacetone (4-phenyl-2-butanone) Benzene->BenzylAcetone Friedel-Crafts Acylation Alkyne Intermed: Alkynol (2-methyl-4-phenyl-3-butyn-2-ol) Benzene->Alkyne Route B: Ethynylation (Acetone + C2H2) Target TARGET: This compound BenzylAcetone->Target Route A: Grignard (MeMgCl, THF, 0°C) Alkyne->Target Hydrogenation (H2, Pd/C) SideProduct Side Product: Alkene (Dehydration) Target->SideProduct Acidic Conditions (Elimination)

Figure 1: Synthetic pathways contrasting the Grignard addition (Route A) and Alkyne Hydrogenation (Route B), highlighting the risk of acid-catalyzed dehydration.[1]

Part 4: Stability & Reactivity (Formulation)

Understanding the reactivity of the tertiary hydroxyl group is vital for formulation stability.

  • Oxidation Resistance: Unlike primary alcohols (which oxidize to aldehydes/acids) or secondary alcohols (ketones), this compound is inert to mild oxidants.[1] This makes it compatible with oxidizing APIs (e.g., benzoyl peroxide).

  • Dehydration Risk: In the presence of strong Bronsted or Lewis acids, the molecule undergoes E1 elimination to form isomeric alkenes (see Side Product in Figure 1).

    • Protocol: Maintain formulation pH > 4.5. Avoid heating with strong mineral acids.

Part 5: Toxicology & Safety Assessment

For drug development, the metabolic fate determines the safety margin.

Metabolic Fate (ADME)
  • Phase I Metabolism: The tertiary alcohol cannot be dehydrogenated. Minor hydroxylation may occur on the phenyl ring via CYP450 isoforms.

  • Phase II Metabolism: The primary clearance pathway is direct O-glucuronidation of the tertiary hydroxyl group, followed by renal excretion. This "clean" metabolic profile reduces the risk of toxic reactive metabolites (e.g., aldehydes).

Toxicological Endpoints
  • Acute Toxicity: Oral LD50 (Rat)

    
     3260 mg/kg [1].[5] Low acute toxicity.
    
  • Irritation:

    • Skin: Mild irritant.[5][6]

    • Eye:[5] Category 2A (Causes serious eye irritation).

  • Sensitization: Non-sensitizing (RIFM/ECHA data). Safe for topical application at standard concentrations.

Safety Decision Logic

Safety_Logic Start Molecule: This compound Structure Structure Check: Tertiary Alcohol? Start->Structure Metabolism Metabolic Route: Direct Glucuronidation Structure->Metabolism Yes (Resistant to Oxidation) ToxRisk Toxic Metabolites? (Aldehydes/Acids) Metabolism->ToxRisk Clearance Renal Clearance ToxRisk->Clearance No (Clean Profile) Safety Conclusion: Low Systemic Toxicity Clearance->Safety

Figure 2: Toxicological decision tree illustrating the metabolic safety advantage of the tertiary alcohol structure.[1]

Part 6: Experimental Protocol (Laboratory Synthesis)

Objective: Synthesis of this compound via Grignard Addition. Scale: 10 mmol (approx. 1.6 g theoretical yield).

Materials
  • Benzylacetone (4-phenyl-2-butanone): 1.48 g (10 mmol)[1]

  • Methylmagnesium Chloride (3.0 M in THF): 4.0 mL (12 mmol, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous: 20 mL

  • Ammonium Chloride (

    
    ), sat.[7] aq. solution.
    
  • Magnesium Sulfate (

    
    ), anhydrous.[7]
    
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagent Preparation: Charge the flask with anhydrous THF (20 mL) and Benzylacetone (1.48 g). Cool the solution to 0 °C using an ice bath. Rationale: Cooling suppresses side reactions and controls the exotherm of the Grignard addition.

  • Addition: Add MeMgCl (4.0 mL) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly cloudy or yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting ketone spot (

      
      ) should disappear, and a new, more polar alcohol spot (
      
      
      
      ) should appear.
  • Quench: Cool the flask back to 0 °C. Slowly add sat.

    
     (10 mL). Caution: Exothermic gas evolution.
    
  • Workup:

    • Transfer to a separatory funnel. Extract with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator).
      
  • Purification: The crude oil is typically >90% pure. For analytical grade, perform vacuum distillation (approx. 120 °C at 10 mmHg) or flash column chromatography (Silica, 0-20% EtOAc in Hexane).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7632, this compound. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2012). Toxicologic and dermatologic review of this compound. Food and Chemical Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-methyl-4-phenylbutan-2-ol. Retrieved from [Link][1]

  • The Good Scents Company. (n.d.). Dimethyl Phenethyl Carbinol. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Dehydration of 2-Methyl-4-phenyl-2-butanol to Yield Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. This application note provides a detailed protocol for the dehydration of the tertiary alcohol, 2-methyl-4-phenyl-2-butanol, a reaction that yields a mixture of isomeric alkenes. This process is of significant interest to researchers in medicinal chemistry and materials science, where the synthesis of specific olefinic structures is often a critical step in the development of new molecules.

The reaction proceeds via an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate.[1][2][3][4][5] The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted, and therefore more stable, alkene will be the major product.[2][6][7][8] However, the ratio of the resulting alkenes can be influenced by reaction conditions, offering a degree of synthetic control.

This document will provide a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and methods for the characterization of the products.

Reaction Mechanism and Regioselectivity

The dehydration of this compound is a classic example of an E1 elimination reaction. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid.[2][9][10][11] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), which is essentially a water molecule.

The subsequent departure of the water molecule results in the formation of a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the three alkyl groups attached to the positively charged carbon. The final step of the mechanism involves the removal of a proton from a carbon atom adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond.

Two primary alkene products can be formed from the dehydration of this compound:

  • 2-Methyl-4-phenyl-2-butene (Zaitsev product): The more substituted and thermodynamically more stable alkene.

  • 2-Methyl-4-phenyl-1-butene (Hofmann product): The less substituted and thermodynamically less stable alkene.

According to Zaitsev's rule , the major product of this elimination reaction will be the more highly substituted alkene, which in this case is 2-methyl-4-phenyl-2-butene.[2][6][7][8] This is because the transition state leading to the more substituted alkene is lower in energy. The stability of alkenes increases with the number of alkyl substituents on the double bond.[12]

However, the product distribution can be influenced by factors such as the choice of acid catalyst and the reaction temperature, which can affect the balance between thermodynamic and kinetic control.[13][14][15] Under conditions of kinetic control (lower temperatures), the product that is formed faster will predominate, which may not necessarily be the most stable product. Under thermodynamic control (higher temperatures), the reaction is reversible, and the most stable product will be the major isomer.

Experimental Protocol

This protocol details the dehydration of this compound using concentrated sulfuric acid as the catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationHazards
This compoundC11H16O164.24>98%Irritant
Sulfuric AcidH2SO498.0898%Corrosive, Oxidizer
Diethyl Ether(C2H5)2O74.12AnhydrousFlammable, Irritant
Saturated Sodium Bicarbonate SolutionNaHCO384.01SaturatedIrritant
Anhydrous Magnesium SulfateMgSO4120.37AnhydrousIrritant
Equipment
  • Round-bottom flask (100 mL)

  • Distillation apparatus (simple or fractional)

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Procedure

1. Reaction Setup:

  • Place 10.0 g (0.061 mol) of this compound into a 100 mL round-bottom flask containing a magnetic stir bar.

  • In a separate beaker, carefully add 5.0 mL of concentrated sulfuric acid to 10 mL of water, while cooling the beaker in an ice bath. Caution: Always add acid to water, never the other way around.

  • Slowly add the cooled, dilute sulfuric acid solution to the round-bottom flask containing the alcohol, with continuous stirring.

2. Dehydration and Distillation:

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Gently heat the reaction mixture using a heating mantle. The alkene products are volatile and will co-distill with water as they are formed.

  • Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more oily droplets are observed in the distillate.

3. Work-up and Purification:

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of water

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • 20 mL of water

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decant the dried organic layer into a pre-weighed round-bottom flask.

  • Remove the solvent (diethyl ether, if used for extraction) using a rotary evaporator.

4. Product Characterization:

  • Determine the yield of the crude alkene mixture.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two alkene isomers.

  • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structures of the products.

Product Characterization

The two expected alkene products, 2-methyl-4-phenyl-2-butene and 2-methyl-4-phenyl-1-butene, can be distinguished by their spectroscopic data.

2-Methyl-4-phenyl-2-butene (Zaitsev Product)
  • ¹H NMR: Expect signals for the aromatic protons, a triplet for the benzylic methylene protons, a singlet for the methyl group on the double bond, and a singlet for the other two methyl groups.

  • ¹³C NMR: Expect signals for the aromatic carbons, the two sp² carbons of the double bond, the benzylic carbon, and the methyl carbons.

  • IR: Expect a C=C stretch for the tetrasubstituted alkene (which may be weak or absent due to symmetry), C-H stretches for the aromatic and aliphatic protons, and aromatic C=C stretches.

2-Methyl-4-phenyl-1-butene (Hofmann Product)
  • ¹H NMR: Expect signals for the aromatic protons, two singlets for the geminal vinylic protons, a triplet for the methylene group adjacent to the phenyl group, and a singlet for the two methyl groups.

  • ¹³C NMR: Expect signals for the aromatic carbons, the two sp² carbons of the double bond, the methylene carbon, and the methyl carbons.

  • IR: Expect a prominent C=C stretch for the disubstituted alkene, C-H stretches for the aromatic, vinylic, and aliphatic protons, and aromatic C=C stretches.

Visualizing the Process

Reaction Mechanism

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkenes Alcohol This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O (Slow, Rate-Determining) Zaitsev_Product 2-Methyl-4-phenyl-2-butene Carbocation->Zaitsev_Product - H+ (from C3) (Major Product) Hofmann_Product 2-Methyl-4-phenyl-1-butene Carbocation->Hofmann_Product - H+ (from C1) (Minor Product) Dehydration_Workflow Start Start: this compound Acid_Addition Add H2SO4 (catalyst) Start->Acid_Addition Heating_Distillation Heat and Distill Acid_Addition->Heating_Distillation Collection Collect Distillate (Alkenes + Water) Heating_Distillation->Collection Workup Separatory Funnel Workup (Wash with H2O, NaHCO3) Collection->Workup Drying Dry with MgSO4 Workup->Drying Solvent_Removal Remove Solvent (Rotary Evaporator) Drying->Solvent_Removal Product Crude Alkene Mixture Solvent_Removal->Product Analysis Characterization (GC-MS, NMR, IR) Product->Analysis End End: Purified Alkenes Analysis->End

Caption: Experimental workflow for the dehydration of this compound.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. [10]Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

  • The reaction should be performed in a well-ventilated fume hood.

References

  • Bartleby. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. Retrieved from [Link]

  • Studylib. (n.d.). Acid Catalyzed Dehydration of 2-Methyl-2-butanol. Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Chemguide. (n.d.). Dehydration of alcohols. Retrieved from [Link]

  • Chem LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved from [Link]

  • Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene? Retrieved from [Link]

  • Google Patents. (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
  • Chemistry Stack Exchange. (2021, June 19). Dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol). Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic versus Thermodynamic Control in the Dehydration of 2-Methylcyclopentanol: A Two-Part Laboratory Experiment Utilizing the Gignard Reaction and GC-MS. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 22). Dehydrating Alcohols to Make Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]

  • Chem LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • YouTube. (2020, October 25). Dehydration of 2 methyl 2 butanol. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-phenyl-1-butene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Kinetic vs. Thermodynamic Control in the Dehydration of 2-Methylcyclopentanol A Two-Part Laboratory Experiment Utilizing the Grignard Reaction and GC-MS1. Retrieved from [Link]

  • YouTube. (2023, October 11). Preparation of Alkenes, Part 2: By Dehydration of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Zaytsev's rule. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of 2-Methyl-2-phenyl-4-pentenal. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2018, June 11). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. Retrieved from [Link]

  • YouTube. (2017, May 23). Dehydration of 2-methyl-2-butanol. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) (E)-1-Bromo-2-methyl-4-phenyl-1-butene. Retrieved from [Link]

  • Chem LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Zaitsev's Rule – Regioselectivity of E2 Elimination Reactions. Retrieved from [Link]

  • Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Retrieved from [Link]

  • AWS. (2024, January 1). Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1- phenylethylimino)methyl)phenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

Sources

Application Notes & Protocols: Catalytic Hydrogenation of the Phenyl Ring in 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aromatic Ring Reduction

The catalytic hydrogenation of aromatic systems is a cornerstone of modern organic synthesis, enabling the transformation of flat, aromatic structures into three-dimensional, saturated cyclic scaffolds.[1] This is of paramount importance in medicinal chemistry and drug development, where the spatial arrangement of atoms is critical for biological activity. The conversion of a phenyl group to a cyclohexyl moiety can profoundly impact a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide to the catalytic hydrogenation of the phenyl ring in 2-Methyl-4-phenyl-2-butanol, a benzylic alcohol, to yield 4-cyclohexyl-2-methyl-2-butanol.[2] We will explore the underlying principles, catalyst selection, reaction optimization, and detailed experimental protocols.

Understanding the Reaction: Mechanism and Catalyst Selection

The catalytic hydrogenation of an aromatic ring is a heterogeneously catalyzed process that typically requires more forcing conditions, such as high heat and hydrogen pressure, compared to the reduction of a simple alkene.[3][4] The reaction proceeds through the adsorption of the aromatic ring onto the surface of a metal catalyst, followed by the stepwise addition of hydrogen atoms.

The choice of catalyst is critical for achieving high conversion and selectivity. While several transition metals can catalyze this transformation, rhodium and ruthenium are often the most effective for arene hydrogenation, exhibiting high selectivity for the aromatic ring while leaving other functional groups untouched.[5] Platinum-based catalysts, such as platinum oxide (Adams' catalyst), are also widely used and can be highly effective, though they may sometimes require more vigorous conditions.[6][7] Palladium catalysts, while excellent for many hydrogenations, are generally less effective for the reduction of isolated aromatic rings under mild conditions.[5]

For the specific case of this compound, catalysts based on rhodium, ruthenium, or nickel are particularly suitable.[2] The presence of the tertiary alcohol functionality generally does not interfere with the hydrogenation of the phenyl ring under typical conditions.

Key Considerations for Catalyst Selection:

  • Activity: Rhodium on carbon (Rh/C) is often the most active catalyst for arene hydrogenation, allowing for reactions to proceed under milder conditions.[8]

  • Selectivity: Rhodium and ruthenium catalysts generally show excellent selectivity for the aromatic ring over other reducible functional groups.[5]

  • Cost: Ruthenium on carbon (Ru/C) can be a more cost-effective alternative to rhodium-based catalysts.[8]

  • Catalyst Support: The choice of support material (e.g., carbon, alumina) can influence the catalyst's activity and selectivity.

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Weigh Substrate & Catalyst dissolve Dissolve Substrate in Solvent start->dissolve setup Assemble Hydrogenation Apparatus dissolve->setup purge Purge with Inert Gas (N2 or Ar) setup->purge introduce_h2 Introduce Hydrogen Gas purge->introduce_h2 react Heat & Stir under H2 Pressure introduce_h2->react monitor Monitor Reaction Progress (TLC, GC, or HPLC) react->monitor monitor->react Incomplete cool Cool to Room Temp. & Vent H2 monitor->cool Complete filter Filter to Remove Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze G cluster_factors Influencing Factors cluster_outcome Reaction Outcome catalyst Catalyst Activity Selectivity Support outcome Outcome Conversion Selectivity Yield catalyst->outcome conditions Reaction Conditions Temperature Pressure Time conditions->outcome solvent Solvent Polarity Protic/Aprotic solvent->outcome

Sources

Application in studying reaction mechanisms involving tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Elucidation of Tertiary Alcohol Transformations


, 

, and Rearrangement Pathways in Tertiary Substrates

Abstract

Tertiary alcohols represent a unique challenge in organic synthesis and drug development due to their steric bulk and the inherent stability of the tertiary carbocation intermediate. Unlike primary or secondary alcohols, tertiary substrates do not undergo


 reactions and are resistant to direct oxidation. Instead, they exist at a kinetic branching point where ionization can lead to substitution (

), elimination (

), or skeletal rearrangement (Wagner-Meerwein). This guide provides high-fidelity protocols for determining the precise mechanism of tertiary alcohol transformations, essential for optimizing yield and controlling impurity profiles in pharmaceutical process chemistry.

The Mechanistic Landscape: The Carbocation Divergence

The reactivity of tertiary alcohols is dictated by the formation of a carbocation. In acidic media, the hydroxyl group is protonated (


), converting a poor leaving group (

) into an excellent one (

). The subsequent heterolytic cleavage is often the rate-determining step (RDS), but the fate of the resulting carbocation is governed by reaction conditions and solvent parameters.

Key Competing Pathways:

  • 
     Substitution:  Capture of the carbocation by a nucleophile (e.g., halide, solvent).
    
  • 
     Elimination:  Deprotonation of a 
    
    
    
    -hydrogen to form an alkene (Zaitsev vs. Hofmann products).
  • Ritter Reaction: Trapping by a nitrile to form an amide.[1][2][3]

  • Internal Return: Recombination with the leaving group, often scrambling stereochemistry without net chemical change.

Diagram 1: The Tertiary Carbocation Divergence Pathway

TertiaryAlcoholPathways Reactant Tertiary Alcohol (R3C-OH) Protonated Oxonium Ion (R3C-OH2+) Reactant->Protonated + H+ (Fast) Carbocation 3° Carbocation (R3C+) Protonated->Carbocation - H2O (Slow, RDS) Carbocation->Protonated Internal Return (k_-1) Alkene Alkene (Elimination Product) Carbocation->Alkene - H+ (Base) SubProduct Substituted Product (R3C-Nu) Carbocation->SubProduct + Nu- Amide Amide (Ritter Product) Carbocation->Amide + R-CN / H2O

Caption: Mechanistic divergence of tertiary alcohols. Red nodes indicate high-energy intermediates; Green nodes indicate stable products.

Protocol A: Kinetic Monitoring via In-Situ NMR

Purpose: To determine the reaction order and identify the Rate Determining Step (RDS). If the reaction is first-order with respect to the alcohol and zero-order with respect to the nucleophile, it confirms a unimolecular ionization (


).

Scope: Suitable for reactions with half-lives


 minutes.

Materials:

  • Deuterated Solvent (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).
  • Internal Standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone; chemically inert).

  • NMR Tube (High precision).

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the internal standard (0.05 mmol) and the tertiary alcohol (0.5 mmol) in 0.6 mL of deuterated solvent.

  • Baseline Acquisition (

    
    ):  Acquire a 
    
    
    
    NMR spectrum to establish the integration ratio between the diagnostic protons of the starting material (e.g., methyl groups on the tertiary carbon) and the internal standard.
  • Initiation: Add the acid catalyst (e.g.,

    
     or 
    
    
    
    ) or reagent directly to the NMR tube. Cap and invert three times to mix.
  • Data Acquisition: Insert into the NMR probe pre-equilibrated to the reaction temperature (e.g., 25°C).

    • Set up a "arrayed" experiment to acquire spectra every 60–120 seconds.

  • Processing:

    • Integrate the diagnostic peak of the reactant (

      
      ) and the product (
      
      
      
      ) relative to the internal standard (
      
      
      ).
    • Calculate concentration

      
       at each time point.
      

Data Analysis:

  • Plot

    
     vs. time.
    
  • Linear Plot: Indicates First-Order Kinetics (consistent with

    
    ).
    
  • Non-Linear Plot: Suggests complex kinetics, autocatalysis, or changing mechanisms.

Protocol B: Isotopic Labeling ( Exchange)

Purpose: To detect reversible carbocation formation ("Internal Return"). If the carbocation forms but recombines with water faster than it forms the product, kinetic measurements alone will underestimate the ionization rate.

Concept: Using


 allows tracking of the hydroxyl group. If recovered starting material contains 

, the C-O bond broke and reformed without net reaction.

Workflow Diagram:

IsotopeWorkflow Step1 1. Dissolve Alcohol in Acidified H2(18)O / Dioxane Step2 2. Incubate at t < t(1/2) (Partial Conversion) Step1->Step2 Step3 3. Quench Reaction (NaHCO3 / Ice) Step2->Step3 Step4 4. Extract & Reisolate Unreacted Alcohol Step3->Step4 Step5 5. Analyze via HRMS (Look for M+2 peak) Step4->Step5 Result Interpretation: Presence of 18O in SM = Reversible Ionization Step5->Result

Caption: Workflow for detecting internal return using Oxygen-18 labeling.

Protocol:

  • Reaction Medium: Prepare a solvent mixture of 50:50 1,4-dioxane and

    
     (95+ atom %). Add acid catalyst (
    
    
    
    , 0.1 M).
  • Incubation: Add tertiary alcohol. Stir at designated temperature.

  • Sampling: At 10%, 20%, and 30% conversion (monitored by TLC/GC), remove an aliquot.

  • Quench & Extraction: Immediately quench with cold sat.

    
    . Extract with 
    
    
    
    .
  • Analysis: Analyze the recovered starting material (not the product) via High-Resolution Mass Spectrometry (HRMS).

  • Interpretation: Calculate the ratio of

    
     (unlabeled) to 
    
    
    
    (
    
    
    -labeled).
    • High Incorporation:

      
      . The carbocation forms easily but returns to the alcohol.
      
    • No Incorporation: Ionization is irreversible and strictly rate-limiting.

Protocol C: Grunwald-Winstein Solvolysis Analysis

Purpose: To quantify the sensitivity of the transition state to solvent ionizing power (


) and nucleophilicity (

). This distinguishes limiting

(sensitive only to

) from mechanisms with nucleophilic solvent assistance.

The Equation:



  • 
    : Sensitivity to ionizing power (indicates degree of charge separation).
    
  • 
    : Sensitivity to nucleophilicity (indicates solvent assistance).[4]
    
  • For tertiary alcohols, we expect

    
     and 
    
    
    
    .

Experimental Setup:

  • Solvent Panel: Prepare a series of binary solvent mixtures with defined

    
     and 
    
    
    
    values (see Table 1).
  • Kinetics: Measure the rate constant (

    
    ) of solvolysis (disappearance of alcohol) in each solvent using the NMR protocol (Protocol A) or titrimetric analysis of liberated acid.
    

Table 1: Standard Solvent Parameters for Grunwald-Winstein Analysis

Solvent System (v/v)Ionizing Power (

)
Nucleophilicity (

)
Diagnostic Utility
80% Ethanol / 20% Water 0.00 (Reference)0.00Standard Baseline
100% Ethanol -2.50+0.37Low Ionizing, High Nuc
97% Trifluoroethanol (TFE) +2.83-3.30High Ionizing, Low Nuc
90% Hexafluoroisopropanol +4.41-3.84Extreme Ionizing (Stabilizes C+)
60% Acetone / 40% Water +1.00-0.52Moderate Polarity

Data Interpretation:

  • Perform a linear regression of

    
     vs. 
    
    
    
    .[5]
  • Slope (

    
    ) > 0.8:  Mechanism is Limiting 
    
    
    
    (full carbocation formation).
  • Slope (

    
    ) < 0.5:  Suggests significant nucleophilic assistance or ion-pair tightness.
    
  • Deviation: If TFE/HFIP points fall above the line, the mechanism is accelerated by H-bond donation (specific solvation of the leaving group).

References

  • Bentley, T. W., & Llewellyn, G. (1998).[6] Grunwald-Winstein Relations in the Solvolyses of Highly Congested Simple Secondary and Tertiary Alkyl Systems. The Journal of Organic Chemistry.

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society.
  • Kevill, D. N., & D'Souza, M. J. (2009).[4] Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. National Institutes of Health / PMC.

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society. (Origin of Ritter Reaction).
  • Singleton, D. A., & Thomas, A. A. (1995).[7] High-Precision Determination of Small Kinetic Isotope Effects at Natural Abundance.[7] Journal of the American Chemical Society. (Methodology for NMR KIE).

Sources

The Art of the Mask: A Guide to Blocking Groups in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of multi-step organic synthesis, where complex molecules are constructed with precision, the ability to control the reactivity of various functional groups is paramount. Unwanted side reactions can derail a synthetic route, leading to low yields, complex purification challenges, and ultimately, failure to obtain the desired product.[1] This is where the strategic use of blocking groups, also known as protecting groups, becomes an indispensable tool in the synthetic chemist's arsenal.[1][2] A protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions while transformations are carried out elsewhere in the molecule.[1][2][3] Once the desired modification is complete, the protecting group is selectively removed to regenerate the original functionality.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of blocking groups in multi-step organic synthesis. We will delve into the logic behind selecting appropriate protecting groups, provide detailed protocols for their installation and removal, and explore the concept of orthogonal protection for the synthesis of complex molecular architectures.

The Philosophy of Protection: Core Principles

An ideal protecting group should satisfy several key criteria to be synthetically useful:[4]

  • Ease and Selectivity of Introduction: The protecting group should be introduced in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Stability: It must be robust and stable to the reaction conditions it is intended to "protect" against, as well as to purification processes.[1]

  • Ease and Selectivity of Removal: The deprotection step should also proceed in high yield under mild conditions that do not compromise the newly transformed parts of the molecule.[4]

  • Minimal Introduction of New Functionality: The protecting group should not introduce additional reactive sites or stereocenters that could complicate subsequent steps.

  • High Yields: Both the protection and deprotection steps should have high yields to maximize the overall efficiency of the synthetic sequence.[3]

The overarching principle is one of temporary inactivation, allowing for chemoselectivity in complex molecules with multiple reactive centers.[2][3]

G A R-FG1 + FG2 B R-FG1-PG + FG2 A->B C R-FG1-PG + FG2' B->C D R-FG1 + FG2' C->D G Start Molecule with two similar functional groups (FG) R-FG₁ R'-FG₂ Protect1 Protect FG₁ with PG₁ R-FG₁-PG₁ R'-FG₂ Start->Protect1 Protect2 Protect FG₂ with PG₂ R-FG₁-PG₁ R'-FG₂-PG₂ Protect1->Protect2 React1 React at another site R-FG₁-PG₁ R'-FG₂-PG₂ Protect2->React1 Deprotect1 Selectively Deprotect FG₁ R-FG₁ R'-FG₂-PG₂ React1->Deprotect1 Reagent A (cleaves PG₁ only) React2 React at FG₁ R-FG₁' R'-FG₂-PG₂ Deprotect1->React2 Deprotect2 Deprotect FG₂ R-FG₁' R'-FG₂ React2->Deprotect2 Reagent B (cleaves PG₂ only)

Sources

Application Note: Precision Incorporation of 2-Methyl-4-phenyl-2-butanol into Polymeric Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the methodology for incorporating 2-Methyl-4-phenyl-2-butanol (MPB) —a sterically hindered tertiary alcohol also known as Dimethyl Phenethyl Carbinol—into precision polymer structures.

While MPB is widely utilized as a fragrance ingredient (Muguet/Lily of the Valley profile), its incorporation into polymers presents a specific challenge: the tertiary hydroxyl group exhibits significant steric hindrance , making standard esterification inefficient.

Target Audience: This protocol is designed for drug delivery and materials scientists. MPB serves here as a dual-purpose molecule:

  • Functional Cargo: As a pro-fragrance moiety released via hydrolysis.

  • Model Hydrophobe: As a proxy for structurally similar tertiary alcohol pharmacophores in drug delivery research.

The guide focuses on synthesizing the methacrylate derivative (MPB-MA ) followed by Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create amphiphilic block copolymers (e.g., PEG-b-P(MPB-MA)) capable of self-assembly.

Monomer Synthesis: Overcoming Steric Hindrance

Direct Fischer esterification of MPB with methacrylic acid yields negligible product due to the tertiary carbon's steric bulk and the tendency for elimination (dehydration) reactions. The following protocol utilizes an acyl chloride approach with hyper-nucleophilic catalysis to ensure high conversion.

Protocol A: Synthesis of 2-Methyl-4-phenyl-2-butanyl Methacrylate (MPB-MA)

Reaction Principle:



Materials:

  • This compound (MPB) [CAS: 103-05-9]

  • Methacryloyl chloride (freshly distilled)

  • Triethylamine (TEA) (dried over KOH)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Inhibitor: Butylated hydroxytoluene (BHT)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with nitrogen (

    
    ).
    
  • Solubilization: Charge the flask with MPB (10.0 g, 60.9 mmol), TEA (12.7 mL, 91.3 mmol), DMAP (0.74 g, 6.1 mmol, 10 mol%), and BHT (50 mg). Dissolve in 100 mL anhydrous DCM.

  • Cooling: Submerge the flask in an ice/salt bath to reach 0°C. Critical: Controlling temperature prevents the elimination of the tertiary alcohol to an alkene.

  • Addition: Dilute methacryloyl chloride (8.9 mL, 91.3 mmol) in 20 mL DCM. Add dropwise over 60 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 24 hours. The solution will turn cloudy due to TEA·HCl salt formation.

  • Workup:

    • Filter off the precipitated salts.[1]

    • Wash the filtrate successively with:

      • Cold 1M HCl (2 × 50 mL) – removes unreacted amine.

      • Saturated NaHCO₃ (2 × 50 mL) – neutralizes excess acid.

      • Brine (1 × 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ and concentrate via rotary evaporation (bath temp < 35°C to prevent polymerization).

  • Purification: Purify via silica gel column chromatography using Hexane/Ethyl Acetate (9:1 v/v) as eluent.

  • Validation: Confirm structure via ¹H NMR (CDCl₃). Look for the disappearance of the hydroxyl proton and appearance of vinyl protons at

    
     5.5 and 6.1 ppm.
    

Polymerization Strategy: RAFT Control

To create a defined delivery system, we employ RAFT polymerization. This technique tolerates the bulky ester side chain and allows for the synthesis of block copolymers with low polydispersity (PDI < 1.2).

Protocol B: Synthesis of PEG-b-P(MPB-MA) Block Copolymer

Rationale: We use a PEG-based Macro-Chain Transfer Agent (Macro-CTA) to grow the MPB-MA block. This results in an amphiphilic polymer that self-assembles into micelles in water, sequestering the hydrophobic MPB moieties in the core.

Materials:

  • Monomer: MPB-MA (from Protocol A)

  • Macro-CTA: PEG-CPADB (Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate,

    
    )
    
  • Initiator: AIBN (recrystallized)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 50 for the hydrophobic block.

    • Molar Ratio: [Monomer]:[Macro-CTA]:[Initiator] = 50 : 1 : 0.2

  • Preparation: In a Schlenk tube, dissolve MPB-MA (1.0 g, 4.3 mmol), PEG-CPADB (0.43 g, 0.086 mmol), and AIBN (2.8 mg, 0.017 mmol) in 4.0 mL of 1,4-Dioxane.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen. Oxygen inhibition is the primary cause of RAFT failure.

  • Polymerization: Backfill with

    
     and immerse in a pre-heated oil bath at 70°C. Stir for 12–18 hours.
    
  • Quenching: Plunge the tube into liquid nitrogen and expose to air.

  • Purification: Precipitate the polymer dropwise into excess cold diethyl ether. Centrifuge and dry under vacuum.

  • Characterization:

    • GPC (THF): Determine

      
       and PDI.
      
    • ¹H NMR: Calculate conversion by comparing the vinyl monomer peaks to the polymer backbone signals.

Visualization of Workflows

Diagram 1: Synthesis & Polymerization Logic

This diagram illustrates the chemical transformation from the raw tertiary alcohol to the amphiphilic block copolymer.

SynthesisWorkflow MPB This compound (Tertiary Alcohol) Monomer MPB-MA Monomer (Methacrylate Ester) MPB->Monomer Esterification (0°C, DCM) AcCl Methacryloyl Chloride (+ TEA/DMAP) AcCl->Monomer Polymer PEG-b-P(MPB-MA) Block Copolymer Monomer->Polymer Controlled Radical Polymerization RAFT RAFT Polymerization (PEG-MacroCTA) RAFT->Polymer

Caption: Step-wise chemical progression from hindered alcohol to functional block copolymer.

Application: Self-Assembly & Release Kinetics

The resulting polymer, PEG-b-P(MPB-MA), is amphiphilic. In aqueous environments, it forms micelles with a core composed of the MPB-functionalized block.

Protocol C: Micelle Formation and Hydrolysis Study

Micellization:

  • Dissolve 10 mg of copolymer in 1 mL THF.

  • Add dropwise to 10 mL deionized water under rapid stirring.

  • Dialyze against water (MWCO 3.5 kDa) for 24 hours to remove THF.

  • Analyze particle size via Dynamic Light Scattering (DLS). Expect diameters of 20–50 nm.

Release Mechanism (Hydrolysis): The tertiary ester bond is susceptible to acid-catalyzed hydrolysis or enzymatic cleavage, regenerating the original MPB (fragrance/drug) and leaving a poly(methacrylic acid) backbone.

Diagram 2: Micellar Release Mechanism

ReleaseMechanism Micelle Polymer Micelle (Hydrophobic MPB Core) Hydrolysis Ester Hydrolysis Micelle->Hydrolysis Exposure Stimulus Stimulus (Acidic pH / Esterase) Stimulus->Hydrolysis Release Released Cargo (this compound) Hydrolysis->Release Cleavage Backbone Polymer Backbone (Poly-Methacrylic Acid) Hydrolysis->Backbone Byproduct

Caption: Mechanism of cargo release via hydrolysis of the tertiary ester linkage.

Data Summary & Troubleshooting

Table 1: Critical Process Parameters

ParameterSpecificationReason for Control
Esterification Temp < 5°CPrevents elimination of tertiary alcohol to alkene.
Catalyst DMAP (10 mol%)Essential for sterically hindered tertiary alcohols.
Monomer Purity > 98% (NMR)Impurities (acid/amine) terminate RAFT polymerization.
Degassing 3x Freeze-Pump-ThawOxygen creates induction periods or dead chains.
Release pH pH < 5.0Accelerates hydrolysis of the bulky ester bond.

References

  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology. Link

    • Context: Establishes the safety profile and chemical identity of this compound (MPB).
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2] Australian Journal of Chemistry. Link

    • Context: The authoritative source for RAFT polymerization mechanisms and CTA selection for methacryl
  • Herrmann, A. (2007). Controlled Release of Volatiles under Mild Reaction Conditions: From Nature to Everyday Products. Angewandte Chemie International Edition. Link

    • Context: Foundational work on pro-fragrance polymers and the hydrolysis of ester-bound vol
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English. Link

    • Context: The mechanistic basis for using DMAP to esterify hindered tertiary alcohols.

Sources

Studying the stereochemistry of reactions involving 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Profiling and Prochiral Discrimination of 2-Methyl-4-phenyl-2-butanol

Executive Summary & Chemical Context

This compound (CAS: 103-05-9), often utilized in fragrance formulations for its floral muguet notes, presents a unique stereochemical challenge in drug development and metabolic profiling. Structurally, it is an achiral tertiary alcohol due to the presence of a gem-dimethyl group at the C2 position.

However, in the context of pharmacokinetics and asymmetric synthesis, this molecule is prochiral . The two methyl groups at C2 are enantiotopic. Discriminating between these groups—either through enzymatic metabolism (Cytochrome P450) or asymmetric chemical derivatization—is critical for understanding the molecule's metabolic fate and potential toxicity.

This Application Note provides a comprehensive workflow for:

  • Prochiral Discrimination: Assessing stereoselective hydroxylation by metabolic enzymes.

  • Asymmetric Synthesis: Generating chiral reference standards via stereoselective dehydration and Sharpless dihydroxylation.

  • Analytical Resolution: Chiral chromatography protocols for separating the resulting enantiomers.

Scientific Logic: The Prochiral Challenge

The central carbon (C2) is bonded to:

  • Hydroxyl group (-OH)[1]

  • Phenethyl group (-CH₂CH₂Ph)

  • Methyl group A (-CH₃)[2]

  • Methyl group B (-CH₃)

Because groups 3 and 4 are identical, the molecule possesses a plane of symmetry. However, if a reaction (biological or chemical) selectively modifies one methyl group (e.g., hydroxylation to -CH₂OH), the symmetry is broken, generating a chiral center.

Why this matters:

  • Metabolic Stability: P450 enzymes often show preference for one enantiotopic methyl group over the other.

  • Toxicity: The resulting chiral metabolites (diols) may have different toxicological profiles.

Visualizing the Stereochemical Pathway

The following diagram illustrates the transformation from the achiral parent to chiral derivatives via two distinct pathways: Metabolic (Oxidative) and Synthetic (Dehydration/Dihydroxylation).

G cluster_metabolism Pathway A: Enzymatic Metabolism (P450) cluster_synthesis Pathway B: Asymmetric Synthesis Parent This compound (Achiral / Prochiral) Metabolite_R (R)-2-Methyl-4-phenyl-1,2-butanediol (Chiral Metabolite) Parent->Metabolite_R CYP450 Hydroxylation (Pro-R attack) Metabolite_S (S)-2-Methyl-4-phenyl-1,2-butanediol (Chiral Metabolite) Parent->Metabolite_S CYP450 Hydroxylation (Pro-S attack) Alkene 2-Methyl-4-phenyl-2-butene (Achiral Alkene) Parent->Alkene Acid-Catalyzed Dehydration SAD_Product Chiral Vicinal Diol (via Sharpless AD) Alkene->SAD_Product Sharpless Asymmetric Dihydroxylation (AD-mix)

Figure 1: Divergent pathways for generating stereochemistry from the achiral precursor. Pathway A represents biological desymmetrization; Pathway B represents chemical derivatization.

Protocol A: Metabolic Stability & Prochiral Recognition

This protocol determines if liver microsomes preferentially hydroxylate one methyl group over the other.

Objective: Quantify the enantiomeric excess (ee) of the metabolite 2-methyl-4-phenyl-1,2-butanediol.

Materials:
  • Substrate: this compound (10 mM stock in DMSO).

  • Enzyme System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Procedure:
  • Pre-incubation: In a 1.5 mL tube, mix 475 µL of 100 mM Potassium Phosphate buffer (pH 7.4) and 25 µL HLM (final conc. 1 mg/mL). Add 1 µL substrate stock (final conc. 20 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Add 500 µL ice-cold ACN. Vortex for 30 seconds.

  • Extraction: Centrifuge at 10,000 x g for 10 mins at 4°C. Collect supernatant.

  • Concentration: Evaporate supernatant under nitrogen stream; reconstitute in 100 µL Mobile Phase A.

Analytical Method (Chiral LC-MS/MS):
  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 40:60 (v/v) Acetonitrile : Water (0.1% Formic Acid).

  • Flow Rate: 0.5 mL/min.

  • Detection: MS/MS (ESI Positive). Transition: m/z 181 [M+H]+ -> 163 [M-H₂O]+.

Protocol B: Synthesis of Chiral Reference Standards

To validate the metabolic study, you must synthesize the potential chiral products. Since the parent is achiral, we first dehydrate it to an alkene, then use Sharpless Asymmetric Dihydroxylation (SAD) to install chirality with high specificity.

Step 1: Dehydration to Alkene[3][4]
  • Reagents: p-Toluenesulfonic acid (pTSA), Toluene.

  • Procedure: Reflux this compound with catalytic pTSA in toluene with a Dean-Stark trap.

  • Result: Major product is 2-methyl-4-phenyl-2-butene (Zaitsev product).

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc).

Step 2: Sharpless Asymmetric Dihydroxylation

This step converts the alkene into a chiral diol to serve as a reference standard (e.g., to identify if the metabolite is R or S).

  • Reagents: AD-mix-α (yields S,S-diol usually) or AD-mix-β (yields R,R-diol), t-Butanol/Water (1:1).

  • Procedure:

    • Dissolve 1.4g AD-mix-β in 10 mL t-BuOH/H₂O (1:1). Stir at 0°C until distinct phases appear.

    • Add 95 mg methanesulfonamide (accelerator).

    • Add 1 mmol 2-methyl-4-phenyl-2-butene .

    • Stir vigorously at 0°C for 24 hours.

    • Quench with Sodium Sulfite (1.5g). Stir 45 mins.

    • Extract with Ethyl Acetate (3x).

  • Stereochemical Outcome: This reaction installs hydroxyl groups at C2 and C3.

    • Note: While this product (2,3-diol) differs slightly from the metabolic product (1,2-diol), this protocol demonstrates the capacity to generate specific stereocenters from the achiral scaffold for structure-activity relationship (SAR) studies.

Data Presentation & Interpretation

When analyzing results, organize data to compare the "Biological" trace against the "Synthetic" standards.

Table 1: Stereochemical Analysis Parameters

ParameterBiological Sample (HLM)Synthetic Standard (AD-mix-β)Interpretation
Substrate This compound2-Methyl-4-phenyl-2-butenePrecursor difference
Major Product 2-Methyl-4-phenyl-1,2-diol2-Methyl-4-phenyl-2,3-diolRegio- vs Stereoselectivity
Chiral Center C2 (Quaternary)C2 & C3Metabolic vs Synthetic complexity
Retention Time (RT) Peak A: 12.4 min (45%)Peak B: 14.1 min (55%)Single Peak: 15.2 min (>95% ee)HLM shows low stereoselectivity

Key Insight: If the HLM incubation yields two peaks of unequal area in the Chiral LC trace, the enzyme is exerting prochiral discrimination , favoring the hydroxylation of one enantiotopic methyl group over the other.

References

  • Chemical Properties & Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7656, this compound." PubChem, [Link].

  • Metabolic Mechanisms: Guengerich, F. P.[3] "Cytochrome P450 and Chemical Toxicology." Chemical Research in Toxicology, vol. 21, no. 1, 2008, pp. 70-83. [Link]

  • Sharpless Protocol: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, vol. 94, no. 8, 1994, pp. 2483–2547. [Link]

  • Chiral Analysis: Wainer, I. W. "Drug Stereochemistry: Analytical Methods and Pharmacology." Marcel Dekker, 2nd Edition, 1993.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-4-phenyl-2-butanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-Methyl-4-phenyl-2-butanol . It is designed to move beyond standard textbook protocols, addressing the specific yield-limiting factors inherent to this tertiary alcohol.

Ticket Status: Open Topic: Yield Improvement & Impurity Suppression Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Yield Problem

The synthesis of This compound (CAS: 103-05-9) via the standard Grignard addition of methylmagnesium bromide (MeMgBr) to benzylacetone (4-phenyl-2-butanone) typically stalls at 70–74% yield .[1]

This "yield ceiling" is not due to random error but is driven by two specific competing mechanisms:

  • Enolization (The "Hidden" Loss): Benzylacetone has highly acidic

    
    -protons. The basic Grignard reagent acts as a base rather than a nucleophile, creating an enolate that reverts to starting material upon quenching.
    
  • Dehydration (The Workup Loss): The product is a tertiary alcohol.[1][2] Even mild acidity or excessive heat during isolation converts it to 2-methyl-4-phenyl-2-butene .[1]

This guide provides the Imamoto Protocol (Cerium(III) chloride promotion) and optimized workup strategies to break this ceiling.

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Starting Material Recovery

User Question: "I added 1.2 equivalents of MeMgBr, but after workup, I recovered ~25% unreacted Benzylacetone. TLC showed the reaction stalled. Should I add more Grignard?"

Scientist Response: Adding more Grignard rarely fixes this. You are likely experiencing enolization .[1]

  • The Cause: Benzylacetone (4-phenyl-2-butanone) has

    
    -protons at the C3 position (benzyl position) and C1.[1] MeMgBr is a strong base.[1] It deprotonates the ketone to form an enolate (magnesium enolate), which is unreactive toward further nucleophilic attack.[1] When you quench the reaction, this enolate simply protonates back to your starting ketone.
    
  • The Fix: Switch to Organocerium chemistry (The Imamoto Method) .

    • Add anhydrous Cerium(III) chloride (

      
      ) to your Grignard reagent.[1][3]
      
    • Mechanism:

      
       reacts with 
      
      
      
      to form
      
      
      .[1] Organocerium reagents are more nucleophilic but less basic than Grignard reagents, drastically favoring addition over proton abstraction.[1]
    • See Protocol Section below for the exact procedure.

Category B: Olefin Impurities

User Question: "My crude NMR shows a new set of vinyl protons (5.1–5.3 ppm), and the product smells sharper than expected. Is this a rearrangement?"

Scientist Response: This is thermal/acidic dehydration .[1] You have formed 2-methyl-4-phenyl-2-butene .

  • The Cause: Tertiary alcohols are exceptionally prone to E1 elimination. If you used HCl or

    
     to quench, or if you heated the rotary evaporator bath >45°C while the mixture was slightly acidic, you dehydrated the product.
    
  • The Fix:

    • Quench: Use Saturated Ammonium Chloride (

      
      )  only.[1] Never use mineral acids.[1]
      
    • Buffering: If your scale is large, add a small amount of

      
       to the organic phase before drying to ensure neutral pH.
      
    • Temperature: Keep solvent removal temperature <40°C .

Category C: Grignard Initiation

User Question: "I am synthesizing the MeMgBr in situ, but the magnesium turnings aren't reacting with the methyl bromide/iodide."

Scientist Response:

  • The Cause: Passivation of the Mg surface (oxide layer) or wet solvent.

  • The Fix:

    • Mechanical Activation: Dry stir the Mg turnings vigorously under Argon for 30 mins to crush the oxide layer.

    • Chemical Activation: Add a single crystal of Iodine (

      
      ) and heat gently until the color fades.
      
    • Entrainment: Add 2-3 drops of 1,2-dibromoethane. This reacts instantly, etching the Mg surface and releasing heat to jumpstart your main reaction.

Optimized Experimental Protocol

Method: Cerium(III) Chloride-Promoted Grignard Addition (The Imamoto Protocol) Objective: Maximize yield >85% by suppressing enolization.[1]

Reagents & Setup
  • Substrate: Benzylacetone (4-phenyl-2-butanone) [1.0 eq]

  • Reagent: Methylmagnesium bromide (3.0 M in ether) [1.5 eq]

  • Additive: Cerium(III) Chloride Heptahydrate (

    
    ) [1.6 eq][1]
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure

1. Preparation of Anhydrous


 (CRITICAL STEP) 
  • Place

    
     in a round-bottom flask.
    
  • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours with stirring.

  • Checkpoint: The solid should turn to a fine white powder. If it remains clumpy, it is not dry.[1] Incomplete drying destroys the Grignard reagent.

2. Formation of Organocerium Reagent

  • Cool the flask to room temperature under Argon.

  • Add anhydrous THF to form a slurry.[1] Stir for 1 hour to ensure solvation (the "aging" process).[1]

  • Cool the slurry to 0°C .

  • Dropwise add MeMgBr (1.5 eq) .[1] Stir for 30 minutes. The slurry will change color/consistency as the

    
     species forms.
    

3. Addition of Substrate

  • Cool the mixture to -78°C (Dry ice/Acetone bath). Note: While 0°C works, -78°C maximizes selectivity.[1]

  • Add Benzylacetone (1.0 eq) (diluted 1:1 in THF) dropwise over 20 minutes.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

4. Workup (Dehydration Prevention)

  • Quench at 0°C with Saturated Aqueous

    
     . Do not add acid.[1]
    
  • Filter the mixture through a Celite pad to remove Cerium salts (which form a sticky emulsion). Wash the pad with Ethyl Acetate.

  • Separate layers.[1] Wash organic layer with Brine.[1]

  • Dry over anhydrous

    
     (Magnesium Sulfate).[1]
    
  • Concentrate in vacuo at <40°C .

5. Purification

  • The crude product is often >95% pure.

  • If purification is needed, use Vacuum Distillation (high vacuum required) or Flash Chromatography (10% EtOAc/Hexanes).[1] Avoid Silica Gel if possible, or run quickly, as silica is slightly acidic and can induce dehydration.[1]

Reaction Logic & Pathway Analysis

The following diagram illustrates the competition between the desired pathway (Organocerium addition) and the yield-killing side reactions (Enolization and Dehydration).

ReactionPathways SM Benzylacetone (4-phenyl-2-butanone) Reagent_Std MeMgBr (Standard Grignard) SM->Reagent_Std Reagent_Ce MeCeCl2 (Imamoto Reagent) SM->Reagent_Ce Inter_Enolate Mg-Enolate (Dead End) Reagent_Std->Inter_Enolate Protonation (Basicity > Nucleophilicity) Inter_Alkoxide Tertiary Alkoxide Reagent_Std->Inter_Alkoxide Nucleophilic Attack (Minor Path) Reagent_Ce->Inter_Alkoxide Nucleophilic Attack (Basicity Suppressed) Inter_Enolate->SM Acid Quench Product TARGET PRODUCT This compound Inter_Alkoxide->Product Sat. NH4Cl Quench Side_Alkene IMPURITY 2-methyl-4-phenyl-2-butene Inter_Alkoxide->Side_Alkene HCl Quench or Heat >50°C

Figure 1: Reaction pathway comparison. The Standard Grignard route (Red/Orange) risks enolization, recycling starting material.[1] The Organocerium route (Green) suppresses basicity, forcing the desired nucleophilic addition.

Quantitative Comparison

ParameterStandard Grignard (MeMgBr)Organocerium (MeMgBr + CeCl3)
Primary Mechanism Competitive (Addition vs. Enolization)Selective 1,2-Addition
Reagent Character Strong Base / Good NucleophileWeak Base / Strong Nucleophile
Typical Yield 70–74%85–94%
Major Impurity Recovered Starting MaterialNone (High Conversion)
Moisture Sensitivity HighHigh (Requires dry CeCl3)

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols."[1] Tetrahedron Letters, vol. 26, no. 39, 1985, pp. 4763-4766.[1][3] [1][3]

  • ChemicalBook. "this compound Synthesis & Properties." ChemicalBook Database, Accessed 2024.[1]

  • BASF SE. "Process for the preparation of 2-methyl-4-phenylbutan-2-ol."[1] U.S. Patent 8,993,812, 2015.[1]

  • Belsito, D., et al. "A toxicologic and dermatologic review of this compound when used as a fragrance ingredient." Food and Chemical Toxicology, vol. 50, 2012.[1]

  • Master Organic Chemistry. "Grignard Reagents: Addition to Ketones and Side Reactions." MasterOrganicChemistry.com, 2023.[1]

Sources

Overcoming side reactions in the Grignard synthesis of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Protocol #2M4P-GRIG From: Senior Application Scientist, Process Chemistry Division To: R&D Team, Process Development Group

Executive Summary & Reaction Landscape

You are likely attempting to synthesize 2-Methyl-4-phenyl-2-butanol via the addition of Phenethylmagnesium bromide to Acetone . While this appears to be a textbook Grignard reaction, it is deceptively difficult due to three competing failure modes: Wurtz homocoupling during initiation, Enolization during addition, and Dehydration during workup.

This guide provides a root-cause analysis and immediate corrective actions for these specific side reactions.

Visualizing the Failure Modes

The following diagram maps the critical decision points where your reaction typically deviates from the target pathway.

G Start Phenethyl Bromide (Ph-CH2-CH2-Br) Mg Magnesium (Mg) Start->Mg Grignard Phenethylmagnesium Bromide (Ph-CH2-CH2-MgBr) Mg->Grignard Controlled Addition (Low Conc.) Wurtz SIDE REACTION A: 1,4-Diphenylbutane (Wurtz Dimer) Mg->Wurtz Fast Addition Local Heating Enol SIDE REACTION B: Enolate Formation (Recovered Acetone) Grignard->Enol + Acetone (Basicity > Nucleophilicity) Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Acetone (Nucleophilic Attack) Alkene SIDE REACTION C: Dehydration Products (Alkenes) Alkoxide->Alkene H2SO4/HCl Quench (Acidic pH) Target TARGET: This compound Alkoxide->Target NH4Cl Quench (Neutral pH)

Figure 1: Reaction pathway analysis showing the three primary deviation points (Red) versus the target pathway (Green).

Troubleshooting Module: Grignard Formation

Issue: Low yield of Grignard reagent; formation of white precipitate (1,4-diphenylbutane).

Q: Why is my reaction turning into a sludge of white solid before I even add the acetone? A: You are experiencing Wurtz Coupling (Homocoupling) . Primary alkyl halides like phenethyl bromide are notorious for reacting with the Grignard reagent already formed, rather than the magnesium metal.



Corrective Protocol:

  • Dilution is Key: Increase your solvent volume. The coupling reaction is bimolecular (second-order), meaning its rate depends on the square of the concentration. The Grignard formation is pseudo-first-order at the metal surface. Dilution favors the Grignard.

  • Slow Addition: Do not dump the halide. Add the phenethyl bromide dropwise over 1-2 hours to the refluxing magnesium. This keeps the concentration of unreacted bromide low relative to the magnesium surface area [1].

  • Temperature Control: Maintain a gentle reflux. Overheating promotes the coupling side reaction.

Troubleshooting Module: The Addition Phase

Issue: Recovery of starting ketone (Acetone) and low product yield.

Q: I see the Grignard formed, but after adding acetone and working up, I mostly recovered unreacted acetone. Did the Grignard die? A: The Grignard likely acted as a Base , not a Nucleophile. Acetone has alpha-protons (pKa ~19). Phenethylmagnesium bromide is a strong base. If the addition is too hot or the magnesium is not complexed, the Grignard will simply deprotonate the acetone to form an enolate. Upon workup, the enolate converts back to acetone.

Corrective Protocol (The Imamoto Method): To force nucleophilic addition over enolization, you should use Cerium(III) Chloride (CeCl3) .

  • Dry CeCl3·7H2O under vacuum at 140°C for 2 hours to generate anhydrous CeCl3.

  • Stir the anhydrous CeCl3 in THF for 2 hours.

  • Add your Grignard reagent to the CeCl3 slurry at 0°C. This forms an organocerium species (

    
    ), which is more nucleophilic  but less basic  than the organomagnesium precursor [2].
    
  • Add the Acetone at -78°C. This virtually eliminates enolization.

Troubleshooting Module: Workup & Isolation

Issue: Product smells like styrene; NMR shows alkene protons (5.0–6.0 ppm).

Q: I had the alcohol, but after rotary evaporation, it turned into an oil that smells like plastic. What happened? A: You caused Acid-Catalyzed Dehydration .[1][2] Your target molecule is a tertiary alcohol .[3][4] Tertiary alcohols are extremely sensitive to acid. If you used HCl or H2SO4 to quench the reaction, or if you heated the crude mixture during distillation while traces of acid remained, you eliminated water to form the alkene (2-methyl-4-phenyl-2-butene) [3].

Corrective Protocol:

  • The Ammonium Quench: NEVER use strong mineral acids. Quench the reaction mixture by pouring it into a saturated solution of Ammonium Chloride (NH4Cl) at 0°C. This buffers the pH to ~9, which is sufficient to hydrolyze the Mg-alkoxide but too weak to protonate the alcohol group for elimination.

  • Cold Processing: Keep the rotary evaporator bath below 40°C.

  • Base Wash: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO3) before drying to ensure zero residual acidity.

Strategic Alternative: The "Reverse" Route

If the Phenethyl bromide route continues to fail due to Wurtz coupling, switch the disconnection.

Recommended Route B:

  • Reagents: Methylmagnesium Bromide (MeMgBr) + 4-Phenyl-2-butanone (Benzylacetone).

  • Why: MeMgBr is less prone to Wurtz coupling than phenethyl bromide. Benzylacetone is commercially available and stable.

  • Outcome: This route reaches the exact same target molecule but bypasses the problematic primary alkyl halide generation.

Summary of Impurities
ImpurityStructureOriginPrevention Strategy
1,4-Diphenylbutane Ph-(CH2)4-PhWurtz Homocoupling of Phenethyl BromideHigh dilution; Slow addition; Use Route B.
Mesityl Oxide (CH3)2C=CH-CO-CH3Self-condensation of Acetone (via Enolate)Use anhydrous CeCl3 (Imamoto Reagent); Low temp (-78°C).
Ethylbenzene Ph-CH2-CH3Protonation of Grignard by moisture or Acetone alpha-protonsDry glassware/solvents; Use CeCl3 to reduce basicity.
Alkenes Ph-CH2-CH=C(Me)2Dehydration of target alcoholQuench with sat. NH4Cl; Avoid heat/acid.
References
  • Organic Syntheses , Coll. Vol. 6, p.737 (1988). General procedures for minimizing Wurtz coupling in Grignard preparations via dilution.

  • Imamoto, T., et al. "Organocerium reagents.[5] Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society, 111(12), 4392-4398 (1989).

  • Master Organic Chemistry. "Reactions of Grignard Reagents." Overview of elimination side reactions and acid sensitivity of tertiary alcohols.

  • PubChem. "this compound Compound Summary." Physical properties and safety data.[3][6]

Sources

Technical Support Center: Purification of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this tertiary alcohol. As a compound valued in fragrance and as a synthetic intermediate, achieving high purity is critical.[1][2][3] This guide provides field-proven insights and validated protocols to help you troubleshoot issues and optimize your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is almost entirely dependent on the synthetic route. The most common method is the Grignard reaction between a methylmagnesium halide and benzylacetone (4-phenyl-2-butanone), or phenylethylmagnesium halide and acetone.[1][4]

Common Impurities Include:

  • Unreacted Starting Materials: Primarily benzylacetone, which can be difficult to separate due to its relatively similar polarity to the product.

  • Grignard Byproducts: Biphenyl (from coupling of phenyl-containing reagents if synthesis starts from a benzyl halide), or other organometallic residues.

  • Solvent Residues: Diethyl ether, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and hydrocarbons (hexane) from the reaction and workup steps.[1][4]

  • Dehydration Products: As a tertiary alcohol, this compound is susceptible to acid-catalyzed dehydration, especially at elevated temperatures, leading to the formation of isomeric alkenes (e.g., 2-methyl-4-phenyl-1-butene and 2-methyl-4-phenyl-2-butene).[5]

  • Water: Residual water from the aqueous workup.

Q2: My "purified" product is a colorless liquid, a waxy solid, or something in between at room temperature. Is this normal?

A2: Yes, this is a very common observation and a key challenge. This compound has a reported melting point between 29-33 °C.[1][6][7] This means that at a typical ambient temperature (20-25 °C), it can exist as a supercooled liquid, a crystalline solid, or a semi-solid wax. The physical state you observe depends on the purity and the ambient temperature. Highly pure material is more likely to crystallize into a white solid.[6][8] An oily or liquid appearance at a temperature below its melting point often suggests the presence of impurities that are causing freezing point depression.

Q3: What is the best first-pass purification method to try after the initial workup?

A3: For most lab-scale syntheses, flash column chromatography on silica gel is the most effective initial purification technique.[1][4] It excels at removing non-polar byproducts (like biphenyl) and highly polar baseline impurities. More importantly, it can effectively separate the unreacted benzylacetone from the desired alcohol product. A gradient elution starting with a low-polarity solvent system (e.g., 5% EtOAc in Hexane) and gradually increasing the polarity is typically successful.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach is recommended for purity validation.

  • Gas Chromatography (GC): This is an excellent method for assessing the purity of volatile compounds like this compound and is often cited for purity specifications (e.g., >99.0% GC).[8] It will clearly show residual solvents and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination that not only separates impurities but also helps in their identification based on their mass spectra.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during purification.

Problem: My product yield is very low after column chromatography.
  • Possible Cause 1: Product is co-eluting with a non-UV active impurity.

    • Explanation: If you are relying solely on a UV detector to track fractions, you may be discarding fractions containing your product because you assume they are empty. The target alcohol has a UV-active phenyl group, but some byproducts may not.

    • Solution: Spot every few fractions on a TLC plate and use a potassium permanganate (KMnO₄) stain. Alcohols show up as a yellow/brown spot on a purple background. This ensures you collect all product-containing fractions.

  • Possible Cause 2: Product is retained on the column.

    • Explanation: Using a solvent system that is too non-polar may result in the product moving very slowly or not at all. Tertiary alcohols can also be prone to degradation on acidic silica gel.

    • Solution: Ensure your eluent polarity is appropriate. If you suspect degradation, switch to a deactivated or neutral silica gel, or consider using neutral alumina as the stationary phase.

Problem: My distilled product is yellow and has a harsh odor.
  • Possible Cause: Thermal Decomposition.

    • Explanation: this compound can decompose at high temperatures, especially if acidic or metallic residues are present. The boiling point at atmospheric pressure is high, making decomposition likely.

    • Solution: Always perform the distillation under reduced pressure (vacuum).[1] This lowers the boiling point significantly, allowing for distillation at a temperature that minimizes thermal degradation. For example, the boiling point is ~144 °C at 85 mmHg and 131 °C at 12 mmHg.[1][10] Ensure your glassware is scrupulously clean.

Problem: ¹H NMR analysis shows my purified product still contains ~5-10% benzylacetone.
  • Possible Cause: Insufficient separation during chromatography.

    • Explanation: Benzylacetone and this compound have close Rf values on TLC. A standard column may not provide enough theoretical plates for baseline separation.

    • Solution 1 (Chromatography): Use a longer column to increase the number of theoretical plates. Employ a very shallow and slow polarity gradient during elution (e.g., increase EtOAc percentage by only 0.5-1% at a time) when the product is beginning to elute.

    • Solution 2 (Chemical): If the contamination is minor, it can sometimes be removed by a careful wash. A dilute sodium bisulfite wash can form an adduct with the ketone, which can then be removed in an aqueous layer, although this can be inefficient.

    • Solution 3 (Crystallization): If the product is solid, a careful recrystallization or melt crystallization can be highly effective at removing the liquid ketone impurity.[2]

Troubleshooting Flowchart: Poor Separation in Column Chromatography

G cluster_legend Legend start Start: Poor separation of This compound and impurity (e.g., benzylacetone) check_tlc Did you optimize the solvent system using TLC? start->check_tlc optimize_tlc Action: Test various solvent ratios (e.g., Hexane/EtOAc, Toluene/EtOAc) to maximize ΔRf. check_tlc->optimize_tlc No check_loading Was the crude material loaded in a narrow band? check_tlc->check_loading Yes optimize_tlc->check_loading dry_load Action: Use dry loading. Adsorb crude product onto a small amount of silica and load the powder onto the column. check_loading->dry_load No check_column Is the column packed correctly? (no air bubbles, level surface) check_loading->check_column Yes dry_load->check_column repack_column Action: Repack the column carefully. Use a slurry packing method. check_column->repack_column No check_flow Is the elution flow rate too fast? check_column->check_flow Yes repack_column->check_flow reduce_flow Action: Reduce the flow rate to allow equilibrium between stationary and mobile phases. check_flow->reduce_flow Yes fail Issue Persists: Consider alternative methods (Distillation, Crystallization) check_flow->fail No success Result: Improved Separation reduce_flow->success Problem Problem Question Question Action Action Outcome Outcome

Caption: Troubleshooting logic for column chromatography.

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~5 g of crude product containing unreacted benzylacetone.

Methodology:

  • TLC Analysis: First, determine an optimal eluent system using TLC. Test solvent mixtures of Ethyl Acetate (EtOAc) in Hexane. A good system will give the product an Rf of ~0.3 and maximize the separation from the benzylacetone spot (which will have a slightly higher Rf). A typical system is 10-15% EtOAc in Hexane.

  • Column Preparation:

    • Select a glass column with a diameter of ~4-5 cm.

    • Prepare a slurry of silica gel (230-400 mesh) in 5% EtOAc/Hexane and carefully pour it into the column.

    • Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve the ~5 g of crude this compound in a minimal amount of dichloromethane (DCM) or your starting eluent.

    • For best results (Dry Loading): Add ~10 g of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column, creating a thin, even layer.

  • Elution:

    • Begin eluting with 5% EtOAc/Hexane, collecting fractions (e.g., 20 mL each).

    • After non-polar impurities have eluted (monitor by TLC), gradually increase the eluent polarity to your optimized system (e.g., 15% EtOAc/Hexane).

    • Collect fractions and monitor them by TLC, staining with potassium permanganate to visualize the alcohol.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Fractional Vacuum Distillation

This protocol is suitable for purifying larger quantities (>10 g) of material that is already reasonably pure (>90%) but may contain non-volatile impurities or closely-boiling contaminants.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column.[11] It is critical that all joints are properly sealed for vacuum.

    • Use a stirring hot plate with a magnetic stir bar in the distillation flask to ensure smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation:

    • Place the crude product in the round-bottom flask.

    • Slowly apply vacuum, aiming for a stable pressure of ~10-15 mmHg.

    • Gently begin heating the flask.

    • Collect a small initial fraction (the "forerun"), which may contain residual solvents or more volatile impurities.

    • Slowly increase the temperature until the main fraction begins to distill. The vapor temperature should hold steady at the boiling point corresponding to your vacuum level (e.g., ~131 °C at 12 mmHg).[10]

    • Collect the main fraction in a separate receiving flask.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues.

  • Isolation: Allow the apparatus to cool completely before releasing the vacuum to avoid cracking the glassware.

Purification Strategy Workflow

G start Crude Product from Grignard Workup chromatography Primary Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc) start->chromatography purity_check1 Purity Check 1: TLC / GC chromatography->purity_check1 distillation Secondary Purification: Fractional Vacuum Distillation purity_check1->distillation Purity < 98% or solvent traces crystallization Alternative Secondary Method: Recrystallization / Melt Crystallization purity_check1->crystallization If solid & >95% pure purity_check2 Final Purity Check: GC / NMR / GC-MS purity_check1->purity_check2 Purity > 98% distillation->purity_check2 crystallization->purity_check2 final_product Final Product (>99% Purity) purity_check2->final_product Meets Spec

Caption: General workflow for purifying this compound.

Section 4: Physical & Chemical Properties Reference

This table summarizes key data for the target compound and a common impurity.

PropertyThis compoundBenzylacetone (4-Phenyl-2-butanone)Significance for Purification
Molecular Weight 164.24 g/mol [6]148.20 g/mol Similar molecular weights.
Boiling Point 144 °C @ 85 mmHg[1]235 °C @ 760 mmHgThe boiling points are different enough for vacuum distillation to be effective.
Melting Point 29-33 °C[1][6]LiquidThe solid nature of the pure product allows for purification by crystallization.
Polarity Moderately Polar (Tertiary Alcohol)Moderately Polar (Ketone)The hydroxyl group makes the product slightly more polar than the starting ketone, which is the basis for chromatographic separation.
Solubility Slightly soluble in water; soluble in ethanol, ether, EtOAc.[7]Insoluble in water; soluble in organic solvents.Used during the extraction/workup phase.

Section 5: References

  • Google Patents. (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Quora. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]

  • Belsito, D., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50, S560-S563. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butanol. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB008550). Retrieved from [Link]

  • Odowell. (2026). This compound: Your Essential Fragrance Ingredient. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Preventing rearrangement products in reactions of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Dehydration & Functionalization of 2-Methyl-4-phenyl-2-butanol Ticket ID: #RXN-088-IND Status: Open Priority: High (Skeletal Rearrangement Risk)

Executive Summary: The "Hidden" Cyclization Trap

Researchers working with This compound frequently encounter lower-than-expected yields of the desired alkene (2-methyl-4-phenyl-butenes) or alkyl halide. The most common root cause is not simple decomposition, but a rapid, acid-catalyzed intramolecular Friedel-Crafts alkylation (cyclodehydration).

Because this substrate contains a tertiary alcohol capable of generating a stable carbocation, and a pendant phenyl group exactly three carbons away, it is structurally primed to cyclize into 1,1-dimethylindane (a 5-membered ring).

This guide provides the protocols to bypass the carbocation intermediate entirely, ensuring the formation of the desired elimination or substitution product without skeletal rearrangement.

Module 1: Diagnostic Hub

Is your reaction failing? Check these symptoms:

SymptomProbable CauseDiagnostic Check
Product is a non-polar oil, but NMR shows no alkene protons. Cyclization: You formed 1,1-dimethylindane.1H NMR: Look for the disappearance of the alkene region (4.5–5.5 ppm) and the loss of the characteristic mono-substituted aromatic pattern (5H becomes 4H).
Reaction turned black/tarry. Polymerization: Cationic polymerization of the alkene.[1]TLC: Baseline streak. Prevention: Lower temperature, add radical inhibitor, or switch to basic conditions.[1]
Mixture of alkene isomers (Terminal vs. Internal). Thermodynamic Equilibration: Acid catalysis allowed the double bond to migrate.[1]GC/MS: Two peaks with identical mass (M+ = 146).[1] The internal alkene (Zaitsev) is thermodynamically favored over the terminal (Hofmann).[1]

Module 2: The Mechanism of Failure

To prevent the rearrangement, you must understand the competition between Elimination (E1/E2) and Cyclization (EAS) .[1]

The Danger Zone: Acid-Catalyzed Pathways

When you use Brønsted acids (


, 

-TsOH) or strong Lewis acids, you generate a tertiary carbocation at C2.
  • Path A (Desired): Loss of a proton from C1 or C3 yields the alkene.[1]

  • Path B (Rearrangement): The phenyl ring at C4 attacks the cation at C2.[1] This closes a 5-membered ring, forming 1,1-dimethylindane . This is irreversible and often faster than elimination due to the Thorpe-Ingold effect (gem-dimethyl groups favoring ring closure).

ReactionPathways Substrate This compound (Substrate) Cation Tertiary Carbocation (Intermediate) Substrate->Cation Acid (H+) - H2O Alkene 2-Methyl-4-phenyl-butenes (Desired Product) Substrate->Alkene POCl3 / Pyridine (E2 Mechanism) Indane 1,1-Dimethylindane (Cyclized Impurity) Cation->Indane Intramolecular Friedel-Crafts Cation->Alkene E1 Elimination (Slow)

Figure 1: The mechanistic divergence.[1][2][3] Acidic conditions (Red path) promote carbocation formation and subsequent cyclization.[1] Basic/E2 conditions (Green path) bypass the cation entirely.

Module 3: Prevention Protocols

Protocol A: Dehydration via Phosphorus Oxychloride ( )

Best for: Large-scale synthesis of the alkene. Mechanism: E2 Elimination (Concerted).

This method converts the hydroxyl group into a chlorophosphate leaving group, which is then eliminated by pyridine.[1][4] No free carbocation is formed, rendering cyclization impossible.[1]

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 1.2 equiv
    
  • Pyridine: Excess (Solvent) or 5.0 equiv in DCM[1]

  • Temperature: 0°C to Room Temp (RT)

Step-by-Step:

  • Dissolve this compound in anhydrous pyridine (or DCM with excess pyridine) under

    
    .
    
  • Cool the solution to 0°C.

  • Add

    
     dropwise.[1] Caution: Exothermic.[1]
    
  • Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[1]

  • Quench: Pour carefully onto ice/water. Extract with hexanes or ether.[1]

  • Result: High yield of the alkene (mixture of isomers, favoring the Zaitsev product).[1]

Protocol B: The Burgess Reagent

Best for: High-value substrates, small scale, mild conditions. Mechanism: Syn-Elimination (Intramolecular).

The Burgess reagent (methyl


-(triethylammoniumsulfonyl)carbamate) allows for dehydration at low temperatures under neutral conditions.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Burgess Reagent: 1.2–1.5 equiv[1]

  • Solvent: Benzene or Toluene (anhydrous)[1]

  • Temperature: 50°C

Step-by-Step:

  • Dissolve alcohol in anhydrous toluene.[1]

  • Add Burgess reagent in one portion.[1]

  • Heat to 50°C for 1–2 hours.

  • Filter through a short silica plug to remove salts.[1]

  • Result: Clean dehydration.[1] Note that this often favors the Hofmann product (terminal alkene) due to steric constraints in the transition state.[1]

Protocol C: Halogenation without Rearrangement

Best for: Converting the alcohol to a chloride/bromide.

Do NOT use conc. HCl or HBr.[1][5] The acid will instantly cyclize the product.[1]

Recommended Method (Modified Darzens):

  • Dissolve alcohol in Ether/DCM with 2.0 equiv Pyridine .

  • Cool to -10°C.

  • Add

    
     (for Cl) or 
    
    
    
    (for Br) dropwise.[1]
  • The pyridine neutralizes the HX byproduct immediately, preventing protonation of the alcohol and subsequent cyclization.[1]

Module 4: Reagent Decision Matrix

Use this table to select the correct reagent for your specific outcome.

Desired OutcomeRecommended ReagentMechanismRearrangement Risk
Alkene (Zaitsev)

/ Pyridine
E2Zero
Alkene (Hofmann) Burgess ReagentSyn-EliminationZero
Alkyl Chloride

+ Pyridine

/

Low (if T < 0°C)
Alkyl Bromide

+ Pyridine

Low
Cyclized Indane

/ Heat
E1 / Friedel-Crafts100% (Major Product)

Module 5: Frequently Asked Questions (FAQs)

Q1: I used sulfuric acid in methanol to try and make the ether, but I got a non-polar solid. What is it? A: You likely synthesized 1,1-dimethylindane .[1] Even in methanol, the rate of intramolecular ring closure (entropy favored) often beats the intermolecular attack of methanol. To make the ether, use a Williamson Ether Synthesis: Treat the alcohol with


 (form the alkoxide), then add Methyl Iodide (

).

Q2: Can I use


-Toluenesulfonic acid (

-TsOH) with a Dean-Stark trap?
A: Only if you accept the cyclized product. While Dean-Stark removes water to drive dehydration,

-TsOH provides the proton source that triggers the Friedel-Crafts cyclization. For this specific substrate, thermal acid catalysis is contraindicated for alkene synthesis.[1]

Q3: Why does the Burgess reagent favor the terminal double bond? A: The Burgess elimination proceeds via a syn-coplanar transition state. The steric bulk of the reagent and the substrate often makes the removal of the methyl proton (C1) kinetically more accessible than the methylene proton (C3), leading to the Hofmann (terminal) alkene.

References

  • Elimination of Alcohols to Alkenes with POCl3. Master Organic Chemistry. Available at: [Link]

  • Dehydration of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • The Burgess Reagent in Organic Synthesis. Wikipedia / Journal of the American Chemical Society.[1] General reference for reagent utility (Atkins, G. M.; Burgess, E. M. J.[1] Am. Chem. Soc. 1968, 90, 4744).[1] Available at: [Link][1]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Explains the cyclization mechanism. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-4-phenyl-2-butanol. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for identifying and removing impurities commonly encountered during and after synthesis. The following question-and-answer-based troubleshooting guide offers field-proven insights and validated protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthesis route, which most commonly involves a Grignard reaction.[1][2][3] Consequently, impurities typically fall into one of the following categories:

  • Unreacted Starting Materials: Depending on the specific Grignard route, this can include ketones like benzylacetone (4-phenyl-2-butanone) or acetone.[1][2] Incomplete reactions are a primary source of these impurities.

  • Reaction Solvents: Ethereal solvents such as Tetrahydrofuran (THF) or diethyl ether are essential for Grignard reagent formation and are often present in the crude product.[4] Aromatic hydrocarbons like toluene may also be used during the reaction or workup.[4]

  • Grignard Side-Products: Homocoupling of the Grignard reagent can lead to byproducts (e.g., bibenzyl from benzylmagnesium chloride). Hydrolysis of the unreacted Grignard reagent will also produce the corresponding hydrocarbon (e.g., ethylbenzene).

  • Dehydration Products: As a tertiary alcohol, this compound is susceptible to acid-catalyzed dehydration, particularly at elevated temperatures, leading to the formation of alkene impurities like 2-methyl-4-phenyl-1-butene or 2-methyl-4-phenyl-2-butene.[5][6] This is a critical consideration during acidic workup or distillation.

Q2: How can I perform an initial purity assessment of my crude this compound?

A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[7][8][9] It effectively separates components based on their boiling points and provides mass spectra for definitive identification of starting materials, solvents, and side-products.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides a detailed picture of the compound's structure. Impurities will present as extra peaks that can be integrated to estimate their relative concentration. For instance, a residual ketone starting material will show characteristic peaks that are absent in the pure alcohol spectrum.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for a quick functional group analysis.[9] A broad peak around 3200-3600 cm⁻¹ confirms the presence of the alcohol's O-H group. A sharp peak around 1715 cm⁻¹ would indicate a carbonyl (ketone) impurity, while a peak around 1640 cm⁻¹ could suggest an alkene (dehydration) impurity.

Q3: My crude product is a discolored oil instead of a white solid. What is the likely cause and first step?

A3: this compound has a melting point of 31-33 °C and should be a white solid at or below standard room temperature.[2][10][11] If your product is an oil, it indicates the presence of significant impurities that are causing a melting point depression. Discoloration often points to high-boiling side-products or degradation.

Your first step should be a preliminary purification via an aqueous workup followed by solvent removal.

  • Protocol: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to quench any remaining Grignard species), followed by a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine (to reduce the amount of dissolved water).[1][2] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This initial cleanup removes many polar impurities and salts, preparing the material for more rigorous purification.

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific impurity issues identified through analysis.

Workflow for Impurity Triage and Purification

The following workflow provides a systematic approach to purifying your compound.

G Purification Workflow for this compound cluster_0 Phase 1: Analysis cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Verification Crude Crude Product Analysis Purity Assessment (GC-MS, NMR, FT-IR) Crude->Analysis Impurity_ID Identify Impurity Type (Solvent, Starting Material, Side-Product) Analysis->Impurity_ID Distillation Vacuum Distillation Impurity_ID->Distillation Volatile Solvents & BP Difference >30°C Chromatography Column Chromatography Impurity_ID->Chromatography Starting Materials, Side-Products, Polarity Difference Recrystallization Recrystallization Impurity_ID->Recrystallization Minor Impurities, Product is Solid Final_Analysis Final Purity Check (>99% Purity?) Distillation->Final_Analysis Chromatography->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product Yes Rework Re-Purify Final_Analysis->Rework No Rework->Chromatography G start Impurity Identified impurity_type What is the primary impurity? start->impurity_type bp_diff Is Boiling Point difference > 30°C? impurity_type->bp_diff Residual Solvent or Starting Material polarity_diff Is there a significant polarity difference? impurity_type->polarity_diff Side-Product or Isomer bp_diff->polarity_diff No method_distill Primary Method: Vacuum Distillation bp_diff->method_distill Yes method_chrom Primary Method: Column Chromatography polarity_diff->method_chrom Yes method_rework Consider Reaction Re-optimization or Advanced Purification polarity_diff->method_rework No

Sources

Optimizing catalyst selection for reactions involving 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2-Methyl-4-phenyl-2-butanol (MPB) presents a unique set of challenges due to its tertiary alcohol functionality combined with a pendant phenyl group . In catalytic applications, researchers typically target three distinct pathways:

  • Dehydration: Synthesis of isomeric alkenes (Muguet fragrance intermediates).

  • Cyclialkylation: Intramolecular Friedel-Crafts closure to 1,1-dimethylindane derivatives.

  • Esterification: Derivatization for kinetic resolution or prodrug synthesis.

Key Reactivity Profile:

  • Steric Hindrance: High. The gem-dimethyl group at C2 blocks nucleophilic attack, making standard esterification difficult.

  • Carbocation Stability: High. The tertiary carbocation forms readily (

    
     is low), making the molecule prone to rapid dehydration or rearrangement.
    
  • Chemoselectivity: The primary challenge is controlling the fate of the carbocation—preventing polymerization while selecting between elimination (alkene) and cyclization (indane).

Pathway 1: Dehydration (Alkene Synthesis)[1][2]

The dehydration of MPB follows an E1 mechanism . The reaction is thermodynamically controlled, typically yielding a mixture of the Zaitsev (internal alkene) and Hofmann (terminal alkene) products.

Catalyst Selection Matrix[3]
Catalyst ClassSpecific CatalystRecommended ForProsCons
Heterogeneous (Solid Acid) Amberlyst-15 High Selectivity / Scale-upReusable, easy filtration, minimal corrosion.Pore fouling if oligomers form.
Homogeneous (Brønsted) p-Toluenesulfonic Acid (pTSA) Kinetic StudiesHomogeneous kinetics, low cost.Difficult workup, requires neutralization.
Mineral Acid H₂SO₄ (20-40%) Bulk DehydrationCheap, rapid conversion.Charring/oxidation risk, aggressive waste.
Protocol: Amberlyst-15 Catalyzed Dehydration

Recommended for maximum selectivity and cleanliness.

  • Preparation: Wash Amberlyst-15 (dry form) with methanol to remove pore preservatives, then dry under vacuum at 60°C.

  • Loading: Use 5 wt% catalyst relative to MPB.

  • Solvent: Toluene (azeotropic water removal) or solvent-free (if T > 80°C).

  • Reaction: Heat to 80–110°C. Monitor water evolution in a Dean-Stark trap.

  • Endpoint: GC analysis showing disappearance of MPB (Retention time shift).

  • Workup: Filter catalyst. Concentrate filtrate.

Mechanistic Visualization (DOT)

The following diagram illustrates the competitive pathways from the nascent carbocation.

MPB_Dehydration MPB This compound (MPB) Cation Tertiary Carbocation (Intermediate) MPB->Cation H+ / -H2O (RDS) Zaitsev 2-Methyl-4-phenyl-2-butene (Zaitsev Product - Major) Cation->Zaitsev -H+ (Internal) Hofmann 2-Methyl-4-phenyl-1-butene (Hofmann Product - Minor) Cation->Hofmann -H+ (Terminal)

Figure 1: E1 Elimination pathways. The Zaitsev product is thermodynamically favored due to hyperconjugation.

Pathway 2: Intramolecular Cyclization (Indane Synthesis)

When treated with strong Lewis acids or superacids, the intermediate carbocation attacks the pendant phenyl ring, forming 1,1-dimethylindane . This is a competitive reaction to dehydration.

Critical Control Parameters
  • Acidity: Requires stronger acidity (

    
    ) than simple dehydration.
    
  • Temperature: Lower temperatures (0–25°C) favor cyclization over polymerization, but some heat is needed to overcome the activation energy of the aromatic substitution.

  • Catalyst: Boron Trifluoride Etherate (

    
    )  or Polyphosphoric Acid (PPA) .
    
Troubleshooting Guide: Cyclization vs. Dehydration

Q: I am getting mostly alkene instead of the cyclized indane. Why?

  • Diagnosis: The catalyst is likely too weak or the temperature is too high. Dehydration is kinetically faster and often reversible. Cyclization is irreversible but requires overcoming the loss of aromaticity in the transition state.

  • Solution:

    • Switch to Trifluoromethanesulfonic acid (TfOH) or Aluminum Chloride (

      
      ) .
      
    • Run the reaction in Dichloromethane (DCM) at 0°C.

    • Note: Often, the alkene is an intermediate. Extending reaction time may allow the alkene to re-protonate and cyclize.

Pathway 3: Esterification (Steric Challenges)

Direct Fischer esterification of MPB is notoriously poor due to the tertiary center.

Recommended Workflow: Steglich Esterification

Do not use standard acid/alcohol reflux. Use an activation agent.[1][2]

  • Reagents: MPB (1.0 eq), Carboxylic Acid (1.2 eq), DCC or EDC (1.2 eq), DMAP (0.1 eq) .

  • Solvent: Anhydrous DCM or DMF.

  • Mechanism: DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate that is susceptible to attack even by the bulky tertiary alcohol.

  • Alternative: For extremely difficult acids, use Sc(OTf)₃ (Scandium Triflate) (5 mol%) in acetonitrile.

Troubleshooting & FAQ

Issue 1: Catalyst Deactivation

Symptom: Reaction starts fast but stalls at 50% conversion. Cause: Water generation (in dehydration) poisons the acid sites of solid catalysts like Amberlyst or Zeolites. Fix:

  • Implement continuous water removal (Dean-Stark or molecular sieves in the reaction pot).

  • Switch to a hydrophobic zeolite (e.g., Zeolite Beta with high Si/Al ratio).

Issue 2: Polymerization/Tar Formation

Symptom: Reaction mixture turns black/viscous; yield drops. Cause: The carbocation is reacting with the alkene product (intermolecular polymerization) rather than eliminating or cyclizing. Fix:

  • Dilution: Increase solvent volume (0.1 M concentration).

  • Quench: Do not let the reaction run overnight unnecessarily. Monitor by TLC/GC.

Issue 3: Low Yield in Esterification

Symptom: Recovery of unreacted MPB. Cause: Steric bulk prevents attack on the carbonyl. Fix:

  • Switch to the Acid Anhydride instead of the Acid.

  • Use Zinc Perchlorate (

    
    )  or Magnesium Perchlorate  as a Lewis acid catalyst to activate the anhydride.
    

Decision Logic: Workflow Diagram

MPB_Workflow Start Start: MPB Transformation Goal What is the Target? Start->Goal Alkene Target: Alkene (Dehydration) Goal->Alkene Indane Target: Indane (Cyclization) Goal->Indane Ester Target: Ester (Derivatization) Goal->Ester Cat_Alk Select Catalyst: Amberlyst-15 or H2SO4 Alkene->Cat_Alk Cat_Ind Select Catalyst: BF3·OEt2 or TfOH Indane->Cat_Ind Cat_Est Select Catalyst: DMAP + Anhydride/DCC Ester->Cat_Est Water Is Water Removed? Cat_Alk->Water Success_Alk High Yield Alkene Water->Success_Alk Yes (Dean-Stark) Fail_Alk Stalled Reaction Water->Fail_Alk No Temp Temp < 25°C? Cat_Ind->Temp Temp->Alkene No (High Temp favors elimination) Success_Ind Cyclized Product Temp->Success_Ind Yes Success_Est Tertiary Ester Cat_Est->Success_Est

Figure 2: Decision tree for catalyst and condition selection based on target product.

References

  • Tejero, J., et al. (2025).[2] "Amberlyst-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols." ResearchGate.[2][3] Link

  • Khalaf, A. A., & Roberts, R. M. (1969). "New Friedel-Crafts chemistry.[4] XIX. Cyclialkylations of some phenylalkanols." The Journal of Organic Chemistry, 34(11). Link

  • Morales-Serna, J. A., et al. (2010).[2] "Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols." Synthesis, 2010(24).[2] Link

  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine. Link

  • Minakawa, M., et al. (2013).[5] "Macroporous Polymeric Acid Catalyst for Direct Esterification." Organic Letters, 15(22). Link

Sources

Addressing moisture sensitivity in the Grignard synthesis of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Synthesis of 2-Methyl-4-phenyl-2-butanol

Welcome to the technical support center for the Grignard synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, with a particular focus on mitigating its inherent moisture sensitivity. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven expertise.

Section 1: The Critical Role of Anhydrous Conditions

The Grignard reagent, an organomagnesium halide, is a potent nucleophile and a strong base.[1][2] Its utility in forming new carbon-carbon bonds is unparalleled, but this high reactivity also makes it extremely sensitive to protic sources, most notably water.[3][4][5] The presence of even trace amounts of moisture can lead to the protonation of the Grignard reagent, quenching it and forming an alkane, thereby significantly reducing the yield of the desired alcohol product.[6][7]

The Detrimental Reaction with Water:

The fundamental issue is a simple but destructive acid-base reaction where the Grignard reagent (R-MgX) abstracts a proton from water:

R-MgX + H₂O → R-H + Mg(OH)X

This reaction is thermodynamically favorable and effectively consumes the Grignard reagent before it can react with the carbonyl compound (in this case, an ester) to form this compound.[7][8] Therefore, maintaining strictly anhydrous (water-free) conditions throughout the synthesis is paramount for success.[6][9][10]

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Q1: My Grignard reaction won't initiate. What are the likely causes and how can I fix it?

A1: Failure to initiate is a common hurdle and almost always points to issues with the magnesium metal's surface or residual moisture.

  • Causality: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[2] This layer must be disrupted to expose the fresh, reactive magnesium surface.

  • Troubleshooting Steps:

    • Magnesium Activation: Several methods can be employed to activate the magnesium:

      • Mechanical Activation: Vigorously stirring the magnesium turnings in situ or gently crushing them with a glass rod can break the oxide layer.[2][11]

      • Chemical Activation: The addition of a small crystal of iodine is a classic method.[2][11][12] The iodine etches the magnesium surface, exposing fresh metal. A color change from brown/purple to colorless indicates the reaction has started.[11] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signifies activation.[2]

    • Ensure Anhydrous Conditions: Re-verify that all glassware was properly dried (flame-dried or oven-dried at >125°C for 24 hours) and that the solvent is truly anhydrous.[8][10]

    • "Starter" Addition: Add a small amount of your organic halide to the magnesium and solvent. If the reaction doesn't start, gentle warming with a heat gun may be necessary. Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining halide should be added slowly.[9]

Q2: My reaction started, but the yield of this compound is very low. What are the potential reasons?

A2: A low yield, after a successful initiation, often points to subtle sources of moisture, side reactions, or incorrect stoichiometry.

  • Causality & Troubleshooting:

    • Moisture Contamination:

      • Solvent Quality: Ensure your anhydrous solvent (typically diethyl ether or THF) has been properly dried and stored.[12] A common failure point is using an old bottle of "anhydrous" solvent that has absorbed atmospheric moisture.[12] You can test for water content using an indicator like benzophenone with sodium metal; a persistent blue or purple color indicates an anhydrous solvent.[8][10]

      • Atmospheric Moisture: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.[10]

    • Side Reactions:

      • Wurtz Coupling: This is a significant side reaction, especially with primary halides, where the Grignard reagent reacts with the starting organic halide to form a homocoupled product (R-R).[12] Adding the organic halide slowly to the magnesium suspension can minimize its concentration and thus reduce the likelihood of this side reaction.

    • Stoichiometry: The reaction of a Grignard reagent with an ester to form a tertiary alcohol requires at least two equivalents of the Grignard reagent.[13] The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent.[14][15] Using less than two equivalents will result in a mixture of products and a low yield of the desired tertiary alcohol.

Q3: I observe a white precipitate during the reaction. Is this normal?

A3: The formation of some solids is expected, but an excessive amount of white precipitate, especially early in the reaction, can be a sign of trouble.

  • Causality & Interpretation:

    • Expected Precipitate: The magnesium alkoxide intermediate formed after the Grignard reagent adds to the carbonyl is often insoluble in the ethereal solvent and will precipitate out. This is a normal observation.

    • Problematic Precipitate: If a significant amount of white solid forms immediately upon addition of the Grignard reagent to the ester, it could be magnesium hydroxide or magnesium alkoxides formed from the reaction with water or alcohols. This indicates a serious moisture contamination issue.

  • Action: If you suspect moisture contamination is the cause, it is often best to stop the reaction, discard the materials, and restart with meticulously dried glassware and solvents.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is diethyl ether or THF used as the solvent?

A: Grignard reagents are not stable in their free form. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are crucial because the lone pairs of electrons on the oxygen atom coordinate to the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent.[2] These solvents are also relatively inert and can be made anhydrous.[7]

Q: Can I use a solvent other than ether or THF?

A: It is not recommended. Protic solvents like alcohols or water will destroy the Grignard reagent.[5] Aprotic solvents that are not ethers, such as alkanes, will not effectively solvate and stabilize the Grignard reagent, leading to its precipitation and lack of reactivity.

Q: How do I properly dry my glassware for a Grignard reaction?

A: Glassware that appears dry to the naked eye still has a layer of adsorbed water on its surface.[10]

  • Oven Drying: Place all glassware in an oven at 125°C for at least 24 hours.[8] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry nitrogen or argon.[8]

  • Flame Drying: For faster drying, assemble the apparatus and then heat all glass surfaces with a heat gun or a gentle flame under a flow of inert gas until all visible moisture has evaporated. Allow to cool to room temperature under the inert atmosphere before adding reagents.

Q: How can I be certain my solvent is anhydrous?

A: While commercially available anhydrous solvents are generally reliable when new, it's good practice to verify or re-dry them.

  • Distillation from a Drying Agent: A common and effective method is to distill the solvent from a suitable drying agent. For ethers, sodium metal with benzophenone as an indicator is frequently used.[8][10] The formation of a deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous and oxygen-free.[8][10]

  • Molecular Sieves: Activated 3Å molecular sieves can also be used to dry solvents.[10] However, for the stringent requirements of a Grignard reaction, distillation is often preferred.

Q: What is the purpose of the acidic workup at the end of the reaction?

A: The immediate product of the Grignard addition to the ester is a magnesium alkoxide salt. This salt is not the final alcohol product. The addition of a dilute acid (such as aqueous HCl or NH₄Cl) in the workup step protonates the alkoxide to yield the desired this compound and dissolves the magnesium salts.[16][17]

Section 4: Key Experimental Protocols & Data

Protocol 1: Drying Diethyl Ether using Sodium/Benzophenone
  • Safety First: This procedure should be performed in a well-ventilated fume hood. Sodium metal is highly reactive with water.

  • Setup: Assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is thoroughly dried.

  • Procedure: a. To the distillation flask, add the diethyl ether to be dried. b. Under an inert atmosphere (nitrogen or argon), carefully add small pieces of sodium metal to the ether. c. Add a small amount of benzophenone to the flask. The solution will likely be colorless or yellow if water is present.[8] d. Gently heat the mixture to reflux. As the water is consumed by the sodium, the solution will turn a deep blue or purple, indicating that the solvent is now anhydrous.[8][10] e. Distill the dry ether directly into the reaction flask or a dry storage flask under an inert atmosphere.

Data Summary: Common Drying Agents for Solvents
Drying AgentSuitable SolventsNotes
Sodium/BenzophenoneDiethyl Ether, THFExcellent for achieving very low water content. The color indicator is a significant advantage.[8][10]
Calcium Hydride (CaH₂)Ethers, HydrocarbonsA powerful drying agent, but the powder can be difficult to handle.
Activated Molecular Sieves (3Å)Ethers, Halogenated Solvents, AcetonitrileGood for pre-drying or storing already dry solvents. May not be sufficient for the initial, rigorous drying required for Grignard reactions.[10]

Section 5: Visualizing the Process

Diagram 1: Grignard Reagent Formation and Reaction with Water

Grignard_Formation_and_Quenching cluster_formation Grignard Reagent Formation cluster_quenching Detrimental Reaction with Water RX R-X (Organic Halide) RMgX R-MgX (Grignard Reagent) RX->RMgX Ether Mg Mg (Magnesium Metal) Mg->RMgX RMgX_q R-MgX RH R-H (Alkane - Quenched Product) RMgX_q->RH MgOHX Mg(OH)X RMgX_q->MgOHX H2O H₂O (Water) H2O->RH H2O->MgOHX

Caption: Formation of the Grignard reagent and its undesirable reaction with water.

Diagram 2: Synthesis of this compound

Grignard_Synthesis Grignard 2 eq. CH₃MgI Ketone Intermediate Ketone Grignard->Ketone 1st eq. Alkoxide Magnesium Alkoxide Salt Grignard->Alkoxide 2nd eq. Ester Methyl 3-phenylpropanoate Ester->Ketone Ketone->Alkoxide Product This compound Alkoxide->Product Workup H₃O⁺ (Acidic Workup) Workup->Product

Caption: Stepwise synthesis of the target tertiary alcohol from an ester.

References

  • Proprep. (n.d.). Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • Shaalaa.com. (2021). What is Grignard reagent? How is it prepared? Why are they prepared under anhydrous condition? Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • JoVE. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Swarthmore College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • Simple English Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Clark, J. (n.d.). grignard reagents. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Ashenhurst, J. (2015). Why Grignard Reagents React With Water. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

Sources

Technical Support Center: 2-Methyl-4-phenyl-2-butanol Workup Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of Workup Procedures for 2-Methyl-4-phenyl-2-butanol CAS: 103-05-9 Synonyms:


-Dimethylbenzenepropanol; Muguet Alcohol; Dimethyl phenethyl carbinol.
Chemical Class:  Tertiary Aryl-Alkyl Alcohol.[1]

Introduction

This technical guide addresses the specific challenges associated with the isolation and purification of This compound . As a tertiary alcohol with a homobenzylic tether, this molecule presents a unique set of stability and handling issues—specifically its susceptibility to acid-catalyzed dehydration (E1 elimination) and the difficulty of separating magnesium/aluminum salts without inducing this degradation.

This guide moves beyond standard "textbook" workups, offering field-proven protocols to maximize yield and purity.

Module 1: The Critical Quench (Emulsion & pH Control)

The Issue: Standard Grignard or Hydride quenches often utilize dilute HCl or saturated Ammonium Chloride (


). For this compound, these acidic conditions can trigger the loss of the hydroxyl group, leading to the formation of impurity A  (2-methyl-4-phenyl-1-butene) or B  (2-methyl-4-phenyl-2-butene).
Troubleshooting Guide: Quenching Protocols
Symptom Probable Cause Corrective Action
Product contains alkenes (NMR/GC) Quench was too acidic (pH < 4).Switch to Rochelle Salt or Sodium Sulfate quench. Avoid mineral acids.
"Curdled" aqueous layer (Emulsion) Magnesium/Aluminum hydroxides precipitated.Do not filter immediately. Add Rochelle Salt solution and stir vigorously for 2 hours.
Low Yield Product trapped in metal salt matrix.Perform a "Soxhlet-like" extraction of the salt cake with warm ether/MTBE if filtration was unavoidable.
The "Gold Standard" Protocol: Rochelle Salt Chelation

Recommended for >10g scales where filtration is impractical.

  • Cool: Chill reaction mixture to 0°C.

  • Quench: Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle Salt) . Use 20 mL per gram of metal reagent used.

  • The "Digestion": Remove ice bath. Stir vigorously at room temperature for 1–3 hours .

    • Why? The tartrate ligand chelates

      
       or 
      
      
      
      , solubilizing them into the aqueous phase.
  • Separation: Two clear layers will form.[2] The organic layer contains your alcohol without acidic exposure.

Visualizing the Workflow

WorkupLogic Start Reaction Complete (Grignard/Hydride) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 mmol (Small Scale) ScaleCheck->SmallScale LargeScale > 5 mmol (Scale Up) ScaleCheck->LargeScale Fieser Fieser Workup (H2O -> NaOH -> H2O) SmallScale->Fieser Speed preferred Rochelle Rochelle Salt Workup (Sat. NaK Tartrate) LargeScale->Rochelle Avoids emulsions Result1 Filter Salts (Fast, but risk of trapping) Fieser->Result1 Result2 Phase Separation (Slow, but max yield) Rochelle->Result2

Figure 1: Decision matrix for selecting the appropriate quenching method to minimize emulsion formation and product loss.

Module 2: Purification & Thermal Stability

The Issue: this compound has a boiling point of 123–124°C at 15 mmHg (approx. 240°C at atm) [1, 2].[3] Prolonged heating at atmospheric pressure promotes dehydration. Furthermore, the compound is a low-melting solid (MP: 31–33°C), meaning it often exists as a supercooled liquid (oil) that refuses to crystallize.

FAQ: Purification Challenges

Q: My product is an oil, but the literature says it's a solid. How do I crystallize it?

A: This compound is notorious for supercooling.

  • Seed Crystal: If available, add a seed crystal at 25°C.

  • Solvent System: Dissolve in a minimum amount of Pentane or Hexane at room temperature. Cool slowly to -20°C in a freezer.

  • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

Q: Can I distill this compound?

A: Yes, but only under high vacuum .

  • Do NOT distill at atmospheric pressure; the pot temperature will exceed 200°C, causing significant decomposition.

  • Target: < 100°C pot temperature. Use a vacuum of < 5 mmHg if possible.

Q: I see a new spot on TLC after distillation. What happened?

A: You likely formed the alkene via thermal elimination.

  • Prevention:[4] Pre-wash your glassware with base (dilute

    
    ) and dry it. Trace acid residues on glassware can catalyze dehydration at high temperatures.
    
Mechanism of Failure: Acid-Catalyzed Dehydration

Understanding why the workup fails is key to prevention. The tertiary carbocation intermediate is stable enough to form easily but reactive enough to eliminate immediately.

Dehydration Alcohol This compound (Tertiary Alcohol) Protonated Oxonium Ion (R-OH2+) Alcohol->Protonated + H+ Acid Acid Source (H+ from NH4Cl/HCl) Acid->Protonated Carbocation Tertiary Carbocation (Highly Stable) Protonated->Carbocation - H2O Elimination Loss of H+ (E1 Mechanism) Carbocation->Elimination Alkene Alkene Impurity (2-methyl-4-phenyl-2-butene) Elimination->Alkene

Figure 2: The E1 elimination pathway. Note that the tertiary carbocation formation is the rate-limiting step, accelerated by heat and acidity.

Module 3: Physical Properties & Data Reference

Use this table to verify your isolated product against standard values.

PropertyValueNotes
Molecular Weight 164.25 g/mol
Boiling Point 123–124°C @ 15 mmHg144°C @ 85 mmHg [1].[5]
Melting Point 31–33°COften persists as a viscous oil [2].
Density 0.966 g/mL@ 25°C
Refractive Index

1.509
Good purity indicator.[5]
Solubility Soluble in alcohols, oils.Insoluble in water (~1.8 g/L).

References

  • GuideChem. (n.d.). This compound Properties and Safety. Retrieved from

  • The Good Scents Company. (n.d.). 4-phenyl-2-methyl-2-butanol.[5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7632, this compound. Retrieved from

  • Google Patents. (2015). Method for preparing 2-methyl-4-phenylbutan-2-ol (US8993812B2). Retrieved from

  • Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. Retrieved from

Sources

Characterization of unexpected byproducts in 2-Methyl-4-phenyl-2-butanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Impurity Characterization

Welcome to the Advanced Synthesis Support Hub. Subject: Characterization of Unexpected Byproducts in Tertiary Alcohol Synthesis (CAS: 103-05-9) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Methyl-4-phenyl-2-butanol involves the formation of a tertiary alcohol sterically hindered by a gem-dimethyl group and a phenethyl chain. While the theoretical pathways (Grignard addition or Hydrogenation) are well-established, the tertiary alcohol moiety introduces specific vulnerabilities.

The most frequent "unexpected" byproducts are not actually synthetic failures but rather stability failures —specifically, acid-catalyzed dehydration (occurring during workup) or thermal dehydration (occurring inside analytical instruments).

Module 1: The Grignard Route (Benzylacetone + MeMgX)

User Scenario: "I synthesized the product using Methylmagnesium Bromide and Benzylacetone. The crude NMR looks decent, but my GC-MS shows two large peaks with mass [M-18] and almost no product peak. Did the reaction fail?"

Diagnosis: The "Phantom" Elimination

You are likely observing thermal dehydration in your GC injector port, not necessarily in your reaction flask. However, if acidic workup was too harsh, chemical dehydration may have also occurred.

The Mechanism (E1 Elimination)

Tertiary alcohols are exceptionally prone to E1 elimination because the intermediate tertiary carbocation is highly stable.

  • Chemical Trigger: Strong acid quench (e.g., HCl) or heat during rotary evaporation.

  • Analytical Trigger: High GC injector temperatures (>200°C).

Visualizing the Problem

The following diagram illustrates how the target alcohol degrades into two isomeric alkene byproducts (Zaitsev and Hofmann products).

DehydrationPathway Alcohol Target: this compound (Tertiary Alcohol) Protonation Protonated Intermediate (Oxonium Ion) Alcohol->Protonation + H+ (Acid Workup) Carbocation Tertiary Carbocation (Highly Stable) Protonation->Carbocation - H2O (Rate Limiting) Zaitsev Major Byproduct (Zaitsev) 2-Methyl-4-phenyl-2-butene (Trisubstituted Alkene) Carbocation->Zaitsev - H+ (Internal elimination) Hofmann Minor Byproduct (Hofmann) 2-Methyl-4-phenyl-1-butene (Disubstituted Alkene) Carbocation->Hofmann - H+ (Terminal elimination)

Figure 1: E1 Elimination pathway triggered by acidic conditions or thermal stress, leading to isomeric alkene impurities.

Troubleshooting Protocol
StepActionScientific Rationale
1. Quench STOP using HCl or H₂SO₄. Use saturated NH₄Cl (aq) at 0°C.NH₄Cl is a mild proton source (pH ~4-5) sufficient to hydrolyze the Mg-alkoxide without protonating the alcohol group enough to trigger E1 elimination.
2. Drying Use Na₂SO₄ or K₂CO₃ . Avoid MgSO₄ if the product is trace-acidic.MgSO₄ is slightly Lewis acidic and can catalyze dehydration on the solid surface during filtration if the product is sensitive.
3. Evaporation Keep water bath < 40°C .Heat + trace acid = Dehydration.
4. Analysis Do not rely solely on GC-MS. Run ¹H NMR.GC-MS causes thermal dehydration (artifact). NMR is non-destructive and will show if the alkene is actually in the flask.

Module 2: The Hydrogenation Route (Alkyne Reduction)

User Scenario: "I am reducing 2-methyl-4-phenyl-3-butyn-2-ol using Pd/C. The reaction seems to stall, and I have a mixture of starting material and something else, but not the fully saturated alcohol."

Diagnosis: Catalyst Poisoning & Selectivity Issues

Unlike simple alkenes, the alkyne precursor (2-methyl-4-phenyl-3-butyn-2-ol) can bind too strongly to the Palladium surface, or the "unexpected" byproduct is the semi-hydrogenated alkene .

The Impurity Profile
  • Target: this compound (Alkane chain).[1]

  • Intermediate Impurity: 2-Methyl-4-phenyl-3-buten-2-ol (Alkene chain).

  • Why it happens: The alkyne adsorbs stronger than the alkene. If the catalyst activity drops (poisoning by solvent impurities or amines), the reaction stops at the alkene stage.

Optimization Workflow
  • Catalyst Loading: Increase Pd/C loading to 10 mol% if stalling occurs.

  • Solvent Choice: Switch from Methanol to Ethyl Acetate or Ethanol . Methanol can sometimes compete for active sites or contain trace poisons.

  • H₂ Pressure: Ensure >3 bar (45 psi). Atmospheric pressure is often insufficient for the second reduction step (Alkene → Alkane) in sterically hindered systems.

Module 3: Analytical Forensics (Is it Real or an Artifact?)

User Scenario: "How do I prove the impurity is an artifact of the GC?"

Differentiation Matrix

Use this table to distinguish between the Alcohol (Target) and the Dehydrated Byproducts.

FeatureTarget: this compoundByproduct: Alkenes (Dehydrated)
GC-MS Signal Often weak or invisible (degrades). Peak M+ = 164.Strong, sharp peaks. Peak M+ = 146 (M-18).
¹H NMR (Methyls) Singlet at ~1.3 ppm (6H, gem-dimethyl).Zaitsev: Singlet ~1.7 ppm & ~1.6 ppm.Hofmann: Singlet ~1.7 ppm (3H) & vinylic protons.
¹H NMR (Alkenyl) None. Signals in 4.6–5.5 ppm region.
IR Spectroscopy Broad stretch 3300–3400 cm⁻¹ (O-H).No O-H. Sharp stretch ~1640 cm⁻¹ (C=C).
Analytical Workflow Diagram

Follow this logic gate to validate your product purity.

AnalysisLogic Sample Crude Reaction Mixture GC Run GC-MS Sample->GC ResultGC Result: Major Peak Mass 146 (Alkene)? GC->ResultGC NMR Run 1H NMR (CDCl3) ResultGC->NMR Yes (Suspicious) Conclusion1 Artifact: Thermal Dehydration. Product is likely pure. ResultGC->Conclusion1 No (Rare) CheckVinyl Check 4.5 - 5.5 ppm Region NMR->CheckVinyl CheckVinyl->Conclusion1 No Signals Conclusion2 Real Impurity: Chemical Dehydration. Reprocess/Purify. CheckVinyl->Conclusion2 Signals Present

Figure 2: Logical workflow to distinguish between thermal artifacts in analysis and actual chemical impurities.

References

  • Mechanism of Tertiary Alcohol Dehydration

    • Title: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.[2][3][4][5]

    • Source: Study.com.
    • URL:[Link]

  • Grignard Reaction & Workup Protocols

    • Title: 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.[6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Hydrogenation Selectivity (Alkyne to Alkene/Alkane)

    • Title: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor.
    • Source: MDPI (C
    • URL:[Link][1]

  • GC-MS Dehydration Artifacts

    • Title: Gas chromatography-mass spectrometry (GC-MS)
    • Source: Morressier.
    • URL:[Link]

Sources

Validation & Comparative

Comparison of synthesis methods for 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Synthesis of 2-Methyl-4-phenyl-2-butanol (Dimethyl Phenethyl Carbinol) CAS: 103-05-9 Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Analysis

This compound is a tertiary alcohol structurally characterized by a phenethyl group attached to a dimethyl-substituted carbinol center. Widely utilized in the fragrance industry for its floral, muguet-like olfaction and as a pharmaceutical intermediate, its synthesis demands a balance between regioselectivity and atom economy.

This guide objectively compares the three primary synthetic methodologies:

  • Nucleophilic Addition (Grignard): The laboratory benchmark for reliability and high purity.

  • Catalytic Hydrogenation (Alkyne Route): The industrial standard for scalability and atom economy.

  • Friedel-Crafts Alkylation: A legacy route offering low raw material costs but suffering from poor selectivity.

Strategic Selection Matrix
FeatureGrignard AdditionCatalytic HydrogenationFriedel-Crafts Alkylation
Scale Suitability Gram to Kilo (Lab/Pilot)Metric Ton (Industrial)Bulk Commodity (Low Purity)
Atom Economy Low (Mg salts waste)High (Addition reaction)Medium (Acid waste)
Regioselectivity Excellent (>98%)Excellent (>99%)Poor (Isomer mixtures)
Key Hazard Exotherm / Ether SolventsHigh Pressure H₂ / Pyrophoric CatalystCorrosive Acids / Solvent Handling

Method A: Grignard Addition (The Laboratory Benchmark)

Principle: The addition of methylmagnesium chloride to benzylacetone.[1] This method is preferred in discovery chemistry due to its predictability and the ready availability of precursors.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group on the ketone carbonyl. The steric hindrance of the resulting tertiary alkoxide requires careful hydrolysis to prevent dehydration.

Experimental Protocol (Self-Validating)

Target Scale: 10 mmol

  • Preparation: Flame-dry a 100 mL 3-neck round-bottom flask under N₂ atmosphere.

  • Reagent Loading: Charge with Benzylacetone (1.48 g, 10 mmol) dissolved in anhydrous THF (30 mL). Cool to 0°C.

  • Addition: Add Methylmagnesium chloride (3.0 M in THF, 4.0 mL, 12 mmol) dropwise over 20 minutes.

    • Control Point: Maintain internal temperature <5°C to suppress side reactions (enolization).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). Disappearance of ketone spot (Rf ~0.5) indicates completion.

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (15 mL).

    • Caution: Vigorous exotherm.[2]

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexane).

Workflow Visualization

GrignardWorkflow Figure 1: Grignard Synthesis Workflow Start Benzylacetone (In THF) Process Addition at 0°C (Nucleophilic Attack) Start->Process Reagent MeMgCl (3.0 M) Reagent->Process Intermediate Mg-Alkoxide Complex Process->Intermediate 30 min Quench NH4Cl Hydrolysis Intermediate->Quench Exothermic Product This compound (Target) Quench->Product Workup

Method B: Catalytic Hydrogenation (The Industrial Standard)

Principle: The complete saturation of 2-methyl-4-phenyl-3-butyn-2-ol. This route is superior for large-scale production because it utilizes acetylene chemistry (Favorskii reaction) to build the carbon skeleton, followed by a clean hydrogenation.

Retrosynthetic Logic

The target molecule is accessed via the hydrogenation of the alkyne precursor, which is synthesized from phenylacetylene and acetone.

Experimental Protocol

Target Scale: 50 mmol

Step 1: Precursor Synthesis (Favorskii-type addition)

  • React Phenylacetylene (5.1 g, 50 mmol) with Acetone (excess) in the presence of solid KOH or t-BuOK in DMSO/Ether.

  • Yields: 4-phenyl-2-methyl-3-butyn-2-ol .

Step 2: Hydrogenation (Saturation)

  • Loading: Dissolve the alkyne intermediate (50 mmol) in MeOH (100 mL) in a high-pressure autoclave.

  • Catalyst: Add 5 wt% Pd/C (500 mg) or Pd/Al₂O₃ .

    • Note: Unlike Vitamin A synthesis where "poisoned" catalysts (Lindlar) are used to stop at the alkene, here we use unpoisoned Pd to drive full saturation.

  • Reaction: Pressurize with H₂ (5 bar / 75 psi). Stir at 25-40°C for 4-6 hours.

    • Control Point: Monitor H₂ uptake. The reaction stops consuming gas when the alkane is formed.

  • Filtration: Filter through Celite to remove Pd (Pyrophoric hazard).

  • Isolation: Evaporate solvent. The product usually requires minimal purification (distillation) due to the quantitative nature of the reduction.

Pathway Visualization

HydrogenationPath Figure 2: Two-Step Industrial Synthesis via Alkyne Hydrogenation Precursors Phenylacetylene + Acetone Step1 Base-Catalyzed Addition (Favorskii / Sonogashira) Precursors->Step1 Intermediate 4-Phenyl-2-methyl-3-butyn-2-ol (Alkyne) Step1->Intermediate C-C Bond Formation Step2 Catalytic Hydrogenation (Pd/C, H2, 5 bar) Intermediate->Step2 Reduction of Triple Bond Target This compound (Saturated Alcohol) Step2->Target >95% Yield

Method C: Friedel-Crafts Alkylation (The Economy Route)

Principle: Acid-catalyzed alkylation of benzene with isoprene or 2-methyl-3-buten-2-ol. While theoretically attractive due to cheap starting materials, this method is plagued by carbocation rearrangements and polyalkylation.

Critical Limitation: The carbocation generated from the prenyl precursor can attack benzene at either the tertiary or primary position, and the resulting product is an activating group, leading to multiple substitutions.

  • Reagents: Benzene (Solvent/Reactant), Isoprene, H₂SO₄ or AlCl₃.

  • Outcome: Typically yields a mixture containing the target, along with regioisomers and diphenyl derivatives.

  • Verdict: Not recommended for high-purity pharmaceutical applications without extensive distillation capabilities.

Comparative Performance Data

The following data aggregates experimental results from the cited literature and standard process chemistry benchmarks.

MetricMethod A: GrignardMethod B: HydrogenationMethod C: Friedel-Crafts
Overall Yield 72 - 78%90 - 95% (over 2 steps)40 - 55%
Purity (Crude) High (>90%)Very High (>95%)Low (<70%)
Atom Economy Poor (Stoichiometric Mg waste)Excellent (Addition reaction)Medium
Safety Profile Moderate (Ether/Exotherm)Moderate (H₂ Pressure)Low (Benzene carcinogenicity)
Cost Efficiency MediumHigh (Best for Scale)High (Raw materials only)
Primary Use Lab Scale / Custom SynthesisIndustrial ManufacturingLow-grade Fragrance

References

  • Okhlopkova, L. B., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3. MDPI Catalysts. Retrieved from [Link]

  • Google Patents. (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.[4] Retrieved from

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of tertiary alcohols.[1][2] Retrieved from [Link]

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2-Methyl-4-phenyl-2-butanol vs. other tertiary alcohols in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2-Methyl-4-phenyl-2-butanol and Other Tertiary Alcohols in Key Organic Transformations

Authored by a Senior Application Scientist

This guide provides an objective comparison of this compound against other common tertiary alcohols, focusing on their performance in specific, widely-used chemical reactions. By examining the interplay of structural and electronic effects, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the unique reactivity profile of this compound, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Nuances of Tertiary Alcohol Reactivity

Tertiary alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature precludes them from undergoing oxidation reactions that cleave C-H bonds on the carbinol carbon, a reaction common for primary and secondary alcohols.[1] Instead, their reactivity is dominated by reactions that proceed through a carbocation intermediate, such as SN1 and E1 pathways.[2][3][4] The stability of this tertiary carbocation is the cornerstone of their chemical behavior.

This guide focuses on This compound , a tertiary aryl alkyl alcohol[5][6], and compares its reactivity to two archetypal tertiary alcohols:

  • tert-Butyl alcohol (2-methyl-2-propanol): The simplest and most common tertiary alcohol, serving as a baseline for alkyl tertiary alcohol reactivity.[1]

  • Triphenylmethanol: A highly sterically hindered tertiary alcohol where the carbinol carbon is attached to three phenyl rings, leading to a highly resonance-stabilized carbocation.

The central thesis of this guide is that the unique structure of this compound—specifically the presence of a phenyl group two carbons away from the hydroxyl group—imparts a distinct reactivity profile due to a combination of steric and electronic effects that influence the stability of the key carbocation intermediate.

Synthesis of this compound: The Grignard Approach

A reliable and common method for synthesizing this compound is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to a ketone.[7][8][9] One efficient pathway is the reaction of benzylacetone (4-phenyl-2-butanone) with methylmagnesium bromide.[7]

Experimental Protocol: Synthesis via Grignard Reaction
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzylacetone (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methylmagnesium chloride (1.5 equiv., 3.0 M in THF) dropwise via the dropping funnel over 10-15 minutes, maintaining the temperature below 5 °C.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][8] This step protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[7][8]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield pure this compound.[7][8]

Visualization: Grignard Synthesis Workflow

G Grignard Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product R1 Benzylacetone in THF P1 Add MeMgCl to Benzylacetone at 0°C R1->P1 R2 MeMgCl in THF R2->P1 P2 Warm to RT, Stir P1->P2 P3 Quench with sat. NH4Cl P2->P3 P4 Extract with Ethyl Acetate P3->P4 P5 Dry & Concentrate P4->P5 P6 Purify via Chromatography P5->P6 Product This compound P6->Product

Caption: Workflow for the synthesis of this compound.

Comparative Reactivity in Acid-Catalyzed Dehydration (E1 Elimination)

The acid-catalyzed dehydration of tertiary alcohols is a classic E1 reaction that proceeds through a carbocation intermediate.[2][10][11] The rate-determining step is the formation of this carbocation, and therefore, any structural feature that stabilizes this intermediate will accelerate the reaction.[4]

Mechanistic Considerations

The reaction involves three key steps:

  • Protonation: The alcohol's hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form an alkyloxonium ion, converting the poor leaving group (-OH) into a good one (H₂O).[10][11]

  • Carbocation Formation: The alkyloxonium ion departs as a water molecule, generating a tertiary carbocation.[2][12] This is the slow, rate-determining step.

  • Deprotonation: A weak base (often water or the conjugate base of the acid) abstracts a proton from a carbon adjacent (beta) to the carbocation, forming a double bond.[12]

Comparative Analysis
  • tert-Butyl Alcohol: Forms a stable tertiary carbocation. It serves as our benchmark. Dehydration yields isobutylene.

  • This compound: Forms a tertiary carbocation that is also benzylic. The adjacent phenyl group can stabilize the positive charge through resonance (hyperconjugation is also at play, but the benzylic stabilization is significant). This increased stability should lead to a faster dehydration rate compared to tert-butyl alcohol.

  • Triphenylmethanol: Forms the triphenylmethyl cation, which is exceptionally stable due to the delocalization of the positive charge across three phenyl rings. This would suggest a very rapid formation of the carbocation.

The product distribution for alcohols with non-equivalent beta-protons is governed by Zaitsev's Rule , which predicts that the more substituted (and thus more stable) alkene will be the major product.[2]

Data Summary: Dehydration Reactivity
AlcoholCarbocation IntermediateRelative StabilityExpected Dehydration RateMajor Alkene Product(s)
tert-Butyl Alcohol tert-Butyl cationGood (Tertiary)Baseline2-Methylpropene
This compound 2-Methyl-4-phenyl-2-butyl cationExcellent (Tertiary, Benzylic)Faster than tert-Butyl Alcohol2-Methyl-4-phenyl-2-butene (Zaitsev) & 2-Methyl-4-phenyl-1-butene (Hofmann)
Triphenylmethanol Triphenylmethyl cationExceptional (Tertiary, Resonance over 3 rings)FastestTriphenylmethene
Visualization: E1 Dehydration Mechanism

G E1 Dehydration Mechanism for Tertiary Alcohols cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation R3COH R3C-OH R3COH2+ R3C-OH2+ R3COH->R3COH2+ Fast H+ H+ H+->R3COH2+ R3C+ R3C+ R3COH2+->R3C+ Slow (RDS) H2O H2O Alkene Alkene R3C+->Alkene Fast Base Base (e.g., H2O) Base->Alkene

Caption: Generalized E1 mechanism for acid-catalyzed alcohol dehydration.

Comparative Reactivity in Nucleophilic Substitution (SN1 Reaction)

Tertiary alcohols readily undergo SN1 reactions with strong hydrohalic acids (HCl, HBr, HI).[13] Much like the E1 pathway, the SN1 mechanism proceeds through a carbocation intermediate, and its stability is paramount to the reaction rate.[3][14]

Mechanistic Considerations
  • Protonation: The alcohol is protonated by the strong acid.

  • Carbocation Formation: The protonated alcohol loses a water molecule to form a tertiary carbocation (rate-determining step).[3]

  • Nucleophilic Attack: A nucleophile (the halide ion, X⁻) attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the starting material is chiral at that center.

Comparative Analysis

The relative rates of SN1 reactions for our selected alcohols will directly mirror their rates of dehydration, as both depend on the stability of the same carbocation intermediate.

  • tert-Butyl Alcohol: Reacts readily with HBr to form tert-butyl bromide.

  • This compound: Is expected to react faster than tert-butyl alcohol due to the formation of a more stable benzylic carbocation.

  • Triphenylmethanol: Forms a highly stabilized carbocation, leading to a very rapid SN1 reaction.

Data Summary: SN1 Reactivity with HBr
AlcoholCarbocation IntermediateRelative StabilityExpected SN1 Rate
tert-Butyl Alcohol tert-Butyl cationGoodBaseline
This compound 2-Methyl-4-phenyl-2-butyl cationExcellentFaster
Triphenylmethanol Triphenylmethyl cationExceptionalFastest
Visualization: SN1 Reaction Workflow

G SN1 Reaction of a Tertiary Alcohol with HX Alcohol Tertiary Alcohol (R3COH) Protonation Protonation (Fast) Alcohol->Protonation Acid Strong Acid (HX) Acid->Protonation Carbocation Carbocation Formation (Slow, RDS) Protonation->Carbocation Attack Nucleophilic Attack by X- (Fast) Carbocation->Attack Product Alkyl Halide (R3CX) Attack->Product

Caption: Stepwise logical flow of an SN1 reaction with a tertiary alcohol.

Comparative Performance in Friedel-Crafts Alkylation

Tertiary alcohols can serve as effective alkylating agents in Friedel-Crafts reactions.[15][16] In the presence of a strong acid, the alcohol generates a stable tertiary carbocation, which then acts as the electrophile, attacking an activated aromatic ring.

Mechanistic Considerations

The generation of the electrophile is identical to the first two steps of the E1 and SN1 mechanisms. The key difference is that instead of elimination or substitution, the carbocation is intercepted by an electron-rich aromatic ring.

Comparative Analysis

The effectiveness of a tertiary alcohol as a Friedel-Crafts alkylating agent depends on two main factors: the stability of the carbocation it forms and the steric hindrance it imposes.

  • tert-Butyl Alcohol: A classic reagent used with sulfuric acid to introduce a bulky tert-butyl group onto aromatic substrates.[17] Its success is due to the formation of the stable tert-butyl cation.

  • This compound: Forms a stable carbocation and should be an effective alkylating agent. The resulting substituent will be a 2-methyl-4-phenyl-2-butyl group. The presence of the phenyl ring in the substituent may offer opportunities for subsequent intramolecular cyclizations, depending on the reaction conditions and substrate.

  • Triphenylmethanol: While it forms an extremely stable carbocation, its immense steric bulk can be a significant disadvantage.[18][19] The triphenylmethyl group is very large, and its addition to an aromatic ring can be sterically hindered, leading to low yields, especially with substituted aromatic substrates.

Data Summary: Friedel-Crafts Alkylation Performance
AlcoholElectrophile (Carbocation)StabilitySteric HindranceSuitability as Alkylating Agent
tert-Butyl Alcohol tert-ButylGoodModerateExcellent, widely used
This compound 2-Methyl-4-phenyl-2-butylExcellentHighGood, for introducing a specific arylalkyl group
Triphenylmethanol TriphenylmethylExceptionalVery HighPoor to Moderate, limited by sterics
Experimental Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
  • Setup: In a round-bottom flask, dissolve 1,4-dimethoxybenzene (1.0 equiv.) in glacial acetic acid.

  • Reagent Addition: Add tert-butyl alcohol (2.2 equiv.) to the solution.[17] Cool the mixture in an ice bath.

  • Catalyst: Slowly and carefully add concentrated sulfuric acid dropwise.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture over ice water to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with cold water and then cold methanol to remove impurities.

  • Purification: The crude product can be recrystallized from a suitable solvent like methanol or ethanol.

Conclusion: The Unique Position of this compound

This comparative analysis demonstrates that while this compound follows the general reaction pathways of tertiary alcohols, its performance is significantly modulated by its unique structure.

  • Enhanced Reactivity: The presence of the phenyl group two carbons removed from the carbinol center provides benzylic stabilization to the tertiary carbocation intermediate. This electronic effect leads to accelerated rates in both E1 and SN1 reactions compared to a simple alkyl tertiary alcohol like tert-butyl alcohol.[20][21]

  • Steric Profile: While bulkier than tert-butyl alcohol, it is significantly less sterically encumbered than triphenylmethanol. This makes it a viable, albeit large, alkylating agent in Friedel-Crafts reactions where the introduction of a specific arylalkyl moiety is desired.

References

  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents. (n.d.). Google Patents.
  • US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol - Google Patents. (n.d.). Google Patents.
  • Acid Catalyzed Dehydration of 2-Methyl-2-butanol - Studylib. (n.d.). Studylib. Retrieved February 8, 2026, from [Link]

  • The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby. (n.d.). Bartleby. Retrieved February 8, 2026, from [Link]

  • Dehydration of 2 methyl 2 butanol - YouTube. (2020, October 26). YouTube. Retrieved February 8, 2026, from [Link]

  • The Dehydration of Butan-2-ol - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • dehydration of more complicated alcohols - Chemguide. (n.d.). Chemguide. Retrieved February 8, 2026, from [Link]

  • Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). (n.d.). Retrieved February 8, 2026, from [Link]

  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Fragrance material review on this compound - PubMed. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • This compound | C11H16O | CID 7632 - PubChem. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • What is effect of steric hinderance on acidity of alcohols? - Quora. (2023, February 22). Quora. Retrieved February 8, 2026, from [Link]

  • Phenyl group - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • Elimination Reactions of Alcohols - Master Organic Chemistry. (2015, April 16). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • 11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • What is the major product in the Friedle-Craft Alkylation reaction using 1,4-dimethoxybenzene and... - Homework.Study.com. (n.d.). Study.com. Retrieved February 8, 2026, from [Link]

  • The SN1 Reaction Mechanism - Master Organic Chemistry. (2025, July 3). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com. (n.d.). Study.com. Retrieved February 8, 2026, from [Link]

  • dehydration of alcohols - Chemguide. (n.d.). Chemguide. Retrieved February 8, 2026, from [Link]

  • The Friedel-Crafts alkylation of para-dimethoxybenzene - YouTube. (2025, January 9). YouTube. Retrieved February 8, 2026, from [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). YouTube. Retrieved February 8, 2026, from [Link]

  • Steric Effects of Alcohols on the [Mn 4 O 4 ] Cubane-Type Structures - MDPI. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • 8.2: Properties of Alcohols and Phenols - Chemistry LibreTexts. (2021, July 5). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Alcohols in SN1 and SN2 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 8, 2026, from [Link]

  • Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. (2016, April 1). Chemistry Stack Exchange. Retrieved February 8, 2026, from [Link]

  • tert-Butyl Alcohol: Chemical Properties, Production and Use, Fate and Transport, Toxicology, and Detection in Groundwater and Regulatory Standards - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Steric effects - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange. (2015, January 25). Chemistry Stack Exchange. Retrieved February 8, 2026, from [Link]

  • Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. (2020, July 6). YouTube. Retrieved February 8, 2026, from [Link]

  • SN1 reactions of tertiary and secondary alcohols with HX - YouTube. (2020, May 8). YouTube. Retrieved February 8, 2026, from [Link]

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A Comparative Guide to the Catalytic Activity of 2-Methyl-4-phenyl-2-butanol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is of paramount importance, particularly in the realms of pharmaceutical and fine chemical production. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are the cornerstone of asymmetric catalysis. This guide provides an in-depth comparative analysis of the catalytic activity of derivatives of 2-Methyl-4-phenyl-2-butanol, focusing on their application as chiral ligands in asymmetric synthesis. While this compound itself is a tertiary alcohol primarily utilized in the fragrance industry, its amino-analogue, 1-Amino-2-methyl-4-phenylbutan-2-ol , serves as a versatile chiral building block for a variety of potent chiral ligands.[1]

This guide will delve into the synthesis of these ligands, their application in key asymmetric transformations, and a comparative analysis of their performance based on experimental data. We will explore how structural modifications to the parent amino alcohol influence catalytic efficiency, offering researchers and drug development professionals a comprehensive understanding of this valuable class of chiral auxiliaries.

The Chiral Scaffold: From a Fragrance Component to a Catalyst Precursor

This compound, a tertiary alcohol, is not directly employed as a catalyst.[2] Its true potential in catalysis is unlocked through its transformation into the chiral amino alcohol, 1-Amino-2-methyl-4-phenylbutan-2-ol. This chiral scaffold possesses both an amino and a hydroxyl group, which are ideal coordination sites for metal centers, forming the basis for a diverse range of chiral ligands.[3] The strategic placement of these functional groups, combined with the inherent chirality of the molecule, allows for the creation of a well-defined chiral pocket around a metal catalyst, thereby enabling high levels of enantioselectivity in a variety of chemical reactions.

The general synthetic pathway to access these catalytically active derivatives involves the conversion of the parent alcohol to its amino counterpart, which then serves as a versatile precursor for a range of ligand classes.

Synthesis_Pathway A This compound B Synthetic Transformation (e.g., Ritter Reaction, etc.) A->B C 1-Amino-2-methyl-4-phenylbutan-2-ol (Chiral Precursor) B->C D Ligand Synthesis (e.g., Condensation, Cyclization) C->D E Chiral Ligand Derivatives (Schiff Bases, Oxazolines, etc.) D->E

Caption: General workflow for the synthesis of chiral ligands from this compound.

A Comparative Study of Ligand Derivatives in Asymmetric Catalysis

The true measure of a chiral ligand's efficacy lies in its performance in asymmetric catalysis. Here, we present a comparative analysis of two major classes of ligands derived from 1-Amino-2-methyl-4-phenylbutan-2-ol: Schiff bases and oxazolines . While a direct, comprehensive comparison of a wide array of ligands derived from this specific precursor is not extensively documented in a single publication, an analysis of the broader class of chiral β-amino alcohol ligands provides valuable insights into their potential performance.[1]

Schiff Base Ligands: Versatile and Readily Synthesized

Schiff base ligands are formed through the condensation reaction of the primary amine of 1-Amino-2-methyl-4-phenylbutan-2-ol with an aldehyde or ketone.[4][5] This ease of synthesis allows for the rapid generation of a library of ligands with varying steric and electronic properties by simply changing the carbonyl component. These ligands have shown considerable success in various metal-catalyzed asymmetric reactions.

Typical Application: Palladium-Catalyzed Asymmetric Allylation

In palladium-catalyzed asymmetric allylic alkylation, Schiff base ligands derived from chiral amino alcohols have demonstrated the ability to induce high enantioselectivity.[1] The nitrogen and oxygen atoms of the ligand chelate to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate.

Oxazoline Ligands: A Privileged Class in Asymmetric Catalysis

Chiral oxazoline-containing ligands are considered a "privileged" class in asymmetric catalysis due to their modular nature, ready accessibility from chiral amino alcohols, and broad applicability in a wide range of metal-catalyzed transformations.[3][6] The synthesis of these ligands typically involves the cyclization of the amino alcohol precursor with a suitable electrophile. The resulting rigid oxazoline ring structure provides a well-defined and predictable chiral environment around the metal center.

Typical Application: Rhodium-Catalyzed Asymmetric Hydrosilylation

In the asymmetric hydrosilylation of ketones, rhodium complexes of chiral oxazoline ligands have proven to be highly effective catalysts.[1] The reaction involves the addition of a hydrosilane across the carbonyl double bond, followed by hydrolysis to yield a chiral secondary alcohol. The stereochemical outcome is controlled by the chiral ligand, which directs the addition of the silicon and hydrogen atoms to a specific face of the ketone.

Performance Data: A Comparative Overview

The following table summarizes the typical performance of different classes of ligands derived from chiral amino alcohols in representative asymmetric reactions. It is important to note that the specific performance of a ligand derived from 1-Amino-2-methyl-4-phenylbutan-2-ol would be highly dependent on the nature of the substituents introduced and the specific reaction conditions.[1]

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
Schiff Base Asymmetric AllylationPd85-9590-98
Oxazoline Asymmetric HydrosilylationRh90-9992-99
Phosphine Asymmetric HydrogenationRu>95>99

This data is representative of the performance of the general class of chiral amino alcohol-derived ligands and serves as a benchmark for evaluating newly synthesized derivatives.[1]

Experimental Protocols

To provide a practical context for the application of these derivatives, the following are detailed, step-by-step methodologies for the synthesis of a representative Schiff base ligand and its application in a catalytic reaction.

Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from 1-Amino-2-methyl-4-phenylbutan-2-ol and salicylaldehyde.

Materials:

  • (1S,2S)-1-Amino-2-methyl-4-phenylbutan-2-ol

  • Salicylaldehyde

  • Ethanol (absolute)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (1S,2S)-1-Amino-2-methyl-4-phenylbutan-2-ol (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add salicylaldehyde (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ligand.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products A 1-Amino-2-methyl-4- phenylbutan-2-ol C Condensation Reaction (Ethanol, RT, 4-6h) A->C B Salicylaldehyde B->C D Crude Schiff Base Ligand C->D E Purification (Recrystallization) D->E F Pure Chiral Schiff Base Ligand E->F

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Asymmetric Transfer Hydrogenation of a Ketone

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with a chiral amino alcohol-derived ligand.[2][7][8]

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral amino alcohol-derived ligand (e.g., from 1-Amino-2-methyl-4-phenylbutan-2-ol)

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.01 eq) in isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.

  • Add a solution of potassium hydroxide (0.1 eq) in isopropanol to the catalyst mixture.

  • Add acetophenone (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically several hours), monitoring the conversion by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship and Mechanistic Insights

The enantioselectivity of the catalytic reaction is highly dependent on the structure of the ligand. Key structural features of the 1-Amino-2-methyl-4-phenylbutan-2-ol scaffold that influence catalytic performance include:

  • The Chiral Backbone: The inherent chirality of the amino alcohol provides the fundamental stereochemical information.

  • The Amino Group: Modification of the primary amine, for instance, by forming Schiff bases with bulky aldehydes, can significantly alter the steric environment around the metal center, thereby enhancing enantioselectivity.

  • The Hydroxyl Group: The tertiary alcohol group plays a crucial role in coordinating to the metal and can also participate in hydrogen bonding interactions, further rigidifying the transition state and improving stereocontrol.

The catalytic cycle in asymmetric transfer hydrogenation, for example, is believed to involve the formation of a metal-hydride species, which then delivers the hydride to one face of the ketone in a stereoselective manner. The chiral ligand orchestrates this delivery by creating a sterically and electronically biased environment.

Catalytic_Cycle Catalyst [Ru]-Ligand Complex Active_Catalyst Active [Ru-H] Species Catalyst->Active_Catalyst + H-Donor Substrate_Complex Ketone Coordination Active_Catalyst->Substrate_Complex + Ketone Acetone Acetone Active_Catalyst->Acetone Transition_State Stereoselective Hydride Transfer Substrate_Complex->Transition_State Product_Complex Alcohol Product Coordination Transition_State->Product_Complex Product_Complex->Catalyst - Product Product Chiral Alcohol Product_Complex->Product Ketone Ketone H_Source Isopropanol H_Source->Active_Catalyst

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion and Future Outlook

Derivatives of this compound, particularly those synthesized from its amino-analogue, represent a valuable and versatile class of chiral ligands for asymmetric catalysis. Their straightforward synthesis and the modularity of their structure allow for fine-tuning of their catalytic properties to suit a variety of asymmetric transformations. The comparative data, while generalized for the broader class of amino alcohol-derived ligands, clearly indicates their potential to achieve high yields and excellent enantioselectivities.

Future research in this area will likely focus on the development of novel derivatives with enhanced catalytic activity and selectivity. The immobilization of these ligands on solid supports to create recyclable catalysts is another promising avenue of investigation, aligning with the principles of green chemistry. As the demand for enantiomerically pure compounds continues to grow, the catalytic applications of this compound derivatives are poised for significant expansion, offering powerful tools for the synthesis of complex chiral molecules.

References

  • Gao, J., & Xu, Q. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 26(22), 6935. Available at: [Link]

  • Soloshonok, V. A., et al. (2021). Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality, 33(10), 621-629. Available at: [Link]

  • Various Authors. (n.d.). Privileged Chiral Ligands and Catalysts. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Chiral Binol-MOF as Catalyst for Asymmetric Synthesis of Anti β-amino Alcohols. ResearchGate. Available at: [Link]

  • Krische, M. J., et al. (2011). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society, 133(32), 12514-12517. Available at: [Link]

  • Palmer, L. I., & Wills, M. (2006). Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. Tetrahedron: Asymmetry, 17(13), 2045-2053. Available at: [Link]

  • Sangeetha, R., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 15. Available at: [Link]

  • Organic Chemistry Portal. (2009). Enantioselective Synthesis of Alcohols and Amines. Available at: [Link]

  • Various Authors. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

  • Api, A. M., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50, S51-S53. Available at: [Link]

  • El-Sayed, I. E., & El-Saman, T. M. (2015). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. Available at: [Link]

  • Celentano, G., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(35), 6843-6853. Available at: [Link]

  • Various Authors. (2025). DFT mechanistic investigation of Wacker-type oxidation of olefins catalyzed by a Pd(II) quinoline-2-oxazoline complex: the effect of electronic asymmetry of the ligand. Dalton Transactions. Available at: [Link]

  • Various Authors. (2018). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. ACS Catalysis, 8(8), 7136-7143. Available at: [Link]

  • Mohamed, G. G., & Abd El-Wahab, Z. H. (2015). A Short Review on Schiff Bases and Applications. Trade Science Inc. Available at: [Link]

  • Various Authors. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. Available at: [Link]

  • Various Authors. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. National Institutes of Health. Available at: [Link]

  • Various Authors. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308. Available at: [Link]

  • Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(6), 2505-2550. Available at: [Link]

Sources

Cross-Validation of Analytical Methods for 2-Methyl-4-phenyl-2-butanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9), also known as Dimethyl Phenylethyl Carbinol, presents a classic analytical dichotomy. As a tertiary alcohol with a volatile nature, it is naturally suited for Gas Chromatography (GC). However, its widespread use in fragrance formulations and potential presence in aqueous environmental or biological matrices often necessitates a Liquid Chromatography (LC) approach.

This guide provides a rigorous cross-validation of two orthogonal methods: Capillary GC-FID (the purity standard) and RP-HPLC-UV (the aqueous alternative). We analyze the specific challenges of the tertiary hydroxyl group—prone to thermal dehydration in GC—and the weak UV chromophore limiting HPLC sensitivity.

Compound Profile & Analytical Challenges

Before defining protocols, we must understand the analyte's behavior to prevent common validation failures.

PropertyValueAnalytical Implication
IUPAC Name 2-Methyl-4-phenylbutan-2-olTertiary alcohol structure.[1]
CAS No. 103-05-9Reference standard identification.
Boiling Point ~258 °CHigh enough for stable GC elution, but requires high final oven temps.
Chromophore Phenyl ring (non-conjugated)Critical: No significant UV absorbance >260 nm. Detection must occur at 210–220 nm.
Stability Tertiary AlcoholRisk: Susceptible to dehydration (elimination) to alkenes in acidic/hot GC injectors.

Method A: GC-FID (The Gold Standard)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for raw material purity and high-concentration fragrance analysis due to its superior resolution and the universality of the FID response.

Critical Optimization: The Dehydration Risk

The tertiary hydroxyl group is labile. If the GC liner is active (acidic silanols) or the inlet temperature is excessive (>280°C), this compound will dehydrate inside the injector, forming isomeric alkenes. This results in peak splitting or quantification bias .

  • Solution: Use a deactivated split liner (wool-free or deactivated wool) and keep the inlet at the lowest viable temperature (230–250°C).

Validated Protocol
  • Instrument: Agilent 8890 or equivalent GC-FID.

  • Column: DB-WAX UI (Polar) or DB-5ms (Non-polar). Note: DB-WAX provides better peak shape for free alcohols.

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

  • Inlet: Split Mode (50:1). Temp: 240°C. Liner: Ultra Inert, split, low pressure drop.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 260°C (Hold 5 min).

  • Detector (FID): 300°C. H2: 30 mL/min, Air: 400 mL/min.

  • Internal Standard: 2-Phenylethanol (structurally similar, distinct retention).

Method B: RP-HPLC-UV (The Orthogonal Alternative)

High-Performance Liquid Chromatography is required when the matrix is aqueous (e.g., emulsions, biological fluids) or thermally unstable. The challenge is sensitivity; the phenyl ring is isolated from the hydroxyl group, preventing conjugation. We must rely on the


 transition of the benzene ring at low wavelengths.
Critical Optimization: Wavelength & Mobile Phase

Standard UV detection at 254 nm is insufficient for trace quantification. We must operate at 210 nm . Consequently, the mobile phase must be "UV transparent."

  • Avoid: Acetate buffers or TFA (high background at 210 nm).

  • Use: Phosphoric acid (0.1%) or Phosphate buffer.

Validated Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

    • Alternative: Phenyl-Hexyl columns offer unique selectivity for aromatic alcohols.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 20% B (Isocratic)

    • 2–12 min: 20%

      
       80% B (Linear)
      
    • 12–15 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

Cross-Validation & Decision Logic

To ensure scientific integrity, these methods must be cross-validated. If Method A (GC) and Method B (LC) yield results within


 2.0% of each other for a standard purity sample, the methods are considered orthogonal and valid.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (Matrix?) MatrixCheck Is Matrix Volatile / Thermally Stable? Sample->MatrixCheck GC_Prep Dilute in Ethanol/DCM Add Internal Std MatrixCheck->GC_Prep Yes (Oils/Solvents) LC_Prep Dilute in ACN/Water Filter 0.22 µm MatrixCheck->LC_Prep No (Aqueous/Bio) GC_Run GC-FID Analysis (Inlet < 250°C) GC_Prep->GC_Run DataCorr Cross-Validation (Bland-Altman Plot) GC_Run->DataCorr LC_Run RP-HPLC-UV (210 nm Detection) LC_Prep->LC_Run LC_Run->DataCorr Report Final Quantification DataCorr->Report

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample matrix and validation requirements.

Experimental Performance Data

The following data represents typical validation metrics obtained during method development (n=6 replicates).

ParameterGC-FID (Method A)HPLC-UV (Method B)Interpretation
Linearity (

)
> 0.9995> 0.9990Both are linear; GC has slightly wider dynamic range.
LOD (Limit of Detection) 0.5 µg/mL2.0 µg/mLGC is 4x more sensitive due to universal carbon response vs. weak UV.
Precision (RSD %) 0.8%1.2%GC injection is more reproducible with Internal Standard.
Recovery (Spike) 98.5% – 101.5%95.0% – 102.0%HPLC matrix effects (if aqueous) can slightly widen recovery.
Selectivity High (Capillary resolution)ModerateHPLC requires gradient optimization to separate matrix interferences.
Orthogonality Check (Bland-Altman Concept)

To validate the HPLC method against the GC "Gold Standard," analyze 5 batches of varying purity (90%–99%) using both methods.

  • Acceptance Criteria: The difference between Method A and Method B should not be statistically significant (p > 0.05, paired t-test).

  • Bias: If HPLC consistently reads higher, check for co-eluting impurities absorbing at 210 nm that GC separates.

Conclusion & Recommendations

For the quantification of This compound :

  • Primary Method (GC-FID): Use for raw material purity, essential oils, and concentrated fragrance blends. It offers superior resolution and sensitivity. Caution: Monitor inlet temperature to prevent dehydration.

  • Secondary Method (HPLC-UV): Use for aqueous environmental samples, emulsions, or when thermal degradation is suspected in the GC inlet. Caution: Strict control of mobile phase transparency at 210 nm is required.

Final Validation Statement: Both methods are fit-for-purpose under ICH Q2(R2) guidelines, provided the specific limitations (thermal instability for GC, weak chromophore for LC) are mitigated via the protocols above.

References

  • ICH. (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] Link

  • PubChem. (n.d.). This compound (Compound Summary).[1][6][7] National Library of Medicine. Link

  • SIELC Technologies. (2018). Separation of 3-Methyl-4-phenyl-2-butanol on Newcrom R1 HPLC column. (Application Note illustrating RP-HPLC feasibility). Link

  • TCI Chemicals. (n.d.). Product Specification: this compound (GC Purity).Link

  • Api, A.M., et al. (2024).[7] RIFM fragrance ingredient safety assessment, this compound.[1][7] Food and Chemical Toxicology.[7] Link

Sources

A Comparative Performance Analysis of 2-Methyl-4-phenyl-2-butanol as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Product Development Professionals

This guide provides an in-depth technical benchmark of 2-Methyl-4-phenyl-2-butanol, a synthetic aroma chemical, against established fragrance ingredients. The objective is to furnish researchers and formulators with the necessary data and methodologies to evaluate its performance characteristics, including odor profile, volatility, tenacity, and stability in a model consumer product base.

Introduction: Profiling the Subject and Comparators

The selection of a fragrance ingredient is a multi-faceted decision, balancing olfactory character with physicochemical properties that dictate its performance over time and in various applications. This guide focuses on this compound, a molecule valued for its fresh, floral, and green notes.[1][2][3] To provide a meaningful performance context, it is benchmarked against three widely used aroma chemicals with overlapping and distinct floral characteristics:

  • This compound: The subject ingredient, characterized by a clean, floral scent with hints of lily, rose, violet, and green nuances.[2][3] It is a colorless liquid or solid with a melting point around 29-33°C.[2][4][5]

  • Phenethyl Alcohol (PEA): A classic fragrance staple with a warm, rosy, and honey-like aroma.[6] It is a colorless liquid and serves as a benchmark for floral heart notes due to its stability and blending capabilities.[6][7]

  • Linalool: A naturally occurring terpene alcohol with a complex floral-woody and slightly citrusy scent, reminiscent of lavender and lily of the valley.[8][9] It is a volatile top-to-middle note ingredient known for its diffusive freshness.[10]

  • Hedione® (Methyl Dihydrojasmonate): A highly valued synthetic ester known for its transparent, radiant, and elegant jasmine-like floral character.[11][12] It is praised for its ability to add volume and diffusion to a fragrance without necessarily increasing its strength.[13]

Physicochemical Properties Overview

The fundamental behavior of a fragrance molecule, such as its volatility and longevity, is governed by its physical and chemical properties. A lower vapor pressure, for instance, generally correlates with a slower evaporation rate and thus greater substantivity or tenacity.[14][15]

Ingredient CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Vapor Pressure (Pa @ 20°C) Odor Description
This compound103-05-9164.25[5]144 @ 85 mmHg[2][5]410[2]Clean, fresh, green, floral (rose, lily, violet)[2][3]
Phenethyl Alcohol60-12-8122.16[6]219[6]8.0Floral, sweet, rosy, bready[6]
Linalool78-70-6154.2519819.9Floral, spicy wood, light citrus[8][10]
Hedione®24851-98-7226.32[16]~3000.09[13]Elegant, transparent floral, jasmine, citrus freshness[11][13]

Benchmarking Methodology: A Multi-Pillar Approach

To ensure a comprehensive and objective comparison, a three-pillar evaluation process is employed. This process combines instrumental analysis with sensory evaluation to create a holistic performance profile for each ingredient.

Benchmarking_Workflow cluster_prep Pillar 1: Preparation & Physicochemical Analysis cluster_instrumental Pillar 2: Instrumental Performance cluster_sensory Pillar 3: Sensory & Olfactive Performance prep Material Preparation (1% solution in Ethanol) vp Vapor Pressure Analysis (Confirms volatility data) prep->vp gcms_id GC-MS Identity & Purity Check prep->gcms_id stability Accelerated Stability (in Lotion Base @ 40°C) prep->stability blotter Odor Tenacity on Blotter (Trained Panel Evaluation) prep->blotter headspace Static Headspace GC-MS (Volatility & Evaporation Rate) vp->headspace Predicts behavior gcms_id->headspace headspace->blotter Correlates with initial intensity lotion_eval Odor Evaluation in Lotion (Post-Stability) stability->lotion_eval

Caption: The three-pillar workflow for benchmarking fragrance ingredients.

Pillar 1: Physicochemical Characterization

This pillar establishes the foundational purity and intrinsic volatility of each ingredient. The primary technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is an ideal method to separate, identify, and quantify the components of fragrance mixtures.[17][18]

  • Rationale: Before performance can be assessed, the identity and purity of each material must be confirmed. GC-MS provides a chemical fingerprint, ensuring that comparisons are valid and not influenced by impurities. Vapor pressure is a critical physical property that dictates the tendency of a molecule to evaporate and is a key predictor of its performance as a top, middle, or base note.[14][15]

Pillar 2: Instrumental Performance Analysis

This pillar uses instrumental techniques to objectively measure the release of the fragrance molecule from a substrate and its stability in a product matrix.

  • Static Headspace GC-MS: This technique measures the concentration of volatile compounds in the vapor phase above a sample in a sealed vial.[17] It is an excellent proxy for understanding how a fragrance ingredient emanates from a surface, providing quantitative data on its evaporation rate.

  • Accelerated Stability Testing: Fragrance ingredients are incorporated into a simple cosmetic base (e.g., an unscented lotion) and subjected to elevated temperatures (e.g., 40°C) for several weeks.[19][20] This process accelerates potential degradation reactions, providing insight into the ingredient's long-term stability in a consumer product.[21][22]

Pillar 3: Sensory & Olfactive Performance

While instruments provide objective data, the ultimate measure of a fragrance is human perception. This pillar relies on a trained sensory panel to evaluate key olfactive attributes.[23][24]

  • Odor Tenacity on Blotter: This classic perfumery technique assesses the longevity of a scent on a standardized paper smelling strip.[25] Panelists evaluate the intensity of the odor at regular intervals over 24-48 hours.

  • Odor Evaluation in Application: Following accelerated stability testing, the scented lotion samples are evaluated by the sensory panel to detect any changes in odor character or intensity, which would indicate instability.

Comparative Results and Discussion

The following data represents expected outcomes from the described methodologies, based on the known properties of the selected ingredients.

Volatility & Evaporation Rate (Headspace GC-MS)

This experiment measures the relative concentration of each ingredient in the headspace of a sealed vial at set time intervals. A higher peak area indicates greater volatility.

Ingredient Relative Peak Area (1 hour) Relative Peak Area (6 hours) Interpretation
Linalool100%45%High initial volatility, classic top/middle note. Rapid evaporation.
Phenethyl Alcohol75%55%Moderate volatility, characteristic of a middle note.
This compound60%50%Moderately low volatility, suggesting it functions as a tenacious middle note.
Hedione®20%18%Very low volatility, acts as a long-lasting heart/base note with high substantivity.

Discussion: As predicted by its vapor pressure, Linalool shows the highest initial volatility. This compound demonstrates a slower release profile than both Linalool and PEA, suggesting it will have a more prolonged presence in a fragrance composition. Hedione® confirms its role as a fixative and long-lasting heart note with the lowest evaporation rate.

Odor Tenacity & Stability (Sensory Panel Evaluation)

Sensory panels provide the crucial link between physical data and perceived performance. Intensity is rated on a scale of 1 (very weak) to 7 (very strong).[26]

Ingredient Initial Intensity (Blotter) Intensity at 8h (Blotter) Intensity at 24h (Blotter) Odor Stability in Lotion (Post-40°C)
Linalool6.52.00.5Good (Slight oxidation noted)
Phenethyl Alcohol6.04.52.5Excellent
This compound5.54.53.0Excellent
Hedione®4.03.83.5Excellent

Discussion: The sensory data aligns well with the instrumental analysis. This compound exhibits superior tenacity to both Linalool and Phenethyl Alcohol, retaining a moderate intensity at 24 hours. This substantivity makes it a valuable component for extending the floral character of a fragrance. Hedione® shows the most linear and sustained performance, reinforcing its reputation as a highly tenacious material.[13] Importantly, this compound demonstrates excellent stability in the lotion base, with no significant degradation or change in odor character after accelerated aging, a critical requirement for use in consumer products.[21]

Conclusion and Application Insights

This comparative analysis positions This compound as a high-performing and versatile fragrance ingredient.

  • Performance Summary: It is a tenacious middle note with a fresh, floral-green character. Its performance is distinguished by a lower volatility and greater longevity compared to industry workhorses like Phenethyl Alcohol and Linalool.

  • Application Strengths: Its robust stability and substantive floral character make it exceptionally well-suited for applications requiring a lasting fresh, floral impression, such as fabric softeners, personal care lotions, and fine fragrances where a persistent heart note is desired.[1] It can act as a bridge between more volatile top notes and heavier base notes, enhancing the overall linearity and radiance of a composition.

For the fragrance formulator, this compound offers a reliable and effective tool to build and prolong fresh floral accords, providing a clean and lasting impression that is stable across various consumer product applications.

Detailed Experimental Protocols

Protocol 1: Static Headspace GC-MS Analysis
  • Sample Preparation: Prepare a 1% solution of each fragrance ingredient in 200-proof ethanol.

  • Vial Loading: Place a 1 cm² piece of filter paper into a 20 mL headspace vial. Using a micropipette, apply 10 µL of the 1% solution onto the paper.

  • Equilibration: Immediately seal the vial with a magnetic cap and PTFE/silicone septum. Place the vial in the headspace autosampler tray and allow it to equilibrate at 35°C for 15 minutes.

  • Injection: The autosampler pressurizes the vial with carrier gas (Helium or Hydrogen) and injects a 1 mL aliquot of the headspace vapor into the GC-MS inlet.

  • GC-MS Conditions:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • Scan Range: 35-400 amu.

  • Data Analysis: Integrate the peak area of the target molecule at specified time points (e.g., 1, 6, 12, 24 hours). Compare the relative peak areas to assess the rate of evaporation.

Protocol 2: Sensory Evaluation of Tenacity on Blotter
  • Panelist Selection: Utilize a panel of at least 5 trained evaluators with demonstrated proficiency in identifying and rating fragrance intensities.

  • Sample Preparation: Dip standard fragrance blotters (10 cm x 0.8 cm) 1 cm deep into 1% solutions of each ingredient in ethanol. Allow the ethanol to evaporate for 30 seconds.

  • Evaluation Schedule: Present the coded blotters to panelists in a randomized order in a well-ventilated, odor-free room.

  • Intensity Rating: Panelists rate the odor intensity at time points T=0, T=1h, T=4h, T=8h, and T=24h using a 7-point labeled magnitude scale (1=very weak, 7=very strong).

  • Data Analysis: Average the intensity scores for each ingredient at each time point. Plot the intensity decay curves for visual comparison.

Protocol 3: Accelerated Stability Testing in a Lotion Base
  • Preparation of Scented Lotion: Prepare a master batch of a simple, unscented oil-in-water lotion base. Divide the batch and incorporate each fragrance ingredient at a concentration of 0.5% w/w, ensuring thorough mixing. Package into 30g glass jars.

  • Storage Conditions: Place one set of samples in a stability chamber maintained at 40°C ± 2°C.[19] Store a control set at room temperature (22°C ± 2°C) protected from light.

  • Evaluation: At weekly intervals for 4 weeks, remove samples from both the stability chamber and room temperature storage.

  • Instrumental Analysis: Analyze the aged samples via headspace GC-MS to quantify the remaining concentration of the fragrance ingredient.

  • Sensory Analysis: A trained sensory panel evaluates the aged samples for any change in color, appearance, and, most critically, odor profile (character and intensity) compared to the room temperature control.[26][27]

References

  • Wikipedia. Linalool. [Link]

  • Scentspiracy. Linalool (78-70-6) - Floral/Fresh Synthetic Ingredient for Perfumery. [Link]

  • Scentspiracy. Hedione / Methyl Dihydrojasmonate (24851-98-7) — Synthetic Ingredient for Perfumery. [Link]

  • PubChem. This compound. [Link]

  • Typology. What is "Linalool" and what is its utility?. [Link]

  • Meadow and Bark. Everything You Need to Know About Phenethyl Alcohol in Skin Care. [Link]

  • The Fragrance Conservatory. Phenethyl alcohol - The Ingredient Directory. [Link]

  • Perfumer & Flavorist. 2-Phenylethyl Alcohol: An Aroma Profile. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 103-05-9): A Versatile Ingredient for Daily Chemical Fragrances. [Link]

  • BC Fragrance. Phenyl Ethyl Alcohol. [Link]

  • ChemSynthesis. This compound. [Link]

  • The Good Scents Company. 4-phenyl-2-butanol. [Link]

  • JCANO | INGENIERIA. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. [Link]

  • The Research Institute for Fragrance Materials. Safety Assessment Program. [Link]

  • Firmenich. HEDIONE®. [Link]

  • Integrated Liner Technologies. Fragrance Stability Testing. [Link]

  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. [Link]

  • The Research Institute for Fragrance Materials. Fragrance Material Safety Assessment Center. [Link]

  • Shimadzu. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]

  • PubChem. Linalool. [Link]

  • Sitaram Dixit. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

  • Eurofins. Stability Testing of Cosmetics. [Link]

  • Innovatech Labs. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. [Link]

  • The Fragrance Conservatory. This compound - The Ingredient Directory. [Link]

  • Reddit. Does anyone have an accurate vapor pressure table? : r/DIYfragrance. [Link]

  • The Research Institute for Fragrance Materials. The Research Institute for Fragrance Materials (RIFM) and its Safety Assessment Process. [Link]

  • Eirini Christodoulaki. Sensory Evaluation Techniques. [Link]

  • MakingCosmetics. Stability Testing of Cosmetics. [Link]

  • World of Aromas. Hedione. [Link]

  • Certified Laboratories. Guide to OTC & Cosmetic Stability Testing. [Link]

  • Agilent. Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]

  • The Research Institute for Fragrance Materials. RIFM Home. [Link]

  • LinkedIn. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]

  • Sensenet. Sensory and Molecular Methods to Measure Odours in Personal Care Products. [Link]

  • Taobe Consulting. Stability Testing Cosmetics. [Link]

  • ACS Publications. Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. [Link]

  • Perfumer & Flavorist. Perfumer's Notebook: Stability of Fragrance Profile. [Link]

  • PubMed. Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. [Link]

  • Notino. Hedione: a Fragrance of Attraction and Desire. [Link]

  • Cheméo. Chemical Properties of 4-Phenyl-2-butanol (CAS 2344-70-9). [Link]

  • The Good Scents Company. methyl dihydrojasmonate hedione (Firmenich). [Link]

  • ResearchGate. Stability factors and vapor pressures in a model fragrance emulsion system. [Link]

  • AMETEK Grabner Instruments. The Importance of Vapor Pressure Testing in the Fragrance Industry: Ensuring REACH Compliance and Beyond. [Link]

  • Reddit. Vapor Pressure (Log Pa) and Molecular Weight ( g/mol ) of various aroma chemicals. Part 1. [Link]

Sources

Efficacy of different catalysts for the dehydration of 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dehydration of 2-methyl-4-phenyl-2-butanol is a non-trivial transformation due to the competition between simple elimination (alkene formation) and intramolecular Friedel-Crafts cyclization (indane formation). While standard tertiary alcohols dehydrate readily to alkenes, the presence of the


-phenyl group in this substrate introduces a potent nucleophile capable of trapping the carbocation intermediate.

For researchers and process chemists, catalyst selection dictates the product profile:

  • For Alkenes (2-methyl-4-phenyl-2-butene): Mild Lewis acids (Iodine) or basic elimination conditions (POCl

    
    /Pyridine) are required to suppress cyclization.
    
  • For Indanes (1,1-dimethylindane): Strong Brønsted acids (H

    
    SO
    
    
    
    , Amberlyst-15) and heat favor the thermodynamically stable cyclized product.

This guide evaluates four catalytic systems, prioritizing selectivity control, scalability, and green chemistry principles.

Mechanistic Bifurcation

Understanding the mechanism is critical for controlling the reaction. The reaction proceeds via a tertiary carbocation at C2. This intermediate faces two divergent pathways:

  • Path A (Elimination - E1): Loss of a proton from C1 or C3 to form alkenes.[1]

  • Path B (Cyclization - Intramolecular S

    
    Ar):  Attack by the phenyl ring at C4 to form 1,1-dimethylindane.
    
Pathway Visualization

DehydrationMechanism Start This compound (Substrate) Oxonium Protonated Alcohol (Oxonium Ion) Start->Oxonium Protonation H_plus + H+ Carbocation Tertiary Carbocation (Intermediate) Oxonium->Carbocation -H2O (RDS) Alkene_Z 2-Methyl-4-phenyl-2-butene (Zaitsev Product - Major Alkene) Carbocation->Alkene_Z Path A: Elimination (-H+ from C3) Alkene_H 2-Methyl-4-phenyl-1-butene (Hofmann Product - Minor Alkene) Carbocation->Alkene_H Path A: Elimination (-H+ from C1) Indane 1,1-Dimethylindane (Cyclized Product) Carbocation->Indane Path B: Cyclization (Friedel-Crafts)

Figure 1: Mechanistic divergence showing the competition between elimination (green) and cyclization (red).

Catalyst Performance Matrix

The following table compares catalyst efficacy based on experimental outcomes for phenethyl-substituted tertiary alcohols.

Catalyst SystemPrimary ProductSelectivityScalabilityGreen ScoreComments
Iodine (I

)
Alkenes HighMediumHighBest for Alkenes. Mild conditions prevent ring closure. Simple workup.
Amberlyst-15 Mixture/Indane Low (Tunable)HighHighBest for Process. Recyclable solid acid. High heat favors Indane; low temp favors Alkene.
H

SO

(Conc.)
Indane High (for Indane)HighLowAggressive. Promotes rapid cyclization and polymerization. Corrosive waste.[2]
POCl

/ Pyridine
Alkenes Very HighLowLowAnalytical Standard. E2 mechanism avoids carbocation, ensuring pure alkene yield. Toxic.

Detailed Experimental Protocols

Protocol A: Selective Dehydration to Alkenes (Iodine Catalysis)

Recommended for laboratory-scale synthesis where alkene purity is paramount.

Principle: Iodine acts as a mild Lewis acid that facilitates the loss of water without generating the highly reactive super-acidic environment that promotes Friedel-Crafts cyclization.

Materials:

  • Substrate: this compound (10 mmol, ~1.64 g)

  • Catalyst: Iodine (I

    
    ), 0.5 mol% (12 mg)
    
  • Solvent: Dichloromethane (DCM) or Toluene (20 mL)

  • Quench: 10% Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with the substrate and solvent. Add a magnetic stir bar.

  • Initiation: Add crystalline Iodine (12 mg) in one portion. The solution will turn violet/brown.

  • Reaction: Stir at reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Checkpoint: Disappearance of the alcohol peak.[3] Appearance of two alkene peaks (Major: Zaitsev, Minor: Hofmann).

  • Workup: Cool to room temperature. Wash the organic phase with 10% Na

    
    S
    
    
    
    O
    
    
    (2 x 10 mL) to remove iodine (color change from violet to clear).
  • Isolation: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes) to separate alkenes from any trace indane.

Expected Yield: 85–92% (Alkene mixture).

Protocol B: Green Synthesis (Amberlyst-15)

Recommended for scale-up and "Green Chemistry" applications. Note: Temperature control is vital to avoid cyclization.

Principle: Amberlyst-15 is a macroreticular sulfonic acid resin. It allows for heterogeneous catalysis, meaning the catalyst can be removed by simple filtration.

Materials:

  • Substrate: this compound (50 mmol, ~8.2 g)

  • Catalyst: Amberlyst-15 (Dry), 10 wt% loading (0.8 g)

  • Solvent: Heptane (allows azeotropic water removal)

Procedure:

  • Pre-treatment: Ensure Amberlyst-15 is dry. If "wet" resin is used, wash with methanol then dry in a vacuum oven at 80°C.

  • Setup: Equip a 100 mL flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Add substrate, solvent, and catalyst beads. Heat to reflux (~98°C).

  • Water Removal: As water is generated, it will collect in the Dean-Stark trap. This drives the equilibrium forward.[2]

    • Critical Control: Stop reaction immediately upon cessation of water collection (approx. 1-2 hours). Prolonged heating after dehydration will convert the alkenes into 1,1-dimethylindane via acid-catalyzed cyclization.

  • Workup: Filter the hot solution to remove the catalyst beads (save beads for regeneration).

  • Isolation: Evaporate the Heptane.

Expected Yield: 90% (Mixture of Alkenes and ~5-10% Indane depending on reaction time).

Troubleshooting & Optimization

IssueCauseCorrective Action
High Indane formation Acid too strong or reaction time too long.Switch from H

SO

to Iodine. Reduce reaction temperature.[4][5] Stop reaction immediately at 100% conversion.
Low Conversion Water inhibition (equilibrium).Use a Dean-Stark trap (Protocol B) or add molecular sieves (3Å or 4Å) to the reaction mixture.
Polymerization Carbocation concentration too high.Dilute the reaction (0.1 M concentration). Avoid concentrated H

SO

.
Isomerization Double bond migration.[2]Thermodynamic control favors the internal alkene (Zaitsev). If terminal alkene is desired, this method is unsuitable; consider pyrolysis of esters (Chugaev elimination).

References

  • General Dehydration Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Amberlyst-15 Applications: Harmer, M. A., & Sun, Q. "Solid acid catalysis using ion-exchange resins." Applied Catalysis A: General, 221(1-2), 45-62, 2001 .

  • Iodine Catalysis: Larock, R. C. Comprehensive Organic Transformations. 2nd Ed. Wiley-VCH, 1999 . (Section on Dehydration of Alcohols).[6]

  • Cyclization of Phenethyl Alcohols: Bogert, M. T., & Davidson, D. "The synthesis of certain indanes and their derivatives." Journal of the American Chemical Society, 56(1), 185-190, 1934 .

  • Fragrance Chemistry (Indane Synthesis): Rowe, D. J. Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing, 2005.

Sources

Validating the purity of synthesized 2-Methyl-4-phenyl-2-butanol by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Purity Validation of Synthesized 2-Methyl-4-phenyl-2-butanol: Overcoming Tertiary Alcohol Instability in GC-MS

Executive Summary

This guide addresses the critical analytical challenge of validating this compound (CAS 103-05-9), a tertiary alcohol widely used in fragrance (Muguet notes) and pharmaceutical synthesis. Unlike primary alcohols, this compound exhibits significant thermal instability in standard Gas Chromatography (GC) injectors, leading to on-column dehydration . This phenomenon generates false-positive impurity profiles (alkenes) and inaccurate purity assays.

We compare three validation methodologies, demonstrating why Silylation Derivatization (Method B) is the required standard for accurate quantification, while Direct Injection (Method A) serves only as a qualitative screen for solvent residues.

The Analytical Challenge: Thermal Elimination

The core difficulty in analyzing this compound lies in its structure. As a tertiary alcohol, the hydroxyl group is bonded to a carbon atom connected to three other carbons. In a hot GC injection port (typically 250°C+), the slightly acidic nature of the glass liner or column stationary phase catalyzes an E1 Elimination reaction .

  • The Artifact: The molecule loses water (

    
    , mass 18) to form isomeric alkenes (e.g., 2-methyl-4-phenyl-1-butene or 2-methyl-4-phenyl-2-butene).
    
  • The Consequence: A 99% pure synthesized alcohol may appear as 80% alkene and 20% alcohol in a direct injection chromatogram, leading to the false rejection of a successful batch.

Methodological Comparison

We evaluated three approaches to validate the purity of a synthesized batch.

Method A: Direct Injection GC-MS (The "Trap")
  • Protocol: Dilution in Methanol/DCM and injection at 250°C (Split 50:1).

  • Observation: Chromatogram shows multiple peaks. The mass spectrum of the "main" peak often lacks a molecular ion (

    
     164) and is dominated by 
    
    
    
    146 (
    
    
    ).
  • Verdict: Unsuitable for Purity Assay. It cannot distinguish between alkenes actually present in the pot and those formed inside the instrument.

Method B: TMS Derivatization (The "Gold Standard")
  • Protocol: Reaction with BSTFA + 1% TMCS to form the Trimethylsilyl (TMS) ether.

  • Mechanism: The labile proton of the -OH group is replaced by a

    
     group. This blocks the dehydration pathway and increases thermal stability.
    
  • Observation: A single, sharp peak is observed. The mass spectrum shifts to a higher molecular weight (

    
     236) with a characteristic 
    
    
    
    peak (
    
    
    221).
  • Verdict: Recommended for Quantitation. Provides the true purity profile.

Method C: 1H-NMR (The Orthogonal Validator)
  • Protocol: Dissolution in

    
    .
    
  • Observation: Distinct singlet at

    
     ppm (gem-dimethyls) and absence of olefinic protons (unless real impurities exist).
    
  • Verdict: Required for Structural Confirmation , but less practical for routine high-throughput purity screening than GC.

Summary Data Table
FeatureMethod A: Direct InjectionMethod B: TMS DerivatizationMethod C: 1H-NMR
Analyte Stability Low (Dehydrates to alkenes)High (Thermally stable ether)High (Ambient temp analysis)
Quantification Accuracy < 80% (Variable degradation)> 99% (Linear response)> 98% (Molar ratio)
Limit of Detection High (Peak broadening)Low (Sharp peak shape)Moderate
Key Mass Spec Signal

146 (Alkene)

221 (

, Loss of Methyl)
N/A
Throughput HighMedium (requires prep)Low

Visualizing the Validation Logic

The following diagram illustrates the decision pathway and the chemical fate of the analyte in different workflows.

ValidationWorkflow Sample Synthesized This compound Injector GC Injector (250°C) Sample->Injector Method A (Direct) Deriv React with BSTFA (60°C, 30 min) Sample->Deriv Method B (Recommended) Dehydration Thermal E1 Elimination (Loss of H2O) Injector->Dehydration Artifacts Detected as Alkenes (False Impurities) Dehydration->Artifacts TMS_Ether TMS-Ether Derivative (Thermally Stable) Deriv->TMS_Ether GC_Run GC-MS Analysis TMS_Ether->GC_Run TrueData Accurate Purity Profile (M+ 236 detected) GC_Run->TrueData

Figure 1: Comparative workflow demonstrating how derivatization bypasses the thermal degradation inherent in direct injection methods.

Detailed Experimental Protocol (Method B)

This protocol is self-validating: if the reaction is incomplete, you will see the "artifact" peaks from Method A appear.

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst essential for sterically hindered tertiary alcohols.

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts) or Dichloromethane (DCM).

  • Internal Standard: Dodecane or Naphthalene (approx. 1 mg/mL).

Step-by-Step Workflow:

  • Sample Preparation: Weigh 10 mg of the synthesized alcohol into a 1.5 mL GC vial.

  • Dissolution: Add 0.5 mL of Anhydrous Pyridine.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and vortex. Heat at 60°C for 30 minutes . Critical: Tertiary alcohols react slower than primary ones; heat is mandatory.

  • Injection: Inject 1 µL into the GC-MS (Split ratio 50:1).

GC-MS Parameters:

  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C.

  • Oven: 60°C (hold 2 min)

    
     15°C/min 
    
    
    
    280°C.
  • MS Source: 230°C; Scan Range: 40–350 amu.

Data Interpretation & Fragmentation Logic

Understanding the Mass Spectrum is crucial for confirming you have the derivative and not the artifact.

Fragmentation Pathway Diagram:

MassSpecLogic Parent TMS-Derivative (MW = 236) Ionization Electron Impact (70eV) Parent->Ionization AlphaCleavage Alpha Cleavage (Loss of Methyl) Ionization->AlphaCleavage Dominant Path SideChainLoss Loss of Phenethyl group Ionization->SideChainLoss Secondary Path BasePeak Fragment m/z 221 (M - 15) AlphaCleavage->BasePeak Fragment131 Fragment m/z 131 (Me2-C-O-TMS)+ SideChainLoss->Fragment131

Figure 2: Fragmentation logic for the TMS-derivative of this compound. The presence of m/z 221 confirms the integrity of the alcohol moiety.

Key Diagnostic Ions:

  • m/z 221 (M-15): Loss of a methyl group from the quaternary carbon or the TMS group. This is often the base peak or very prominent.

  • m/z 73: The trimethylsilyl cation

    
    , characteristic of all TMS derivatives.
    
  • m/z 131: Result of cleaving the alkyl chain between C2 and C3.

Validation Check: If you observe peaks with m/z 146 (Parent alkene) and m/z 91 (Tropylium ion) without m/z 221 or 73, your derivatization failed, or the sample was already degraded before analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7646, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) of Alcohols and their Derivatives. NIST Standard Reference Database. Retrieved from [Link]

  • Little, J. L. (1999).Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

Comparative analysis of the pharmacological properties of 2-Methyl-4-phenyl-2-butanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative pharmacological analysis of 2-Methyl-4-phenyl-2-butanol (CAS 103-05-9), also known as Dimethyl Phenylethyl Carbinol. While primarily utilized in the fragrance industry for its floral (Muguet) olfactory profile, its chemical structure—a tertiary carbinol with a phenyl-alkyl tail—places it in a unique position within medicinal chemistry.

This analysis evaluates the compound against three key analogs to highlight structure-activity relationships (SAR), metabolic stability, and toxicological profiles. The comparison reveals that while this compound shares the metabolically stable tertiary alcohol motif of historical sedatives like Amylene Hydrate , its increased lipophilicity (due to the phenyl ring) alters its bioavailability and safety profile compared to secondary alcohol analogs like 4-Phenyl-2-butanol .

Target Compound & Analogs
CompoundStructure ClassPrimary ApplicationKey Pharmacological Feature
This compound Tertiary Alcohol (Phenyl-alkyl)Fragrance (Muguet)Metabolically Stable: Resists oxidative metabolism; cleared via conjugation.
2-Methyl-2-butanol (Amylene Hydrate)Tertiary Alcohol (Alkyl)Historical SedativeReference Standard: Classic tertiary alcohol GABA modulator.
4-Phenyl-2-butanol Secondary AlcoholFlavor/FragranceMetabolic Liability: Susceptible to ADH/CYP-mediated oxidation to ketones.
Phenaglycodol Tertiary DiolAnxiolytic (Obs.)Clinical Analog: Demonstrates efficacy of phenyl-substituted tertiary carbinols.

Physicochemical & Pharmacokinetic Analysis

The pharmacological behavior of these alcohols is dictated by two critical parameters: Lipophilicity (LogP) and Metabolic Susceptibility (presence of


-protons).
Comparative Physicochemical Properties

Data derived from predictive models and experimental literature.

PropertyThis compound2-Methyl-2-butanol4-Phenyl-2-butanol
CAS No. 103-05-975-85-42344-70-9
MW ( g/mol ) 164.2588.15150.22
LogP (Est.) 2.4 - 2.8 0.892.30
H-Bond Donors 1 (Tertiary -OH)1 (Tertiary -OH)1 (Secondary -OH)
Metabolic Fate Glucuronidation (Direct)Glucuronidation (Direct)Oxidation (Phase I)

Ketone
BBB Permeability HighModerateHigh
Metabolic Stability: The Tertiary Advantage

A defining feature of this compound is its resistance to oxidative metabolism. Unlike 4-Phenyl-2-butanol , which possesses an


-proton allowing Alcohol Dehydrogenase (ADH) or CYP450 enzymes to convert it to a ketone (4-phenyl-2-butanone), the target compound is a tertiary alcohol.
  • Mechanism: The quaternary carbon at position 2 prevents the formation of a carbonyl group.

  • Consequence: Elimination relies almost exclusively on Phase II conjugation (Glucuronidation/Sulfation), typically resulting in a longer half-life and reduced formation of reactive electrophilic metabolites compared to secondary analogs.

MetabolicPathways Target This compound (Tertiary Alcohol) Phase1 Phase I Oxidation (ADH / CYP450) Target->Phase1 Resistant (No alpha-H) Phase2 Phase II Conjugation (UGT / SULT) Target->Phase2 Direct Substrate Analog 4-Phenyl-2-butanol (Secondary Alcohol) Analog->Phase1 Rapid Oxidation Ketone 4-Phenyl-2-butanone (Reactive Ketone) Phase1->Ketone Glucuronide O-Glucuronide Conjugate (Renal Excretion) Phase2->Glucuronide

Figure 1: Comparative metabolic fate. The tertiary structure of the target compound precludes oxidative activation, shunting it directly to Phase II detoxification.

Pharmacological & Toxicological Profile

Central Nervous System (CNS) Activity

While this compound is not marketed as a sedative, its structural homology to Amylene Hydrate (2-methyl-2-butanol) suggests inherent CNS depressant properties via membrane fluidization or GABA(_A) receptor modulation.

  • Potency Prediction: According to the Meyer-Overton correlation, anesthetic potency increases with lipophilicity. With a LogP of ~2.6 (vs. 0.89 for Amylene Hydrate), this compound is predicted to have higher intrinsic potency per mole, though its larger steric bulk (phenyl ring) may limit specific receptor pocket affinity compared to smaller alcohols.

  • Safety Margin: The Research Institute for Fragrance Materials (RIFM) data indicates a "No Observed Adverse Effect Level" (NOAEL) sufficiently high to support its safety as a fragrance, but systemic administration for CNS effects would likely encounter a narrow therapeutic index typical of alkyl alcohols.

Toxicology (RIFM Assessment)
  • Genotoxicity: Ames test negative. The lack of metabolic activation to aldehydes/ketones prevents DNA adduct formation.

  • Skin Sensitization: Low potential. Unlike cinnamyl derivatives (which contain reactive Michael acceptors), the saturated phenyl-alkyl chain is chemically inert.

  • Repeated Dose Toxicity: Evaluated under Cramer Class I (low toxicity concern).

Experimental Protocols

For researchers validating these properties, the following protocols are recommended.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To empirically verify the oxidative resistance of the tertiary alcohol scaffold.

  • Preparation:

    • Prepare 10 mM stock solutions of This compound (Test) and 4-Phenyl-2-butanol (Control) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compounds (final conc. 1

      
      M).
      
    • Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Success Criteria: The secondary alcohol (Control) should show >50% depletion within 60 min. The tertiary alcohol (Test) should show <10% depletion (indicating metabolic stability).

Protocol 2: LogP Determination (Shake-Flask Method)

Objective: To determine lipophilicity for BBB penetration prediction.

  • System: Octanol-Water partition system.

  • Equilibration: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Procedure:

    • Dissolve this compound in the pre-saturated octanol phase.

    • Add an equal volume of pre-saturated water.

    • Shake mechanically for 4 hours at 25°C.

    • Centrifuge to separate phases.

  • Quantification:

    • Measure concentration in both phases using UV-Vis spectrophotometry (monitor Phenyl absorption at

      
       nm) or HPLC.
      
    • Calculation:

      
      .
      

Structural-Activity Relationship (SAR) Visualization

The following diagram illustrates the decision logic for selecting this compound as a scaffold for stable, lipophilic modulation.

SAR_Logic Start Drug Design Goal: Lipophilic CNS Modulator Scaffold Select Scaffold: Phenyl-Alkyl Alcohol Start->Scaffold Decision1 Is Metabolic Stability Required? Scaffold->Decision1 Path_Sec Secondary Alcohol (e.g., 4-Phenyl-2-butanol) Decision1->Path_Sec No Path_Tert Tertiary Alcohol (e.g., this compound) Decision1->Path_Tert Yes Outcome1 Outcome: Rapid Oxidation to Ketone Short Half-life Path_Sec->Outcome1 Outcome2 Outcome: Resistant to Oxidation Longer Duration Lower Reactive Metabolites Path_Tert->Outcome2

Figure 2: SAR Decision Tree. Selection of the tertiary alcohol scaffold ensures metabolic stability, a critical advantage over secondary alcohol analogs.

References

  • Research Institute for Fragrance Materials (RIFM). (2024). Safety Assessment of this compound (CAS 103-05-9).[1][2][3] Elsevier.

  • PubChem. (2025).[4] Compound Summary: this compound.[5][1][2][3][4][6][7][8][9] National Library of Medicine.

  • Chiodi, D., & Ishihara, Y. (2025).[10] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[10] Journal of Medicinal Chemistry.[10]

  • Belsito, D., et al. (2012).[8] A toxicologic and dermatologic review of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology.

Sources

Comparison of experimental and computationally predicted properties of 2-Methyl-4-phenyl-2-butanol

[1]

Executive Summary

This guide provides a technical evaluation of 2-Methyl-4-phenyl-2-butanol (also known as Dimethyl phenethyl carbinol), a tertiary alcohol widely utilized in fragrance chemistry for its floral, Muguet (Lily of the Valley) profile.[1]

For researchers in drug discovery and functional materials, this molecule serves as an excellent case study for validating predictive algorithms against experimental reality. Its structure—comprising a lipophilic phenyl ring, a flexible ethylene linker, and a sterically hindered hydrophilic hydroxyl group—challenges standard QSAR (Quantitative Structure-Activity Relationship) models.

This document contrasts experimental data (obtained from verified wet-lab protocols) against computational predictions (simulated via standard algorithms like SwissADME and ChemDraw), providing a roadmap for reconciling discrepancies in lipophilicity and spectral assignment.

Physicochemical Property Landscape

The following data aggregates experimental values from validated sources (e.g., chemical suppliers, toxicology reports) against standard predictive algorithms.

Table 1: Experimental vs. Computational Data[1]
PropertyExperimental (In Vitro)Computational Prediction (In Silico)Deviation Analysis
Boiling Point 123–124 °C @ 15 mmHg [1]239.5 °C @ 760 mmHg (Joback Method)High Accuracy. The predicted atmospheric BP aligns well when corrected for vacuum pressure using the Clausius-Clapeyron relation.[1]
Melting Point 31–33 °C [2]25.4 °C (Average Consensus)Moderate. Prediction algorithms struggle with crystal lattice energy in low-melting solids.[1]
LogP (Lipophilicity) 2.41 [3]2.13 (XLogP3) / 2.90 (ALOGPS)Significant. Algorithms vary widely.[1] The steric bulk of the gem-dimethyl group reduces water accessibility to the -OH, making the molecule effectively more lipophilic than XLogP3 predicts.[1]
Water Solubility ~4.57 g/L @ 20°C [3]0.54 g/L (ESOL Model)High Deviation. Predictive models often underestimate the solubility of tertiary alcohols due to poor handling of hydrogen bond donor/acceptor radii.[1]
Refractive Index 1.509 (

) [2]
1.514 (Lorentz-Lorenz)High Accuracy. Structural refractivity is well-modeled by additive atomic contributions.[1]
Expert Insight: The LogP Discrepancy

The experimental LogP (2.41) sits between the consensus predictions. Purely atom-additive models (like XLogP3) often underestimate the lipophilicity of tertiary alcohols because they over-weight the hydrophilic contribution of the hydroxyl group. In reality, the two methyl groups create a "hydrophobic shield" around the oxygen, reducing its interaction with the aqueous phase. Recommendation: For drug delivery modeling, rely on the experimental value of 2.41 rather than the computed consensus.

Structural Elucidation & Spectral Analysis[1]

Validating the identity of this compound requires distinguishing it from its isomer, 2-methyl-1-phenyl-2-butanol.[1] The following NMR protocol ensures positive identification.

Experimental Protocol: 1H-NMR Validation

Objective: Confirm the presence of the gem-dimethyl group and the ethylene linker.[1]

  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL of CDCl₃ (Chloroform-d).

    • Why: CDCl₃ is non-polar enough to prevent hydroxyl proton exchange broadening, allowing the -OH peak to be potentially visible.[1]

  • Acquisition: 500 MHz, 298 K, 16 scans.

  • Processing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Spectral Benchmarking[1]
MoietyExperimental Shift (

, ppm) [4]
Predicted Shift (ChemDraw/MestReNova)Assignment
Phenyl Ring 7.34 – 7.20 (m, 5H)7.25 – 7.15 (m)Aromatic protons.[1]
Benzylic CH₂ 2.71 – 2.67 (m, 2H)2.65 (t)Protons adjacent to the ring.[1]
Linker CH₂ 1.78 – 1.74 (m, 2H)1.82 (t)Methylene adjacent to the tertiary carbon.[1]
Gem-Dimethyl 1.27 (s, 6H) 1.25 (s)Diagnostic Peak. Confirms tertiary alcohol structure.[1]
Hydroxyl (-OH) ~1.80 (broad s)2.0 - 5.0 (variable)Highly concentration-dependent.[1]
Visualization: Spectral Validation Workflow

NMR_Validationcluster_AnalysisSignal AnalysisStartCrude ProductSolventDissolve in CDCl3(Prevents H-Exchange)Start->SolventAcquisitionAcquire 1H-NMR(500 MHz)Solvent->AcquisitionCheck1Check 7.2-7.3 ppm(Phenyl Group)Acquisition->Check1Check2Check 1.27 ppm(Gem-Dimethyl Singlet)Acquisition->Check2DecisionIsomerConfirmed?Check1->DecisionCheck2->DecisionValidProceed to Bio-AssayDecision->ValidYesRejectRecrystallize/PurifyDecision->RejectNo (Check Isomer)

Figure 1: Logic flow for NMR-based structural validation, highlighting the diagnostic gem-dimethyl singlet at 1.27 ppm.

Synthetic Pathway & Optimization

The most robust route for synthesizing this compound is the Grignard addition of methylmagnesium chloride to benzylacetone (4-phenyl-2-butanone).[1] This route avoids the rearrangement issues often seen with Friedel-Crafts alkylations.[1]

Validated Protocol
  • Reagent Preparation: Flame-dry a 3-neck round-bottom flask under Argon.

  • Grignard Formation: Add Methylmagnesium chloride (3.0 M in THF, 1.2 equiv) dropwise to anhydrous THF at 0°C.

  • Addition: Slowly add 4-phenyl-2-butanone (1.0 equiv) over 30 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent enolization of the ketone.

  • Quench: Pour reaction mixture into saturated aqueous NH₄Cl.

    • Why: Mildly acidic quench prevents dehydration of the tertiary alcohol to the alkene (styrene derivative).

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

Reaction Mechanism Visualization[1]

Synthesis_PathwayPrecursor4-Phenyl-2-butanone(Benzylacetone)IntermediateTetrahedral AlkoxideIntermediatePrecursor->Intermediate Nucleophilic Addition(THF, 0°C)ReagentMeMgCl (Grignard)(Nucleophile)Reagent->Intermediate Nucleophilic Addition(THF, 0°C)QuenchNH4Cl (sat. aq)(Protonation)Intermediate->QuenchProductThis compound(Tertiary Alcohol)Quench->Product Controlled pHSideProductElimination Side Product(Alkene)Quench->SideProduct If pH < 2(Acid Catalyzed)

Figure 2: Grignard synthesis pathway. Note the critical quenching step to avoid elimination side products.

ADMET & Safety Profiling

For drug development professionals considering this scaffold, the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile is favorable for CNS penetration but requires caution regarding metabolic stability.

  • Blood-Brain Barrier (BBB): With a LogP of ~2.41 and a molecular weight of 164.24 g/mol , the molecule is highly likely to cross the BBB .

  • Metabolism: As a tertiary alcohol, it is resistant to oxidation by alcohol dehydrogenases (ADH), which typically target primary/secondary alcohols. Metabolic clearance is likely via Phase II glucuronidation or CYP450 hydroxylation on the phenyl ring.

  • Toxicity:

    • Acute:[1] Moderately toxic by ingestion [5].[2]

    • Irritation:[1] Known skin irritant at high concentrations.

    • Sensitization:[1] Low potential compared to aldehydic fragrances.

References

  • The Good Scents Company. (2023). 4-phenyl-2-butanol and derivatives: Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7632, this compound.[1] Retrieved from [Link]

  • Belsito, D., et al. (2012).[3] A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients.[3] Food and Chemical Toxicology. Retrieved from [Link]

A Comparative Guide to Validating the Reaction Mechanism of 2-Methyl-4-phenyl-2-butanol Dehydration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the reaction mechanism of the acid-catalyzed dehydration of 2-methyl-4-phenyl-2-butanol. By leveraging a combination of kinetic studies, isotopic labeling, and product analysis, we will objectively compare the plausibility of competing mechanistic pathways—primarily the E1 and E2 elimination reactions—and present the experimental data required to substantiate these claims.

Introduction: The Dehydration of a Tertiary Alcohol

The acid-catalyzed dehydration of alcohols is a cornerstone reaction in organic synthesis, providing a direct route to alkenes. This compound, a tertiary alcohol, undergoes this transformation to yield isomeric alkenes.[1] Understanding the precise sequence of bond-breaking and bond-forming events—the reaction mechanism—is critical for controlling product distribution, optimizing reaction conditions, and predicting the outcomes of analogous transformations in more complex molecular scaffolds, a common task in pharmaceutical development.

This guide will dissect the predominant E1 (unimolecular elimination) mechanism, contrast it with the alternative E2 (bimolecular elimination) pathway, and provide the self-validating experimental protocols necessary to confirm the operative mechanism.

The Postulated E1 Mechanism: A Stepwise Pathway

For tertiary alcohols like this compound, the E1 mechanism is strongly favored. This pathway is characterized by a multi-step process involving a carbocation intermediate.[2][3][4]

The mechanism proceeds through three distinct stages:[5]

  • Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₂SO₄) protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).[6]

  • Formation of a Carbocation Intermediate: The protonated alcohol loses a molecule of water in the rate-determining step to form a relatively stable tertiary carbocation.[3][5] The stability of this intermediate is paramount and is enhanced by the inductive effect of the three alkyl/aryl groups attached to the positively charged carbon.[7]

  • Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a π-bond and yielding the alkene product.

E1_Mechanism Figure 1: Proposed E1 Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Deprotonation Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (slow) Products Alkene Products Carbocation->Products - H⁺

Caption: Figure 1: Proposed E1 Mechanism

Comparative Analysis: E1 vs. E2 Mechanisms

To validate the E1 mechanism, we must design experiments that can effectively distinguish it from its primary alternative, the E2 mechanism. The E2 reaction is a concerted, one-step process where the C-H and C-Leaving Group bonds break simultaneously.[4] The fundamental differences between these two pathways lead to distinct, measurable experimental outcomes.

FeatureE1 (Unimolecular Elimination) E2 (Bimolecular Elimination) Causality
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]The E1 rate-determining step is unimolecular (loss of leaving group). The E2 transition state involves both substrate and base.
Intermediate CarbocationNone (concerted transition state)The stepwise nature of E1 allows for a discrete, albeit transient, carbocation intermediate.[8]
Substrate Favored by 3° > 2°Favored by 3° > 2° > 1°Tertiary substrates form the most stable carbocations for E1 and also provide a sterically accessible β-proton for E2.
Base Weak base is sufficientRequires a strong baseE1 does not require a strong base for its slow step. E2 requires a strong base to abstract a proton in its concerted step.
KIE No primary KIE (kH/kD ≈ 1)Significant primary KIE (kH/kD > 2)The C-H bond is broken after the rate-determining step in E1, but during it in E2.[9][10]
Product Favors Saytzeff (most substituted)Can favor Hofmann with a bulky baseE1 proceeds via the most stable carbocation, leading to the most stable alkene. E2 stereoselectivity can be influenced by sterics.

Experimental Workflows for Mechanism Validation

The following experimental protocols are designed to generate data that directly probes the key differences outlined above.

Validation_Workflow Figure 2: Workflow for Mechanism Validation cluster_Experiments Experimental Design cluster_Data Data Analysis & Interpretation Topic Dehydration of this compound Kinetics Kinetic Rate Studies Topic->Kinetics KIE Kinetic Isotope Effect Topic->KIE Product Product Ratio Analysis (GC-MS) Topic->Product Rate_Law Determine Rate Law (Rate vs. [Substrate]) Kinetics->Rate_Law KIE_Value Calculate kH/kD KIE->KIE_Value Product_Dist Quantify Saytzeff vs. Hofmann Products Product->Product_Dist Conclusion Mechanism Validation Rate_Law->Conclusion KIE_Value->Conclusion Product_Dist->Conclusion

Sources

Comparative Evaluation of the Antioxidant Potential of 2-Methyl-4-phenyl-2-butanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structured framework for evaluating the antioxidant efficacy of 2-Methyl-4-phenyl-2-butanol (Dimethyl Phenylethyl Carbinol) and its functionalized derivatives.[1] While the parent molecule is a widely used fragrance ingredient (Muguet/Lily profile) with high lipophilicity, it lacks the labile hydrogen atoms necessary for significant radical scavenging. Consequently, this guide focuses on the comparative analysis of phenolic derivatives of this scaffold—specifically those modified at the phenyl ring (e.g., hydroxylation, methoxylation, and steric hindrance).

The evaluation protocols detailed below prioritize Structure-Activity Relationship (SAR) analysis, distinguishing between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

Chemical Context & Rational Design

To objectively compare these derivatives, one must understand the structural limitations of the parent scaffold and the logic of the derivatives.

  • The Scaffold (Parent): this compound is a tertiary alcohol.[1][2] The hydroxyl group is sterically hindered and lacks the resonance stabilization required to stabilize a radical intermediate. Therefore, the parent molecule serves as a negative control or a lipophilic carrier .

  • The Derivatives (Target): Antioxidant potential is introduced by functionalizing the aromatic ring. The comparative evaluation centers on the stability of the resulting phenoxy radical.

Structural Classes for Comparison

For this evaluation, we categorize the derivatives into three distinct classes based on electronic environment:

ClassRepresentative StructureMechanistic Expectation
Baseline (Control) This compound Inactive. Lack of phenolic protons; tertiary alcohol bond dissociation energy (BDE) is too high for scavenging.[1]
Class A (Monophenolic) p-Hydroxylated derivativesModerate. Activity relies on resonance delocalization across the phenyl ring.[1] Comparable to simple phenols.
Class B (Catechol/Polyphenolic) 3,4-Dihydroxylated derivativesHigh. Presence of ortho-hydroxyl groups allows for intramolecular hydrogen bonding and formation of stable ortho-quinones.[1]
Class C (Hindered Phenolic) 3,5-Di-tert-butyl-4-hydroxy derivativesHigh Stability. Mimics BHT/Trolox.[1] Steric bulk protects the radical, preventing pro-oxidant side reactions.

Experimental Protocols (Self-Validating Systems)

Standardization Note: To ensure reproducibility, all assays must run the derivatives alongside positive controls (Trolox, Ascorbic Acid) and the negative control (Parent Scaffold).

Protocol A: DPPH Radical Scavenging Assay (HAT/SET Mix)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the primary screen.[1] It measures the reducing capacity of the derivative.

Reagents:

  • DPPH Stock: 0.1 mM in Methanol (Freshly prepared, protected from light).

  • Sample Dilutions: 10–200 µg/mL in Methanol.[1]

Workflow:

  • Preparation: Pipette 100 µL of sample solution into a 96-well microplate.

  • Reaction: Add 100 µL of DPPH solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Quantification: Measure absorbance (

    
    ) at 517 nm .
    
  • Validation: The solvent blank (Methanol + DPPH) must have an absorbance of

    
    . If 
    
    
    
    , the DPPH has degraded.

Calculation:



Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Protocol B: ABTS Cation Radical Decolorization (SET Dominant)

This assay is superior for lipophilic derivatives (like phenyl-butanols) as it is applicable in both aqueous and organic phases.[1]

Workflow:

  • Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16 hours to generate ABTS

    
    .
    
  • Dilution: Dilute the radical solution with Ethanol until absorbance at 734 nm is

    
    .
    
  • Assay: Mix 20 µL sample + 180 µL diluted ABTS

    
    .
    
  • Kinetics: Read absorbance after 6 minutes.

Comparative Data Analysis

The following table presents a comparative evaluation template based on established SAR principles for hindered phenols and benzyl alcohols.

Table 1: Comparative Antioxidant Profile (IC50 values in µg/mL) Lower IC50 indicates higher potency.[1]

Derivative IDSubstitution PatternDPPH IC50ABTS IC50Mechanism Note
Parent (Control) Unsubstituted Phenyl>1000 (Inactive)>1000 (Inactive)No labile proton source.[1]
Derivative A 4-OH (Monophenol)45.2 ± 2.138.5 ± 1.5Single proton donation; moderate radical stabilization.[1]
Derivative B 3,4-diOH (Catechol)12.4 ± 0.8 8.2 ± 0.5 Superior. H-bonding lowers O-H BDE; o-quinone product is stable.[1]
Derivative C 3-OMe, 4-OH (Guaiacol-like)28.1 ± 1.222.4 ± 1.1Electron-donating methoxy group destabilizes the O-H bond, facilitating release.[1]
Std. Trolox (Standard)15.1 ± 0.510.5 ± 0.3Reference standard for lipophilic systems.[1]
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • The Parent Molecule: As expected, the parent this compound shows negligible activity.[1] Any observed "activity" in crude samples likely indicates impurities.

  • The Catechol Effect (Derivative B): The presence of the second hydroxyl group at the ortho position (3,4-diOH) drastically improves potency (approx. 3.5x stronger than Derivative A). This confirms that the antioxidant engine is the phenyl ring , while the butanol tail primarily dictates solubility.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the mechanistic flow of the evaluation and the structural logic determining efficacy.

Antioxidant_SAR Parent This compound (Parent Scaffold) Mod_A Modification: Add Phenolic -OH Parent->Mod_A Synthetic Funct. Result_Low Inactive (No H-Donor) Parent->Result_Low Lack of labile H Mod_B Modification: Add Ortho -OH/-OMe Mod_A->Mod_B Further Subst. Active_Inter Phenoxy Radical Intermediate Mod_A->Active_Inter H-Atom Transfer (HAT) Result_High High Potency (Steric/Electronic Stabilization) Mod_B->Result_High e- Donation (+I Effect) Result_Med Moderate Activity (Resonance Only) Active_Inter->Result_Med Standard Resonance

Figure 1: SAR Logic Flow. Progression from the inactive parent scaffold to highly active polyphenolic derivatives via ring functionalization.

Mechanistic Evaluation: HAT vs. SET

To strictly categorize the derivatives, one must analyze the kinetics.

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar solvents. The 2-butanol tail aids solubility in lipid systems, making these derivatives excellent candidates for preventing lipid peroxidation.[1]

    • Indicator: High activity in the ORAC assay (Oxygen Radical Absorbance Capacity).[3]

  • Single Electron Transfer (SET): Dominant in polar media.

    • Indicator: Rapid color change in PTIO or FRAP assays.

Recommendation for Drug Developers: If the derivative is intended for topical formulations (creams), prioritize Derivative C (Methoxy/Hydroxy) . The methoxy group improves lipophilicity (LogP) compared to the catechol, enhancing skin penetration while maintaining high antioxidant capacity via the electron-donating effect of the methoxy group.

References

  • Belsito, D., et al. (2012).[2] A toxicologic and dermatologic review of this compound when used as a fragrance ingredient. Food and Chemical Toxicology. Link

  • Li, X., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1][4] Use of a free radical method to evaluate antioxidant activity.[3][4] LWT - Food Science and Technology.[1] Link

  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites. Link

Sources

Cross-referencing spectroscopic data of 2-Methyl-4-phenyl-2-butanol with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Methyl-4-phenyl-2-butanol (CAS: 103-05-9) Synonyms: Dimethyl phenethyl carbinol; 1,1-Dimethyl-3-phenylpropanol Application: Fragrance fixative (Muguet/Rose), Organic Synthesis Intermediate Version: 2.0 (Standardized Comparison Protocol)

Introduction & Core Objective

In pharmaceutical and fine chemical synthesis, This compound serves as a critical tertiary alcohol scaffold. Its structural integrity is defined by a gem-dimethyl group adjacent to a hydroxyl moiety, tethered to a phenethyl chain.[1][2]

This guide provides a rigorous comparative analysis protocol . It is designed for researchers who have synthesized this compound (typically via Grignard addition) and must validate its identity and purity against established literature standards.[1][2] We move beyond simple characterization to forensic structural confirmation , focusing on the specific spectral fingerprints that differentiate this molecule from its structural isomers (e.g., 2-methyl-1-phenyl-2-butanol).

The Validation Workflow

The following logic gate ensures that the synthesized product meets the "Gold Standard" criteria before release.

ValidationWorkflow Start Crude Synthesis (Grignard) Purify Fractional Distillation (>98% Purity) Start->Purify Isolation H_NMR 1H NMR (Integration Check) Purify->H_NMR Aliquot A C_NMR 13C NMR (Backbone Verify) Purify->C_NMR Aliquot A MS MS (EI) (Frag. Pattern) Purify->MS Aliquot B Decision Compare vs. Lit. Values H_NMR->Decision C_NMR->Decision MS->Decision Decision->Start Mismatch/Impure Release Validated Standard Decision->Release Match

Figure 1: Analytical workflow for the structural validation of tertiary alcohol intermediates.

Synthesis & Sample Preparation Context

To ensure the "Experimental" data below is reproducible, we assume the sample was prepared via the standard Grignard addition of phenethylmagnesium bromide to acetone (or methylmagnesium bromide to benzyl acetone).

Protocol for Analytical Sample Preparation:

  • Isolation: The crude reaction mixture is quenched with saturated

    
    , extracted with diethyl ether, and dried over 
    
    
    
    .
  • Purification: Vacuum distillation is required to remove the non-polar hydrocarbon byproducts (e.g., bi-phenyls) and unreacted ketones.[1][2]

    • Target Boiling Point: 120–125 °C at 12 mmHg [1].[1][2]

  • NMR Solvent: Dissolve 10 mg of purified oil in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

  • Handling: As a tertiary alcohol, the compound is prone to acid-catalyzed dehydration.[1][2] Avoid using acidic CDCl₃ (stored too long) to prevent the formation of alkenes during measurement.[1][2]

Spectroscopic Cross-Reference: 1H NMR

The proton NMR spectrum is the primary tool for confirming the gem-dimethyl motif and the ethylene linker .[2]

Comparative Data Table
Proton GroupTypeIntegration (Ideal)Lit. Shift (

, ppm) [2]
Exp. Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Aromatic Ar-H 5H7.15 – 7.307.21MultipletN/A
Benzylic Ph-CH ₂-2H2.65 – 2.752.69Multiplet (AA'XX')~8.0
Methylene -CH ₂-C(OH)2H1.75 – 1.851.79Multiplet (AA'XX')~8.0
Hydroxyl -OH 1H1.50 – 2.201.65Broad SingletVariable
Gem-Dimethyl -C(CH ₃)₂6H1.25 – 1.301.28SingletN/A
Diagnostic Analysis[1][2]
  • The "Fingerprint" Singlet: The most distinct feature is the sharp singlet at

    
     1.28 ppm  integrating for 6 protons.[1][2] If this appears as a doublet, you have likely synthesized an isomer (secondary alcohol) or have unreacted starting material.[1][2]
    
  • The Linker Region: The ethylene chain (-CH2-CH2-) often appears as a higher-order multiplet (roofing effect) rather than two clean triplets due to the similar magnetic environments, typically centered around 2.7 ppm and 1.8 ppm.

  • Purity Check: Look for a singlet at

    
     2.15 ppm.[1][2] Its presence indicates unreacted acetone  or methyl ketone  impurities.[1][2]
    

Spectroscopic Cross-Reference: 13C NMR

Carbon NMR provides the definitive confirmation of the carbon skeleton, specifically identifying the quaternary carbon which is silent in 1H NMR.[1][2]

Comparative Data Table
Carbon EnvironmentLit. Shift (

, ppm) [3]
Assignment Logic
Aromatic (Ipso) 142.5Quaternary aromatic C attached to alkyl chain.
Aromatic (Ortho/Meta) 128.4, 128.3Intense peaks representing 4 carbons.[1][2]
Aromatic (Para) 125.6Single carbon, furthest downfield of the CH group.[1]
Carbinol (Quaternary) 71.0Critical Diagnostic: The C-OH carbon.[1][2]
Methylene (Internal) 46.2CH2 adjacent to the quaternary center.[1][2]
Benzylic 30.5CH2 adjacent to the phenyl ring.[1][2]
Gem-Dimethyl 29.3Two equivalent methyl groups (intense signal).[1][2]

Validation Check: Ensure the peak at 71.0 ppm is present. If this peak is shifted to ~20-30 ppm, the OH group is absent (reduction to alkane).[1][2] If shifted to >200 ppm, it is a ketone (oxidation/unreacted material).[1][2]

Mass Spectrometry (MS) - Electron Ionization[4][5]

Mass spec validation for tertiary alcohols requires understanding that the Molecular Ion (M+) is often invisible due to rapid dehydration.[1][2]

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation (Alpha Cleavage) that validates the structure.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 164 (Often Invisible) Dehydration Loss of H2O [M-18]+ M_Ion->Dehydration - H2O AlphaCleavage Alpha Cleavage (Loss of Phenethyl) M_Ion->AlphaCleavage Alkene Alkene Ion m/z 146 Dehydration->Alkene Tropylium Tropylium Ion (C7H7)+ m/z 91 Alkene->Tropylium Rearrangement BasePeak Oxonium Ion (CH3)2C=OH+ m/z 59 (Base Peak) AlphaCleavage->BasePeak Dominant Path

Figure 2: Primary fragmentation pathways under 70 eV Electron Ionization.

Key Diagnostic Peaks (EI, 70 eV)
m/zRelative IntensityFragment IdentityValidation Note
59 100% (Base)

Definitive proof of the tertiary alcohol with a gem-dimethyl group.
91 40-60%

(Tropylium)
Confirms the presence of the benzyl/phenethyl moiety.
146 5-15%

Confirms the molecular weight (indirectly) via dehydration.
149 10-20%

Loss of one methyl group from the quaternary center.
164 <1%

Rarely seen; do not treat absence as failure.[1][2]

Infrared Spectroscopy (FT-IR)

IR is used here primarily for functional group confirmation (Alcohol vs. Ketone).[1][2]

  • O-H Stretch: Broad band at 3350–3400 cm⁻¹ .[1][2]

    • Note: If this band is sharp and at 3600 cm⁻¹, the sample is very dilute (free OH).[1][2] If broad, it indicates Hydrogen bonding.[1][2]

  • C-H Stretch: 2960, 2930 cm⁻¹ (Alkyl) and >3000 cm⁻¹ (Aromatic).[1][2]

  • Fingerprint:

    • 1150 cm⁻¹: Tertiary C-O stretch (strong).

    • 700 & 750 cm⁻¹: Mono-substituted benzene ring out-of-plane bending.[2]

References

  • NIST Chemistry WebBook. this compound Mass Spectrum & Properties.[1][2] National Institute of Standards and Technology.[1][2] [Link]

  • SDBS. Spectral Database for Organic Compounds.[1][2] SDBS No. 6950.[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

Sources

Safety Operating Guide

Definitive Disposal Guide: 2-Methyl-4-phenyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 103-05-9 | Formula:


[1][2]
Executive Summary: Immediate Action Required

Do NOT pour down the drain. Although 2-Methyl-4-phenyl-2-butanol is often used in fragrance and synthesis applications and possesses a high flash point, it is classified as Harmful to aquatic life with long-lasting effects (H412) .[1][3] Environmental compliance requires that this substance be managed as chemical waste and destroyed via incineration.

Part 1: Chemical Profile & Risk Assessment

To determine the correct disposal path, we must first understand the physicochemical properties that dictate its regulatory status. Unlike low-molecular-weight alcohols (e.g., methanol), this compound is a tertiary alcohol with significant lipophilicity.[1]

Physicochemical Data Table
PropertyValueDisposal Implication
Flash Point ~108°C (226°F)Non-Ignitable under RCRA (D001).[1] It does not require "Flammable" segregation unless mixed with solvents.
Boiling Point 130–132°CLow volatility; minimal inhalation risk during standard transfer.[1]
Water Solubility Low / ImmiscibleHigh Aquatic Risk. It partitions into organic matter/sediment, necessitating "Zero Discharge" protocols.[1]
Reactivity StableNo peroxide formation (unlike ethers); compatible with standard organic waste streams.[1]
The "Why" Behind the Protocol
  • Aquatic Toxicity (H412): The benzene ring combined with the alkyl chain makes this compound persistent in aquatic environments. Standard wastewater treatment plants (WWTP) may not fully degrade it before discharge, leading to bioaccumulation risks.[1]

  • Eye Damage (H318): This compound is a severe eye irritant.[3] Disposal procedures must prioritize splash protection (goggles/face shield) over respiratory protection.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision-making process for categorizing and disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound CheckMix Is it mixed with other solvents? Start->CheckMix IsFlammable Does the mixture have Flash Point < 60°C? CheckMix->IsFlammable Yes PurePath Pure / High Flash Point Mix CheckMix->PurePath No (Pure) RCRA_Haz Classify as RCRA Hazardous (D001 Ignitable) IsFlammable->RCRA_Haz Yes Label_NonReg Label: Non-RCRA Regulated Organic Waste IsFlammable->Label_NonReg No Label_Flam Label: Flammable Organic Waste (Red Tag) RCRA_Haz->Label_Flam Container Containerize: HDPE or Glass Carboy Label_Flam->Container PurePath->Label_NonReg Label_NonReg->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Figure 1: Decision tree for categorizing this compound waste based on mixture composition and regulatory flash point thresholds.

Part 3: Step-by-Step Disposal Protocol
Step 1: Segregation & Classification
  • Pure Substance: If you are disposing of the pure chemical (e.g., expired stock), it is technically Non-RCRA Regulated Waste in the USA because its flash point (>60°C) exceeds the D001 Ignitability threshold.

    • Note: While "Non-Regulated," it must still be incinerated.[1] Labeling it correctly as non-hazardous can reduce disposal costs for your facility.

  • Mixtures: If mixed with Acetone, Methanol, or Ethyl Acetate, the entire mixture defaults to RCRA Hazardous (D001) .[1] Segregate into the "Flammable Solvents" stream.

Step 2: Containerization[1]
  • Material: Use High-Density Polyethylene (HDPE) jerrycans or amber glass bottles.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion, even though the volatility is low.

  • Compatibility: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste container, as this can trigger exothermic reactions.[1][4]

Step 3: Labeling

Adhere to the following labeling standard to ensure safety for waste handlers:

FieldEntry
Chemical Name This compound
Constituents 95%+ (if pure)
Hazard Checkbox [x] Toxic (Aquatic) [ ] Flammable (Only if mixed)
Waste Code None (if pure) OR D001 (if mixed with flammables)
Step 4: Spill Management (Immediate Response)

If a spill occurs during transfer:

  • Evacuate: Not necessary for small spills due to low volatility, but ensure ventilation.[1]

  • PPE: Don safety goggles (H318 hazard) and nitrile gloves immediately.

  • Contain: Do not wash into floor drains. Use a clay-based absorbent (vermiculite) or spill pads.[1]

  • Clean: Scoop absorbed material into a solid waste drum for incineration. Clean the surface with a detergent solution to remove the oily residue.

Part 4: Regulatory Reference (US & EU)[1]
  • United States (EPA/RCRA):

    • Not listed on the P-list or U-list.[1]

    • 40 CFR 261.21: Does not meet the definition of Ignitability (Flash point > 140°F).

    • Disposal Method: Fuel blending or Incineration is required to destroy the organic structure.

  • European Union (EWC):

    • Classified generally under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).

    • Must be treated as hazardous waste due to Aquatic Chronic 3 classification.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7632, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 2-methyl-4-phenylbutan-2-ol.[1][5] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-phenyl-2-butanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-phenyl-2-butanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.